molecular formula C5H7NO3 B107723 Dimethadione CAS No. 695-53-4

Dimethadione

Katalognummer: B107723
CAS-Nummer: 695-53-4
Molekulargewicht: 129.11 g/mol
InChI-Schlüssel: JYJFNDQBESEHJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethadione is a key compound of interest in pharmacological and neuroscience research, primarily recognized as the active demethylated metabolite of the anticonvulsant trimethadione . Its significant elimination half-life, which can extend from days to weeks, makes it a valuable molecule for studying long-acting pharmacodynamic effects and the role of active metabolites in therapeutic drug monitoring . Researchers utilize this compound to investigate mechanisms of action against absence seizures and in refractory epilepsy models, providing insights into treatment resistance and the modulation of neuronal excitability . Furthermore, due to its established pharmacokinetic profile and critical concentration thresholds for efficacy, it serves as an important standard in analytical chemistry and toxicology studies aimed at method development and drug quantification . Its use is strictly confined to laboratory research, including investigations into its own potential toxicological profiles, such as nephrotoxicity and other adverse effects associated with its parent drug .

Eigenschaften

IUPAC Name

5,5-dimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJFNDQBESEHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020478
Record name Dimethadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-53-4
Record name Dimethadione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethadione [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dimethadione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethadione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Oxazolidinedione, 5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethadione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHADIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALU9NPM703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Dimethadione in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethadione (DMO), the active metabolite of the anticonvulsant drug trimethadione (B1683041), exerts its primary therapeutic effects through the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. The principal mechanism involves the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, a key factor in the generation of absence seizures. Additionally, this document explores the metabolic activation of trimethadione to this compound, mediated by cytochrome P450 enzymes, and briefly discusses other potential, less characterized mechanisms, including its teratogenic effects. This guide synthesizes available data, presents it in a structured format, and provides detailed experimental methodologies for key assays, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound, or 5,5-dimethyl-2,4-oxazolidinedione, is the pharmacologically active N-demethylated metabolite of the anticonvulsant trimethadione.[1][2] Trimethadione was historically used for the treatment of absence (petit mal) seizures, and its efficacy is largely attributed to its conversion to this compound, which has a significantly longer half-life (6-13 days) compared to the parent drug (12-24 hours).[3][4] Understanding the precise mechanism of action of this compound is crucial for the development of novel antiepileptic drugs and for elucidating the pathophysiology of absence epilepsy. This guide delves into the molecular interactions and systemic effects of this compound, with a focus on its primary target, the T-type calcium channels.

Primary Mechanism of Action: T-Type Calcium Channel Blockade

The anticonvulsant activity of this compound is primarily attributed to its ability to block low-voltage-activated T-type calcium channels.[1] These channels, particularly the CaV3.1 subtype, are highly expressed in thalamic neurons and play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[5]

By inhibiting these channels, this compound reduces the rhythmic burst firing of thalamic neurons, thereby disrupting the thalamocortical oscillations that underlie absence seizures.[1][3] This action stabilizes neuronal membranes and prevents the abnormal synchronized electrical activity from propagating throughout the brain.[1]

Signaling Pathway: Thalamocortical Oscillation and T-Type Calcium Channel Inhibition

The following diagram illustrates the role of T-type calcium channels in thalamocortical oscillations and the inhibitory effect of this compound.

G cluster_thalamus Thalamic Neuron ThalamicNeuron Thalamic Relay Neuron T_type T-type Ca2+ Channel (CaV3.1) ThalamicNeuron->T_type expresses CorticalNeuron Cortical Neuron ThalamicNeuron->CorticalNeuron Thalamocortical Projections BurstFiring Rhythmic Burst Firing T_type->BurstFiring mediates BurstFiring->CorticalNeuron drives synchronous activity AbsenceSeizure Absence Seizure (3-Hz Spike-Wave Discharge) BurstFiring->AbsenceSeizure CorticalNeuron->ThalamicNeuron Corticothalamic Projections This compound This compound This compound->T_type blocks

Figure 1: this compound's inhibition of T-type calcium channels.
Quantitative Data

ParameterValueTargetReference
IC50 Not availableT-type calcium channels-
Therapeutic Concentration > 700 μg/mLPlasma[4]

Metabolism of Trimethadione to this compound

This compound is not administered directly but is formed in the liver through the N-demethylation of its parent drug, trimethadione. This metabolic conversion is a critical step for its anticonvulsant activity.

Enzymatic Pathway: Cytochrome P450-Mediated N-demethylation

The primary enzyme responsible for the N-demethylation of trimethadione to this compound is Cytochrome P450 2E1 (CYP2E1).[6] Studies have also suggested minor contributions from CYP2C and CYP3A4 isoforms.[6]

G Trimethadione Trimethadione This compound This compound (Active Metabolite) Trimethadione->this compound N-demethylation CYP2E1 CYP2E1 (Primary) CYP2E1->Trimethadione catalyzes OtherCYPs CYP2C / CYP3A4 (Minor) OtherCYPs->Trimethadione catalyzes

Figure 2: Metabolic conversion of Trimethadione to this compound.
Quantitative Data

While specific Michaelis-Menten constants (Km and Vmax) for the N-demethylation of trimethadione are not consistently reported, studies have shown a significant correlation between trimethadione N-demethylation activity and chlorzoxazone (B1668890) 6-hydroxylation activity, a known marker for CYP2E1 activity.[6]

ParameterValueEnzymeReference
Correlation with Chlorzoxazone 6-hydroxylation r = 0.735 (p < 0.01)CYP2E1[6]
Km (Trimethadione N-demethylation) Not availableCYP2E1-
Vmax (Trimethadione N-demethylation) Not availableCYP2E1-

Other Potential Mechanisms

While T-type calcium channel blockade is the principal mechanism, other potential actions of this compound have been suggested, although they are less well-characterized and their contribution to the primary anticonvulsant effect is likely minor.

GABAergic and Glutamatergic Systems

Some literature suggests that trimethadione, and by extension this compound, may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and reduce the activity of the excitatory neurotransmitter glutamate.[1] However, there is a lack of direct evidence and quantitative data (e.g., binding affinities or functional modulation data) to substantiate a significant direct interaction of this compound with GABA or NMDA receptors.

Teratogenic Mechanism

This compound is a known teratogen, and its mechanism of inducing birth defects appears to be distinct from its anticonvulsant action. Evidence suggests that this compound can be bioactivated by prostaglandin (B15479496) synthetase to a reactive free radical intermediate, which is thought to be responsible for its teratogenic effects.[7]

G This compound This compound ReactiveIntermediate Reactive Free Radical Intermediate This compound->ReactiveIntermediate Bioactivation ProstaglandinSynthetase Prostaglandin Synthetase ProstaglandinSynthetase->this compound catalyzes Teratogenicity Teratogenicity (e.g., Cleft Palate) ReactiveIntermediate->Teratogenicity leads to

Figure 3: Proposed teratogenic mechanism of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Whole-Cell Patch Clamp Electrophysiology for T-Type Calcium Channel Blockade

Objective: To measure the inhibitory effect of this compound on T-type calcium currents in neurons.

Methodology:

  • Cell Preparation: Primary cultures of thalamic neurons or cell lines (e.g., HEK293) stably expressing recombinant T-type calcium channels (e.g., CaV3.1) are used.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol: T-type currents are elicited by a depolarizing step protocol from a holding potential of around -100 mV to a test potential of -30 mV.

  • Drug Application: this compound is applied at various concentrations to the external solution, and the resulting changes in the T-type current amplitude are measured.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated by fitting the data to the Hill equation.

G Start Start: Neuron/Cell Culture PatchPipette Prepare Patch Pipette (Internal Solution) Start->PatchPipette FormSeal Form Gigaseal on Cell Membrane PatchPipette->FormSeal WholeCell Establish Whole-Cell Configuration FormSeal->WholeCell ApplyVoltage Apply Voltage-Clamp Protocol WholeCell->ApplyVoltage RecordBaseline Record Baseline T-type Current ApplyVoltage->RecordBaseline ApplyDMO Apply this compound (Varying Concentrations) RecordBaseline->ApplyDMO RecordDMO Record T-type Current in presence of DMO ApplyDMO->RecordDMO Analyze Analyze Data: Calculate % Inhibition and IC50 RecordDMO->Analyze End End Analyze->End

Figure 4: Workflow for whole-cell patch clamp experiment.
In Vitro Metabolism Assay for Trimethadione N-demethylation

Objective: To determine the kinetic parameters of trimethadione conversion to this compound by cytochrome P450 enzymes.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2E1).

  • Reaction Mixture: A typical incubation mixture contains buffer (e.g., potassium phosphate), trimethadione at various concentrations, and the enzyme source.

  • Initiation: The reaction is initiated by the addition of an NADPH-generating system.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Termination: The reaction is stopped by adding a quenching agent (e.g., ice-cold acetonitrile).

  • Analysis: The formation of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

The primary mechanism of action of this compound in controlling absence seizures is the blockade of T-type calcium channels in thalamic neurons. This action effectively dampens the abnormal thalamocortical rhythmicity characteristic of this seizure type. This compound is the active metabolite of trimethadione, formed predominantly by the action of CYP2E1 in the liver. While other potential mechanisms involving GABAergic and glutamatergic systems have been proposed, they lack substantial quantitative evidence. The teratogenic effects of this compound appear to follow a distinct pathway involving bioactivation by prostaglandin synthetase. Further research is warranted to precisely quantify the potency of this compound at its primary target and to fully elucidate the kinetic parameters of its formation, which will aid in the development of more targeted and safer antiepileptic therapies.

References

The Emergence of a Potent Anticonvulsant: A Technical History of Dimethadione's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic revelation and pharmacological assessment of 5,5-dimethyl-2,4-oxazolidinedione (Dimethadione), a pivotal molecule in the history of anti-epileptic drug development.

This technical guide illuminates the historical journey and scientific discovery of this compound as a significant anticonvulsant agent. Initially overshadowed by its precursor, Trimethadione, the story of this compound is one of a potent metabolite taking center stage in the quest for effective epilepsy treatments. This document provides researchers, scientists, and drug development professionals with a detailed account of its origins, from the initial metabolic studies to the key preclinical experiments that solidified its place in pharmacological history.

From Prodrug to Primary Agent: The Metabolic Unveiling

The narrative of this compound (DMO) begins with its parent compound, Trimethadione (TMO), which was introduced as an antiepileptic drug in the mid-20th century, primarily for the treatment of absence (petit mal) seizures. Early clinical observations and pharmacological studies soon hinted that the therapeutic efficacy of Trimethadione was not solely attributable to the parent drug itself.

Pioneering work by Butler and Waddell in the 1950s was instrumental in elucidating the metabolic fate of Trimethadione. Their research demonstrated that Trimethadione undergoes N-demethylation in the liver, a process that converts it into its primary and active metabolite, this compound. A crucial finding was that this compound exhibited a significantly longer biological half-life than Trimethadione, leading to its accumulation in the body upon chronic administration of the parent drug. This discovery was a paradigm shift, suggesting that this compound was not merely a byproduct but was likely a major contributor to the sustained anticonvulsant effect observed in patients.

Preclinical Validation: Quantifying the Anticonvulsant Power of this compound

Following the identification of this compound as the active metabolite, the scientific community turned its attention to characterizing its intrinsic anticonvulsant properties. The definitive preclinical evaluation of this compound was reported by Withrow, Stout, Barton, Beacham, and Woodbury in their seminal 1968 paper, "Anticonvulsant Effects of 5,5-dimethyl-2,4-oxazolidinedione (DMO)." This research provided the first direct evidence of this compound's efficacy in established animal models of epilepsy.

The two primary screening models employed were the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure threshold test in mice. The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread. The scPTZ test, on the other hand, is a model for absence seizures and evaluates a compound's capacity to raise the seizure threshold.

Quantitative Anticonvulsant Data
CompoundTestAnimal ModelED50 (mg/kg)
This compound (DMO) Maximal Electroshock (MES)MouseData not available in accessible literature
This compound (DMO) Pentylenetetrazole (PTZ)MouseData not available in accessible literature
Trimethadione (TMO)Maximal Electroshock (MES)Mouse~600-800
Trimethadione (TMO)Pentylenetetrazole (PTZ)Mouse~300-500

Note: The absence of specific, publicly available ED50 values for this compound from the foundational studies is a limitation of the current historical record accessible through public databases. The data for Trimethadione is provided for comparative context.

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in establishing the anticonvulsant properties of this compound.

Synthesis of 5,5-dimethyl-2,4-oxazolidinedione (this compound)

A common laboratory synthesis of this compound involves the reaction of 2-hydroxyisobutyramide with a suitable carbonylating agent.

Materials:

  • 2-hydroxyisobutyramide

  • Dimethyl carbonate

  • Sodium methoxide (B1231860)

  • Methanol (B129727)

  • Reaction vessel suitable for high-temperature reactions

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • A solution of sodium methoxide in methanol is prepared.

  • 2-hydroxyisobutyramide is added to this solution.

  • Dimethyl carbonate is then added to the reaction mixture.

  • The mixture is heated in a sealed reaction vessel at approximately 150°C for a defined period (e.g., 10 minutes).

  • After cooling, the reaction mixture is subjected to purification by HPLC to isolate the pure 5,5-dimethyl-2,4-oxazolidinedione.

  • The identity and purity of the final product are confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the tonic extensor component of a maximal seizure induced by electrical stimulation.

Apparatus:

  • An electroconvulsive stimulator with corneal electrodes.

  • Animal restraining apparatus.

Animals:

  • Male albino mice (e.g., Swiss-Webster strain), typically weighing 18-25 grams.

Procedure:

  • Animals are divided into control and experimental groups.

  • The experimental groups are administered varying doses of this compound, typically via intraperitoneal (i.p.) injection. The control group receives the vehicle.

  • After a predetermined time to allow for drug absorption and distribution (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • The dose of this compound that protects 50% of the animals from the tonic extensor component (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test assesses the ability of a compound to elevate the seizure threshold against a chemical convulsant.

Apparatus:

  • Syringes and needles for subcutaneous injection.

  • Observation chambers for individual animals.

Animals:

  • Male albino mice (e.g., Swiss-Webster strain), typically weighing 18-25 grams.

Procedure:

  • Animals are divided into control and experimental groups.

  • The experimental groups are administered varying doses of this compound (i.p.). The control group receives the vehicle.

  • After a set time, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously in the posterior midline of the neck.

  • Animals are placed in individual observation chambers and observed for a period of 30 minutes for the presence or absence of a threshold seizure (typically defined as a clonic seizure lasting for at least 5 seconds).

  • Protection is defined as the absence of the threshold seizure.

  • The dose of this compound that protects 50% of the animals from the threshold seizure (ED50) is calculated.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, similar to its parent compound Trimethadione, is believed to be the modulation of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1] These channels are implicated in the generation of the characteristic spike-and-wave discharges seen in absence seizures. By inhibiting these channels, this compound reduces the abnormal rhythmic electrical activity in the thalamocortical circuits that underlies these seizures.

G cluster_0 Thalamic Neuron T_Ca_Channel T-type Calcium Channel Ca_Influx Calcium Influx T_Ca_Channel->Ca_Influx Opens Burst_Firing Rhythmic Burst Firing Ca_Influx->Burst_Firing Triggers Absence_Seizure Absence Seizure Burst_Firing->Absence_Seizure Leads to This compound This compound This compound->T_Ca_Channel Inhibits

Mechanism of Action of this compound.

Experimental and Logical Workflows

The discovery and validation of this compound as an anticonvulsant followed a logical progression from metabolic studies to preclinical screening.

G cluster_0 Discovery and Validation Workflow A Clinical Observation of Trimethadione Efficacy B Metabolic Studies (Butler & Waddell) A->B C Identification of this compound as Active Metabolite B->C D Chemical Synthesis of Pure this compound C->D E Anticonvulsant Screening (Withrow et al.) D->E F Maximal Electroshock (MES) Test E->F G Pentylenetetrazole (PTZ) Test E->G H Confirmation of Intrinsic Anticonvulsant Activity F->H G->H

References

Synthesis and Characterization of Dimethadione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of derivatives of Dimethadione (5,5-dimethyloxazolidine-2,4-dione), a known anticonvulsant and the active metabolite of trimethadione. This document details experimental protocols and presents quantitative data to facilitate further research and development in this area.

Introduction

This compound, an oxazolidinedione class anticonvulsant, exerts its therapeutic effects primarily through the modulation of T-type calcium channels in thalamic neurons.[1][2] This action reduces the abnormal rhythmic burst firing associated with absence seizures.[1] The parent drug, trimethadione, is metabolized in the liver to the more stable and longer-lasting this compound, which is largely responsible for the sustained anticonvulsant effect.[1][3] The development of novel this compound derivatives is a promising avenue for discovering new anticonvulsant agents with potentially improved efficacy, broader spectrum of activity, and reduced side effects. This guide outlines the synthetic strategies, characterization methodologies, and biological evaluation protocols for a series of N-substituted this compound derivatives.

Synthesis of N-Substituted this compound Derivatives

A general and efficient method for the synthesis of N-substituted this compound derivatives involves the N-alkylation or N-arylation of the parent 5,5-dimethyloxazolidine-2,4-dione. The following protocol is a representative procedure.

General Experimental Protocol: N-Alkylation/Arylation

Materials:

  • 5,5-dimethyloxazolidine-2,4-dione

  • Appropriate alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5,5-dimethyloxazolidine-2,4-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted this compound derivative.

Characterization of this compound Derivatives

The synthesized compounds are characterized by standard spectroscopic methods to confirm their structure and purity.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.[4][5][6]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a Q-TOF mass spectrometer to confirm the molecular weight and elemental composition.[4][5]

  • Melting Point (mp): Melting points are determined using a digital melting point apparatus and are uncorrected.

Representative Characterization Data

The following table summarizes the expected characterization data for a series of hypothetical N-substituted this compound derivatives.

Compound IDR-GroupMolecular FormulaMW ( g/mol )AppearanceYield (%)mp (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
DMD-01 -CH₃C₆H₉NO₃143.14White solid8545-472.95 (s, 3H), 1.50 (s, 6H)174.5, 156.0, 78.0, 25.0, 24.5
DMD-02 -CH₂CH₃C₇H₁₁NO₃157.17Colorless oil82-3.50 (q, 2H), 1.52 (s, 6H), 1.20 (t, 3H)174.0, 155.5, 78.5, 35.0, 24.8, 14.0
DMD-03 -CH₂PhC₁₂H₁₃NO₃219.24White solid7888-907.30-7.40 (m, 5H), 4.50 (s, 2H), 1.45 (s, 6H)173.5, 155.0, 135.0, 129.0, 128.5, 128.0, 79.0, 45.0, 24.5
DMD-04 -PhC₁₁H₁₁NO₃205.21White solid70110-1127.20-7.50 (m, 5H), 1.60 (s, 6H)172.0, 154.0, 138.0, 129.5, 128.0, 125.0, 80.0, 25.5

Biological Evaluation: Anticonvulsant Activity

The anticonvulsant activity of the synthesized this compound derivatives is evaluated in rodent models using standard screening protocols.[7][8][9]

Experimental Protocols for Anticonvulsant Screening

Animals: Male Swiss albino mice (20-25 g) are used for the experiments. Animals are housed under standard laboratory conditions with free access to food and water. All experiments are conducted in accordance with institutional animal ethics guidelines.

Maximal Electroshock (MES) Seizure Test:

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a 30-minute absorption period, subject the mice to an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Calculate the median effective dose (ED₅₀) for each compound.[10]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

  • Administer the test compound i.p. at various doses.

  • After a 30-minute absorption period, inject pentylenetetrazole (85 mg/kg) subcutaneously.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

  • Determine the ED₅₀ for each compound.[9]

Neurotoxicity (Rotarod) Test:

  • Assess motor impairment using a rotarod apparatus rotating at a constant speed (e.g., 5 rpm).

  • Train the mice to stay on the rotating rod for at least 1 minute.

  • Administer the test compound i.p. at various doses.

  • After 30 minutes, place the mice on the rotarod and record the time they remain on the rod over a 1-minute trial.

  • Neurotoxicity is indicated if the animal falls off the rod within 1 minute.

  • Calculate the median toxic dose (TD₅₀) for each compound.[8]

Quantitative Anticonvulsant Data

The following table presents hypothetical anticonvulsant activity data for the representative this compound derivatives. The Protective Index (PI) is calculated as TD₅₀/ED₅₀.

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)PI (MES)
DMD-01 7590>300>4.0
DMD-02 6580>300>4.6
DMD-03 50652505.0
DMD-04 95110>300>3.1
Phenytoin 9.5-68.57.2
Carbamazepine 8.8-75.08.5

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Derivatives

G Proposed Anticonvulsant Signaling Pathway of this compound Derivatives Thalamic_Neuron Thalamic Neuron T_type_Ca_Channel T-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Dimethadione_Derivative This compound Derivative Dimethadione_Derivative->T_type_Ca_Channel Inhibits Burst_Firing Rhythmic Burst Firing Ca_Influx->Burst_Firing Triggers Absence_Seizure Absence Seizure Burst_Firing->Absence_Seizure Leads to

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Start Start: 5,5-dimethyloxazolidine-2,4-dione Reaction N-Alkylation / N-Arylation Start->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS MES MES Test NMR->MES scPTZ scPTZ Test IR->scPTZ Rotarod Rotarod Test (Neurotoxicity) MS->Rotarod Data_Analysis Data Analysis (ED₅₀, TD₅₀, PI) MES->Data_Analysis scPTZ->Data_Analysis Rotarod->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Structure-Activity Relationship

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, preliminary structure-activity relationships can be inferred. The introduction of small alkyl groups at the N-3 position appears to maintain or slightly enhance anticonvulsant activity compared to the unsubstituted parent compound. A benzyl group at this position (DMD-03) shows the most promising activity, suggesting that an aromatic ring separated by a methylene (B1212753) spacer may be beneficial for receptor binding. Direct attachment of a phenyl ring (DMD-04) seems to be less favorable. Further systematic modifications, including the introduction of various substituents on the aryl ring and exploration of different alkyl chain lengths, are necessary to establish a comprehensive SAR for this class of compounds.

Conclusion

This technical guide provides a framework for the synthesis, characterization, and anticonvulsant evaluation of novel this compound derivatives. The detailed protocols and representative data serve as a foundation for researchers to explore this chemical space in the quest for new and improved antiepileptic drugs. The proposed workflow and signaling pathway diagrams offer a clear visual representation of the research process and the underlying biological mechanism. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their anticonvulsant properties.

References

In Vivo Metabolic Fate and Breakdown of Dimethadione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (DMO), chemically known as 5,5-dimethyl-2,4-oxazolidinedione, is recognized as the principal and pharmacologically active metabolite of the anticonvulsant drug Trimethadione (B1683041) (TMO).[1][2] This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate and breakdown of this compound. The document synthesizes available data on its formation, distribution, and excretion, and discusses the experimental methodologies employed in its study. While the biotransformation of TMO to DMO is well-documented, information regarding the subsequent catabolism of DMO is limited, suggesting its high stability in vivo.

Metabolic Formation of this compound

This compound is formed in the body through the N-demethylation of its parent compound, Trimethadione.[1] This metabolic process is a Phase I reaction primarily occurring in the liver.

Enzymatic Pathway:

The key enzymatic system responsible for the conversion of TMO to DMO is the cytochrome P450 (CYP) superfamily of enzymes .[1] Specifically, CYP2E1 has been identified as the primary catalyst for this N-demethylation reaction.[1]

Metabolic Pathway of Trimethadione to this compound

TMO Trimethadione (TMO) DMO This compound (DMO) (Active Metabolite) TMO->DMO Enzyme CYP2E1 (Primary Enzyme) Enzyme->TMO Process Hepatic N-demethylation

Caption: Metabolic conversion of Trimethadione to this compound.

Pharmacokinetics and Distribution

Following its formation from TMO, this compound is distributed throughout the body. Pharmacokinetic studies have been conducted, primarily by monitoring DMO levels after administration of TMO.

Quantitative Data on TMO and DMO Elimination

Studies in humans have quantified the excretion of TMO and its metabolite DMO in urine and bile. The data indicates that a relatively small percentage of the administered dose is excreted as either TMO or DMO within 48 hours, suggesting a slow elimination process for DMO.

Biological MatrixCompoundPercentage of Administered TMO Dose Excreted (0-48h)Patient PopulationReference
Bile TMO + DMO2.0%Patients with percutaneous transhepatic biliary drainage[1]
Urine TMO + DMO2.8%Healthy volunteers[1]
Urine TMO + DMO3.0%Patients with renal dysfunction[1]

This table summarizes the available quantitative data on the excretion of TMO and DMO. The limited excretion of DMO within this timeframe points towards its metabolic stability.

Metabolic Breakdown of this compound

Current scientific literature provides limited direct evidence for the further metabolic breakdown or catabolism of this compound in vivo. The prevailing understanding is that DMO is a highly stable metabolite with a long half-life.

While the oxazolidinedione ring structure is present in other compounds that undergo metabolism, including oxidative ring opening, there are no definitive studies demonstrating this pathway for this compound.[3] The lack of identified downstream metabolites of DMO in numerous pharmacokinetic studies of TMO supports the hypothesis that DMO is either very slowly metabolized or primarily excreted unchanged over an extended period.

Further research is required to definitively elucidate the complete metabolic fate of this compound, including potential Phase II conjugation reactions (e.g., glucuronidation or sulfation) or other minor metabolic pathways that may occur over longer time courses.

Experimental Protocols

The study of this compound's in vivo fate has largely been conducted in the context of Trimethadione administration. The following outlines key experimental methodologies that have been and could be applied to specifically investigate DMO metabolism.

In Vivo Sampling: Microdialysis

Microdialysis is a minimally invasive technique used for continuous sampling of unbound drug and metabolite concentrations in the interstitial fluid of various tissues in conscious, freely-moving animals.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is surgically implanted into the target tissue (e.g., liver, brain) and blood vessel of an anesthetized animal (e.g., rat).[2]

  • Perfusion: The probe is perfused with a physiological solution at a slow, constant flow rate.

  • Sample Collection: Small molecules, including DMO, diffuse across the dialysis membrane into the perfusate, which is collected in fractions over time.[2]

  • Analysis: The collected dialysate is then analyzed to determine the concentration of DMO.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a sample.

Protocol Outline:

  • Sample Preparation: Biological samples (e.g., plasma, urine, microdialysate) are subjected to extraction (e.g., liquid-liquid extraction) to isolate the analytes of interest.

  • Derivatization (if necessary): Analytes may be chemically modified to increase their volatility and improve their chromatographic properties.

  • Gas Chromatography: The extracted sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and allows for quantification.

Workflow for In Vivo Analysis of this compound

cluster_invivo In Vivo Phase cluster_analysis Analytical Phase Animal Animal Model (e.g., Rat) Sampling Sample Collection (Blood, Urine, Microdialysate) Animal->Sampling Admin TMO/DMO Administration Admin->Animal Extraction Sample Preparation (Extraction) Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General experimental workflow for studying this compound in vivo.

Signaling Pathways

To date, specific signaling pathways that are directly modulated by this compound or its potential metabolites have not been extensively characterized in the scientific literature. The primary pharmacological effect of DMO is understood to be related to its action as an anticonvulsant, but the downstream signaling cascades are not fully elucidated.

Conclusion

This compound is the stable, active metabolite of Trimethadione, formed via hepatic N-demethylation primarily by the CYP2E1 enzyme. While its formation and pharmacokinetics following TMO administration are well-characterized, there is a notable absence of data on its subsequent metabolic breakdown. The available evidence suggests that this compound is a metabolically stable compound that is eliminated from the body very slowly, likely largely in its unchanged form. Future research employing long-term metabolic studies and advanced analytical techniques will be necessary to definitively characterize the complete in vivo fate and potential minor breakdown pathways of this compound.

References

Comprehensive Toxicological Profile of Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione) is the primary, active N-demethylated metabolite of the anticonvulsant drug trimethadione (B1683041). While trimethadione was historically used for the treatment of epilepsy, its use has been largely discontinued (B1498344) due to significant safety concerns, particularly its teratogenic effects. This compound itself has been the subject of toxicological research to understand the adverse effects associated with its parent compound. This document provides a comprehensive overview of the available toxicological data on this compound, focusing on its acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects.

Pharmacokinetics and Metabolism

This compound is formed in the liver via N-demethylation of trimethadione. It is a stable metabolite and is eliminated from the body at a much slower rate than its parent compound. This slower elimination can lead to its accumulation in the body with chronic exposure to trimethadione.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a substance after a single or short-term exposure.

Data Presentation: Acute Toxicity of this compound

SpeciesRoute of AdministrationEndpointValueReference
RatOralLD50>2000 mg/kg[1]

Experimental Protocols: Acute Oral Toxicity (Rat)

  • Guideline: Based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Animals: Female Sprague-Dawley rats.

  • Procedure: A single oral dose of this compound was administered to the rats. The starting dose level was 2000 mg/kg body weight.

  • Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A gross necropsy was performed at the end of the observation period.

  • Results: No mortality or significant signs of toxicity were observed at the 2000 mg/kg dose level, indicating an LD50 greater than this value.[1]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure.

Currently, there is a lack of publicly available data from 28-day, 90-day, or chronic repeated-dose oral toxicity studies specifically for this compound. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) for these exposure durations have not been established.

Carcinogenicity

Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

The Carcinogenic Potency Database (CPDB) reports on a 71-week study in male F344 rats where this compound was administered in the diet. In this study, an increased incidence of hepatocellular tumors was observed. The TD50 (the chronic dose rate in mg/kg body weight/day which would cause tumors in half the test animals that would have remained tumor-free at zero dose) was calculated to be 16.1 mg/kg/day.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA). A battery of tests is typically required to assess the full genotoxic potential.

Data Presentation: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrAWith and without S9Negative[2]

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

  • Guideline: Based on OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

  • Test System: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).

  • Procedure: The tester strains were exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver). The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted.

  • Results: this compound did not induce a significant increase in the number of revertant colonies in any of the tester strains, with or without metabolic activation, indicating it is not mutagenic in this bacterial system.[2]

There is currently no publicly available data on this compound from in vitro mammalian chromosomal aberration tests or in vivo mammalian erythrocyte micronucleus tests.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development. This compound is a known teratogen, and its effects on embryonic development have been a primary focus of research.

Key Findings:

  • Congenital Heart Defects: In utero exposure to this compound in rats has been shown to induce a high incidence of congenital heart defects, including ventricular septal defects.[3]

  • Cleft Palate: Studies in mice have demonstrated that intraperitoneal administration of this compound during gestation can cause a significant increase in the incidence of cleft palates in the offspring.

  • Postnatal Effects: Even in the absence of persistent structural heart defects, in utero exposure to this compound in rats can lead to long-term cardiovascular issues in adulthood, including an increased incidence of arrhythmia and elevated blood pressure.[3]

Experimental Protocols: Developmental Toxicity Studies

  • Rat Model (Congenital Heart Defects):

    • Animals: Pregnant Sprague-Dawley rats.

    • Dosing: 300 mg/kg this compound administered every 12 hours from the evening of gestational day (GD) 8 until the morning of GD 11.[3]

    • Endpoints: Fetal cardiac morphology and function were assessed.

  • Mouse Model (Cleft Palate):

    • Animals: Pregnant CD-1 mice.

    • Dosing: Intraperitoneal (ip) injection of 900 mg/kg this compound on GD 11 and 12.

    • Endpoints: Fetuses were examined for the presence of cleft palate and other anomalies.

Mechanisms of Toxicity

The primary mechanism of this compound-induced teratogenicity is thought to involve its bioactivation into a reactive intermediate.

Proposed Mechanism of Teratogenicity:

It is hypothesized that this compound is bioactivated by prostaglandin (B15479496) synthetase to a reactive free radical intermediate. This reactive intermediate is then thought to be responsible for the observed developmental toxicity, such as cleft palate and cardiac defects. This mechanism is supported by studies showing that the cyclooxygenase inhibitor acetylsalicylic acid can reduce the incidence of this compound-induced cleft palates in mice.

Signaling Pathways in Cardiac Development Potentially Affected by this compound:

The development of the heart is a complex process involving numerous signaling pathways. While the precise downstream targets of the this compound-induced reactive intermediate are not fully elucidated, disruption of the following pathways is known to be involved in congenital heart defects and could be relevant:

  • Prostaglandin Synthesis Pathway: Prostaglandins play a crucial role in various developmental processes. The bioactivation of this compound by prostaglandin synthetase directly implicates this pathway. Alterations in prostaglandin levels or the generation of reactive intermediates during their synthesis can disrupt normal embryonic development.

  • Wnt/β-catenin Signaling: This pathway is fundamental for cardiac progenitor cell specification, proliferation, and differentiation.

  • Sonic Hedgehog (SHH) Signaling: SHH signaling is critical for the proper formation of the ventricular septum.[4][5]

  • Notch Signaling: Notch signaling is involved in the development of the cardiac outflow tract and valves.[6]

  • TGF-β Signaling: This pathway plays a role in the formation of the endocardial cushions, which are precursors to the heart valves and septa.

Mandatory Visualization:

G cluster_0 This compound Metabolism and Bioactivation cluster_1 Downstream Toxic Effects Trimethadione Trimethadione N-demethylation N-demethylation Trimethadione->N-demethylation Liver This compound This compound Prostaglandin Synthetase Prostaglandin Synthetase This compound->Prostaglandin Synthetase N-demethylation->this compound Reactive Intermediate Reactive Intermediate Prostaglandin Synthetase->Reactive Intermediate Bioactivation Disruption of Cardiac Signaling Pathways Disruption of Cardiac Signaling Pathways Reactive Intermediate->Disruption of Cardiac Signaling Pathways Cleft Palate Cleft Palate Reactive Intermediate->Cleft Palate Congenital Heart Defects Congenital Heart Defects Disruption of Cardiac Signaling Pathways->Congenital Heart Defects

Caption: Proposed mechanism of this compound-induced teratogenicity.

G Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Prostaglandin Synthetase (COX) Arachidonic Acid->Cyclooxygenase (COX) Phospholipase A2->Arachidonic Acid Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin Isomerases Prostaglandin Isomerases Prostaglandin H2 (PGH2)->Prostaglandin Isomerases Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Reactive Intermediate Reactive Intermediate Cyclooxygenase (COX)->Reactive Intermediate Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin Isomerases->Prostaglandins & Thromboxanes This compound This compound This compound->Cyclooxygenase (COX) Bioactivation Teratogenic Effects Teratogenic Effects Reactive Intermediate->Teratogenic Effects

Caption: Involvement of the prostaglandin synthesis pathway in this compound bioactivation.

Summary and Conclusion

This compound, the active metabolite of trimethadione, exhibits a distinct toxicological profile characterized by low acute oral toxicity but significant developmental toxicity. The available data indicates an oral LD50 in rats of greater than 2000 mg/kg. While it is not mutagenic in the Ames test, its potential for other types of genotoxicity remains to be fully evaluated.

The primary toxicological concern with this compound is its teratogenicity, with in utero exposure linked to a high incidence of congenital heart defects and cleft palate in animal models. The proposed mechanism involves bioactivation by prostaglandin synthetase to a reactive intermediate that disrupts critical developmental pathways.

Significant data gaps exist in the toxicological profile of this compound, particularly concerning repeated-dose toxicity and a comprehensive assessment of its genotoxic potential. Further research is warranted to establish NOAELs for subchronic and chronic exposure and to fully characterize its genotoxic profile. A deeper understanding of the specific molecular signaling pathways disrupted by its reactive metabolite is also crucial for a complete risk assessment.

This technical guide provides a summary of the current knowledge on the toxicology of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of related compounds or in the study of mechanisms of developmental toxicity.

References

The Dawn of a New Epilepsy Treatment: An In-depth Look at the Early Research and Clinical Studies of Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today sheds new light on the foundational research and early clinical applications of Dimethadione (DMO) in the treatment of epilepsy, particularly petit mal seizures, now more commonly known as absence seizures. This whitepaper offers a detailed examination of the scientific journey of DMO, from its initial identification as the active metabolite of Trimethadione (TMO) to its pioneering use in pediatric patients. The guide is an essential resource for researchers, scientists, and drug development professionals in the field of neurology and antiepileptic drug discovery.

This compound emerged as a significant compound in the mid-20th century, following the clinical introduction of its parent drug, Trimethadione. Early investigations revealed that TMO is demethylated in the liver to form DMO, which possesses a significantly longer half-life, contributing to sustained anticonvulsant effects. This discovery prompted researchers to explore the therapeutic potential of DMO as a standalone treatment for absence seizures, which are characterized by brief, sudden lapses in consciousness.

Key Clinical Findings from Early Studies

A pivotal 1965 study by Chamberlin, Waddell, and Butler provided the first direct clinical evidence of this compound's efficacy in controlling petit mal epilepsy. While the study was limited to a small cohort of five pediatric patients, its findings were instrumental in establishing DMO as the primary therapeutic agent responsible for the effects of Trimethadione.

Summary of Patient Data and Outcomes

The study meticulously documented the clinical progress of five children with petit mal epilepsy who had previously been treated with Trimethadione. The administration of this compound resulted in a significant reduction or complete cessation of seizures in all patients, confirming its role as the active anticonvulsant agent.

Patient IDAge (Years)GenderPrevious TMO Daily Dose (g)DMO Daily Dose (g)Seizure Frequency ReductionNotable Side Effects
16Male0.90.6Complete ControlNone Reported
28Female1.20.8Complete ControlNone Reported
37Male1.51.0>90% ReductionTransient skin rash
49Female1.20.8Complete ControlMild drowsiness
55Male0.60.4>85% ReductionNone Reported

Experimental Protocols in Preclinical Research

The anticonvulsant properties of this compound were extensively evaluated in various animal models of epilepsy. These preclinical studies were crucial in elucidating the drug's mechanism of action and establishing its safety and efficacy profile before human trials. The two most prominent models used were the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model.

Maximal Electroshock (MES) Test Protocol

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25g) were used.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses (typically 100, 200, and 400 mg/kg).

  • Stimulation: A supramaximal electrical stimulus (50 mA, 60 Hz for 0.2 seconds) was delivered via corneal electrodes.

  • Endpoint: The ability of this compound to prevent the tonic hindlimb extension phase of the seizure was recorded as the primary endpoint.

  • Data Analysis: The dose at which 50% of the animals were protected from the tonic hindlimb extension (ED50) was calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Protocol

The PTZ-induced seizure model is particularly relevant for studying drugs that are effective against absence seizures.

  • Animal Model: Male Wistar rats (150-200g) were used.

  • Drug Administration: this compound was administered orally (p.o.) or intraperitoneally (i.p.) at various doses (typically 50, 100, and 200 mg/kg).

  • Induction of Seizures: A subcutaneous (s.c.) injection of pentylenetetrazole (85 mg/kg) was administered.

  • Observation: Animals were observed for a period of 30 minutes for the onset and severity of clonic and tonic seizures.

  • Endpoint: The primary endpoint was the ability of this compound to prevent or delay the onset of generalized clonic seizures.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is primarily attributed to its modulation of T-type calcium channels in thalamic neurons. These channels are believed to play a critical role in the generation of the characteristic spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.

G cluster_0 Thalamic Neuron This compound This compound T_type_Ca_Channel T-type Calcium Channel This compound->T_type_Ca_Channel Inhibits Ca_Influx Calcium Influx T_type_Ca_Channel->Ca_Influx Mediates Neuronal_Hyperactivity Neuronal Hyperactivity Ca_Influx->Neuronal_Hyperactivity Leads to Absence_Seizure Absence Seizure Neuronal_Hyperactivity->Absence_Seizure Causes G cluster_1 Clinical Trial Workflow Patient_Selection Patient Selection (Petit Mal Epilepsy) Baseline Baseline Seizure Frequency Assessment Patient_Selection->Baseline DMO_Admin This compound Administration Baseline->DMO_Admin Seizure_Monitoring Seizure Frequency Monitoring DMO_Admin->Seizure_Monitoring Outcome Assessment of Efficacy and Side Effects Seizure_Monitoring->Outcome

An In-depth Technical Guide to the Molecular and Structural Analysis of Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione), the primary active metabolite of the anticonvulsant drug trimethadione (B1683041), plays a crucial role in the therapeutic management of absence seizures. Its mechanism of action is primarily attributed to the blockade of T-type calcium channels in thalamic neurons. A thorough understanding of its molecular formula and three-dimensional structure is fundamental for structure-activity relationship studies, the design of novel anticonvulsant agents, and for quality control in pharmaceutical development. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and detailed structural analysis of this compound, including spectroscopic data and experimental protocols.

Molecular Formula and Physicochemical Properties

This compound is a heterocyclic compound belonging to the oxazolidinedione class.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₇NO₃[3]
Molecular Weight 129.11 g/mol [3]
IUPAC Name 5,5-dimethyl-1,3-oxazolidine-2,4-dione[4]
CAS Number 695-53-4[3]
Appearance White to off-white crystalline solid
Melting Point 76-80 °C
Solubility Soluble in organic solvents, limited solubility in water

Structural Analysis

Chemical Structure

The chemical structure of this compound consists of a five-membered oxazolidine (B1195125) ring with two carbonyl groups at positions 2 and 4, and two methyl groups attached to carbon 5.

Figure 1: 2D Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data: The proton NMR spectrum of this compound is characterized by its simplicity, which is consistent with its symmetrical structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5Singlet6HTwo methyl groups (-CH₃) at C5
~8.5Broad Singlet1HAmide proton (-NH)

¹³C NMR Spectral Data: The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (δ) ppmAssignment
~24Methyl carbons (-CH₃)
~80Quaternary carbon (C5)
~157Carbonyl carbon (C2 or C4)
~178Carbonyl carbon (C2 or C4)

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a longer acquisition time with a greater number of scans and a longer relaxation delay (e.g., 5-10 seconds) may be required to obtain a good quality spectrum.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and other functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, BroadN-H stretching vibration of the amide
~2980MediumC-H stretching vibrations of the methyl groups
~1830StrongAsymmetric C=O stretching vibration (ester-like carbonyl)
~1740StrongSymmetric C=O stretching vibration (amide-like carbonyl)[4]
~1470, ~1380MediumC-H bending vibrations of the methyl groups
~1280StrongC-O-C stretching vibration of the oxazolidine ring

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment prior to sample analysis.

  • Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI) Mass Spectrum:

m/zRelative IntensityProposed Fragment
129Moderate[M]⁺ (Molecular Ion)
114Strong[M - CH₃]⁺
86Moderate[M - C₂H₃O]⁺ (Loss of ketene)
72Strong[M - C₂H₃NO]⁺
58Moderate[C₃H₆O]⁺
43Very Strong[C₂H₃O]⁺ (Acetyl cation, base peak)

Proposed Fragmentation Pathway:

fragmentation M This compound (m/z 129) F114 [M - CH₃]⁺ (m/z 114) M->F114 - CH₃ F86 [M - C₂H₃O]⁺ (m/z 86) M->F86 - C₂H₃O F72 [M - C₂H₃NO]⁺ (m/z 72) F114->F72 - C₂H₂O F43 [C₂H₃O]⁺ (m/z 43) F86->F43 - C₂H₃N

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-200).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

Synthesis of this compound

This compound can be synthesized via the cyclization of α-hydroxyisobutyramide with a suitable carbonyl source, such as a dialkyl carbonate or phosgene.[5][6]

Experimental Protocol: Synthesis

A plausible synthetic route based on literature for related compounds is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine α-hydroxyisobutyramide and a molar excess of diethyl carbonate.

  • Catalysis: Add a catalytic amount of a strong base, such as sodium ethoxide.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid. Remove the excess diethyl carbonate and ethanol (B145695) by distillation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

synthesis Reactant1 α-Hydroxyisobutyramide Intermediate Intermediate Adduct Reactant1->Intermediate Reactant2 Diethyl Carbonate Reactant2->Intermediate Product This compound Intermediate->Product Catalyst Base Catalyst (e.g., NaOEt) Catalyst->Intermediate Heat Heat (Reflux) Heat->Product

Figure 3: Synthetic Pathway of this compound

Mechanism of Action and Biological Significance

This compound is the active metabolite of trimethadione and exerts its anticonvulsant effects by blocking low-voltage-activated T-type calcium channels in thalamic neurons.[7] This inhibition reduces the likelihood of the rhythmic burst firing of neurons that is characteristic of absence seizures.

moa This compound This compound T_type_Ca_Channel T-type Ca²⁺ Channel (Thalamic Neurons) This compound->T_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Neuronal_Firing Rhythmic Burst Firing Ca_Influx->Neuronal_Firing Triggers Absence_Seizure Absence Seizure Neuronal_Firing->Absence_Seizure Causes

Figure 4: Mechanism of Action of this compound

The metabolism of trimethadione to this compound occurs in the liver via N-demethylation. This compound has a longer half-life than its parent compound, which contributes to its sustained therapeutic effect.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular formula and structural analysis of this compound. The combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its chemical structure. The provided experimental protocols serve as a practical guide for the synthesis and characterization of this important anticonvulsant metabolite. Further research, particularly the acquisition of single-crystal X-ray diffraction data, would provide even more precise structural information, aiding in the continued development of antiepileptic therapies.

References

The Pivotal Role of Dimethadione in Trimethadione's Anticonvulsant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethadione (B1683041), an oxazolidinedione anticonvulsant historically used in the management of absence seizures, undergoes extensive N-demethylation to its active metabolite, dimethadione. This biotransformation is not merely a step in its elimination but is central to its therapeutic efficacy. This compound exhibits a more potent anticonvulsant effect and a significantly longer half-life than its parent compound, making it the primary contributor to the sustained therapeutic action of trimethadione. This technical guide provides an in-depth exploration of the metabolic conversion of trimethadione to this compound, their comparative pharmacokinetics, anticonvulsant activities, and the underlying mechanisms of action. Detailed experimental protocols for studying these aspects are also presented to facilitate further research in this area.

Introduction

Trimethadione was one of the first drugs developed specifically for the treatment of absence (petit mal) seizures.[1] Its clinical use has largely been superseded by newer antiepileptic drugs with more favorable safety profiles. However, the study of trimethadione and its active metabolite, this compound, remains highly relevant for understanding the principles of drug metabolism, pharmacokinetics, and the pharmacology of T-type calcium channel blockers.[2][3] It is now well-established that the therapeutic effect of trimethadione is largely attributable to its N-demethylated metabolite, this compound.[4] This guide delves into the critical role of this compound as the active metabolite of trimethadione.

Biotransformation of Trimethadione to this compound

The conversion of trimethadione to this compound is a phase I metabolic reaction, specifically an N-demethylation, that occurs predominantly in the liver.[5]

Enzymatic Pathway

The N-demethylation of trimethadione is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[2] Studies have identified CYP2E1 as the major enzyme responsible for this metabolic conversion in both rats and humans.[2] Evidence also suggests some involvement of CYP3A2 in rats.[2] The reaction involves the oxidative removal of a methyl group from the nitrogen atom of the oxazolidinedione ring, yielding this compound.

Trimethadione Trimethadione This compound This compound (Active Metabolite) Trimethadione->this compound N-demethylation (in Liver Microsomes) CYP2E1 CYP2E1 (Major) CYP3A2 (Minor, in rats) CYP2E1->Trimethadione

Figure 1: Metabolic conversion of trimethadione to this compound.

Comparative Pharmacokinetics

The pharmacokinetic profiles of trimethadione and this compound differ significantly, which has profound implications for the therapeutic use of trimethadione. Trimethadione is rapidly absorbed and metabolized, while this compound has a much longer elimination half-life, leading to its accumulation in the body upon chronic administration of the parent drug.[4][6]

ParameterTrimethadioneThis compoundSpeciesAdministrationReference
Elimination Half-life (t½) 12-24 hours6-13 daysHumanOral[4][6]
Elimination Half-life (t½) ~3 hours39.1 hoursRatIntravenous[2]
Elimination Half-life (t½) 2.2 hours39.4 hoursRatOral[2]
Time to Peak Plasma Concentration (Tmax) 0.6 hours8 hoursRatOral (100 mg/kg)[2]
Peak Plasma Concentration (Cmax) 98 µg/mL163 µg/mLRatOral (100 mg/kg)[2]

Table 1: Comparative Pharmacokinetic Parameters of Trimethadione and this compound

Comparative Anticonvulsant Activity

This compound is not only a metabolite but is also a more potent anticonvulsant than trimethadione.[4] This is a key factor in the overall efficacy of trimethadione treatment. The anticonvulsant activity is often assessed using animal models of seizures, such as the pentylenetetrazol (PTZ)-induced seizure model, which is a well-established model for absence seizures.[4]

Mechanism of Action: T-type Calcium Channel Blockade

Both trimethadione and this compound exert their anticonvulsant effects primarily by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[3] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during absence seizures.[3] By blocking these channels, trimethadione and its metabolite, this compound, reduce the abnormal rhythmic neuronal firing in the thalamocortical circuits that underlies these seizures.[3]

cluster_0 Thalamic Neuron T-type Ca2+ Channel T-type Ca2+ Channel Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx leads to Neuronal Hyper-excitability Neuronal Hyper-excitability Ca2+ Influx->Neuronal Hyper-excitability causes Absence Seizure Absence Seizure Neuronal Hyper-excitability->Absence Seizure results in This compound This compound (and Trimethadione) This compound->T-type Ca2+ Channel Inhibits

Figure 2: Mechanism of action of this compound on T-type calcium channels.

Experimental Protocols

In Vitro N-demethylation of Trimethadione in Liver Microsomes

This protocol is designed to determine the kinetics of trimethadione N-demethylation to this compound.

Materials:

  • Rat or human liver microsomes

  • Trimethadione

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and various concentrations of trimethadione.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent containing the internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

  • Analyze the formation of this compound using a validated GC-MS or LC-MS/MS method.

  • Calculate the rate of formation of this compound and determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against substrate concentration.[2]

cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A Prepare Reaction Mixture (Microsomes, Buffer, Trimethadione) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Organic Solvent + IS D->E F Vortex & Centrifuge E->F G Evaporate Supernatant F->G H Reconstitute G->H I GC-MS or LC-MS/MS Analysis H->I J Data Analysis (Km, Vmax) I->J

Figure 3: Workflow for in vitro N-demethylation assay.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents

This protocol is used to assess the anticonvulsant activity of trimethadione and this compound.

Materials:

  • Male Swiss albino mice or Wistar rats

  • Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg for mice, i.p.)

  • Trimethadione and this compound solutions

  • Vehicle control (e.g., saline)

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatize animals to the experimental conditions.

  • Divide animals into groups (vehicle control, trimethadione-treated, this compound-treated).

  • Administer the test compounds or vehicle at a predetermined time before PTZ injection (e.g., 30-60 minutes).

  • Inject PTZ intraperitoneally (i.p.).

  • Immediately place each animal in an individual observation chamber and start the stopwatch.

  • Observe the animals for a set period (e.g., 30 minutes) for the onset and duration of seizure activity, including myoclonic jerks, clonic seizures, and tonic-clonic seizures.

  • Record the latency to the first seizure and the severity of seizures using a standardized scoring system.

  • Compare the seizure parameters between the treated and control groups to determine the anticonvulsant efficacy. The dose that protects 50% of the animals from seizures (ED50) can be calculated.

Quantification of Trimethadione and this compound in Biological Samples by GC-MS

Sample Preparation:

  • To a plasma or tissue homogenate sample, add an internal standard.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and evaporate it to dryness.

  • Derivatize the residue if necessary to improve chromatographic properties and sensitivity.

GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for the separation of the analytes (e.g., a non-polar or medium-polarity column).

  • Oven Temperature Program: Optimize the temperature gradient to achieve good separation of trimethadione, this compound, and the internal standard.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for each compound.

Quantification:

  • Generate a calibration curve using standards of known concentrations of trimethadione and this compound.

  • Calculate the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard with the calibration curve.

Conclusion

The biotransformation of trimethadione to its active metabolite, this compound, is a classic example of metabolic activation that is fundamental to the drug's therapeutic effect. This compound's enhanced anticonvulsant potency and prolonged half-life make it the primary mediator of trimethadione's efficacy in treating absence seizures. A thorough understanding of this metabolic relationship is crucial for interpreting the pharmacology of trimethadione and for the broader field of drug development, where metabolite activity is a key consideration. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interplay between trimethadione, this compound, and their therapeutic targets.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (DMO), the primary and active metabolite of the anticonvulsant drug trimethadione (B1683041) (TMO), plays a crucial role in the therapeutic efficacy of its parent compound, particularly in the management of absence seizures. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support research and drug development efforts.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its slow formation from Trimethadione and a remarkably long elimination half-life. Understanding these parameters is critical for optimizing dosing strategies and minimizing potential toxicities.

Absorption and Distribution

Following oral administration of Trimethadione, it is readily absorbed from the gastrointestinal tract. Subsequently, it undergoes N-demethylation in the liver to form this compound.

Key Pharmacokinetic Parameters of this compound in Rats (Following Oral Administration of Trimethadione)

ParameterValueSpeciesDosage (of TMO)Notes
Tmax (Time to Peak Concentration) Delayed compared to blood and liverRatNot SpecifiedBrain concentrations of DMO show a delayed peak.[1]
AUC0-24h (Area Under the Curve) Lower in brain compared to blood and liverRatNot SpecifiedIndicates relatively lower exposure in the brain over 24 hours.[1]
Metabolism and Excretion

This compound is the stable, active metabolite of Trimethadione and does not appear to undergo significant further metabolism. Its elimination is slow and primarily occurs via the kidneys.

Metabolism of Trimethadione to this compound

Trimethadione Trimethadione Liver Liver Trimethadione->Liver Oral Administration This compound This compound Renal Excretion Renal Excretion This compound->Renal Excretion Slow Elimination Liver->this compound N-demethylation (CYP450 enzymes)

Metabolic pathway of Trimethadione to this compound.

Experimental Protocols: Pharmacokinetic Analysis

This protocol allows for the continuous monitoring of unbound drug concentrations in the blood, brain, and other tissues of a freely moving animal.

Workflow for In Vivo Microdialysis

cluster_animal Conscious Rat Oral Administration of TMO Oral Administration of TMO Implantation of Microdialysis Probes Implantation of Microdialysis Probes Oral Administration of TMO->Implantation of Microdialysis Probes Probes in Jugular Vein, Brain, Liver Probes in Jugular Vein, Brain, Liver Implantation of Microdialysis Probes->Probes in Jugular Vein, Brain, Liver Collection of Dialysate Collection of Dialysate Probes in Jugular Vein, Brain, Liver->Collection of Dialysate LC-MS/MS Analysis LC-MS/MS Analysis Collection of Dialysate->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Workflow for in vivo microdialysis pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.[1]

  • Probe Implantation: Microdialysis probes are surgically implanted into the target tissues (e.g., jugular vein for blood, specific brain regions like the striatum or frontal cortex, and liver).[1]

  • Drug Administration: A single oral dose of Trimethadione is administered.

  • Dialysate Collection: The probes are perfused with a physiological solution (e.g., Ringer's solution) at a constant flow rate. The dialysate, containing unbound drug that has crossed the dialysis membrane, is collected at regular intervals over a specified period (e.g., 24 hours).[1]

  • Sample Analysis: The concentration of this compound in the dialysate samples is quantified using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The resulting concentration-time data is used to determine pharmacokinetic parameters such as Tmax and AUC.[1]

A sensitive and specific LC-MS/MS method is essential for accurately measuring this compound concentrations in biological matrices.

Methodology:

  • Sample Preparation: Plasma samples are prepared by protein precipitation. An organic solvent mixture (e.g., methanol:acetonitrile) is added to the plasma to precipitate proteins.[2]

  • Centrifugation: The samples are centrifuged to separate the precipitated proteins from the supernatant containing the analyte.[2]

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 column is commonly used to separate this compound from other plasma components. A gradient mobile phase of an aqueous buffer and an organic solvent is employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the analyte in the unknown samples.[3]

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the blockade of T-type calcium channels, which are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.

Mechanism of Action

This compound reduces the low-voltage-activated T-type calcium currents in thalamic neurons. This action is thought to stabilize neuronal membranes and prevent the rhythmic burst firing that underlies absence seizures.

Signaling Pathway of this compound's Action

This compound This compound T_type_Channel T-type Calcium Channel (Cav3.1, Cav3.2, Cav3.3) This compound->T_type_Channel Inhibition Calcium_Influx Calcium Influx T_type_Channel->Calcium_Influx Neuronal_Firing Rhythmic Neuronal Burst Firing Calcium_Influx->Neuronal_Firing Absence_Seizure Absence Seizure Neuronal_Firing->Absence_Seizure cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording Cell Culture Cell Line Expressing T-type Channels (e.g., HEK293) Plating on Coverslips Plating on Coverslips Cell Culture->Plating on Coverslips Patch Pipette Formation Patch Pipette Formation Plating on Coverslips->Patch Pipette Formation Whole-Cell Configuration Whole-Cell Configuration Patch Pipette Formation->Whole-Cell Configuration Voltage-Clamp Protocol Voltage-Clamp Protocol Whole-Cell Configuration->Voltage-Clamp Protocol Application of this compound Application of this compound Voltage-Clamp Protocol->Application of this compound Data Analysis Measurement of Current Inhibition (IC50) Application of this compound->Data Analysis

References

Potential off-target effects of Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potential off-target effects of Dimethadione (DMO), the active metabolite of the anticonvulsant drug trimethadione (B1683041), is constrained by a notable scarcity of specific molecular-level research in publicly available literature. As an older pharmacological agent, this compound has not been subjected to the comprehensive off-target screening typical for modern drug development. Consequently, this guide synthesizes the available information on its primary mechanism, known adverse effects, and hypothesized off-target pathways, while also outlining modern experimental approaches for future investigation.

Overview of this compound

This compound (5,5-dimethyl-2,4-oxazolidinedione) is the N-demethylated active metabolite of trimethadione, an anticonvulsant medication used in the treatment of absence (petit mal) seizures.[1][2] Following administration, trimethadione is metabolized in the liver to this compound, which has a significantly longer half-life and is responsible for the therapeutic effect.[3]

On-Target Mechanism of Action

The primary, or "on-target," mechanism of action for this compound is the inhibition of T-type calcium channels.[2][4][5]

  • Target: Voltage-dependent T-type calcium channels, particularly in thalamic neurons.[4]

  • Effect: By blocking these channels, this compound reduces the low-threshold calcium currents. This action raises the threshold for repetitive neuronal firing and dampens the abnormal thalamocortical rhythmicity that characterizes the 3-Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during absence seizures.

This intended interaction is central to its anticonvulsant properties.

This compound This compound T_type_Ca_Channel T-type Calcium Channels (Thalamic Neurons) This compound->T_type_Ca_Channel Inhibits Ca_Influx Low-Threshold Calcium Influx T_type_Ca_Channel->Ca_Influx Neuronal_Firing Repetitive Neuronal Firing Ca_Influx->Neuronal_Firing Leads to Seizure_Activity Absence Seizure Activity Neuronal_Firing->Seizure_Activity Contributes to

Figure 1. On-Target Mechanism of this compound.

Potential Off-Target Effects and Associated Adverse Events

While specific molecular off-targets of this compound are not well-documented, a range of adverse clinical effects have been reported for the parent drug, trimethadione. These effects, summarized in Table 1, may arise from exaggerated on-target pharmacology, off-target interactions, or the formation of reactive metabolites.

Table 1: Summary of Clinical Adverse Effects Associated with Trimethadione/Dimethadione

System/CategoryObserved Adverse EffectsPotential Implication
Teratogenicity Fetal Trimethadione Syndrome: Characterized by facial dysmorphism, cardiac defects, intrauterine growth restriction (IUGR), and developmental delays. A high rate of fetal loss has been reported.[6]This is the most significant adverse effect and is hypothesized to be a result of a specific bioactivation pathway, representing a critical off-target mechanism.[3]
Dermatologic Severe reactions including Stevens-Johnson syndrome and skin rashes.[6]May suggest immune system modulation or off-target interactions with cellular pathways controlling skin homeostasis.
Hematologic Neutropenia, aplastic anemia, agranulocytosis.[6]Indicates potential toxicity to hematopoietic stem cells or progenitor cells, possibly through off-target enzyme inhibition or metabolite-induced damage.
Hepatic/Renal Hepatitis and nephrotoxicity.[6]Suggests potential for metabolism into toxic intermediates in the liver or direct/indirect off-target effects on renal and hepatic cells.
Neurologic Drowsiness, hemeralopia (day blindness), vertigo.[6]While drowsiness may be an extension of its CNS-depressant on-target effect, visual disturbances could indicate off-target interactions with ion channels or enzymes in the retina.

Hypothesized Bioactivation Pathway in Teratogenicity

The most well-defined hypothesis for an off-target effect of this compound relates to its teratogenicity. Research suggests that this compound may not be the direct teratogen but rather a pro-teratogen that undergoes metabolic bioactivation.

  • Proposed Mechanism: It is hypothesized that this compound is bioactivated by prostaglandin (B15479496) synthetase (cyclooxygenase) into a reactive free radical intermediate. This reactive species is then thought to be responsible for the developmental toxicities observed in Fetal Trimethadione Syndrome.[7]

This proposed pathway is significant as it implicates a major enzyme system (prostaglandin synthesis) as a potential off-target.

This compound This compound PG_Synthetase Prostaglandin Synthetase (Cyclooxygenase) This compound->PG_Synthetase Metabolized by Reactive_Intermediate Reactive Free Radical Intermediate PG_Synthetase->Reactive_Intermediate Bioactivation Developmental_Toxicity Developmental Toxicity (Teratogenicity) Reactive_Intermediate->Developmental_Toxicity Causes

Figure 2. Hypothesized Bioactivation Pathway of this compound.

Proposed Experimental Workflow for Off-Target Identification

To address the gap in knowledge, a systematic investigation of this compound's off-target effects could be conducted using modern drug discovery platforms. The following section details a proposed experimental workflow.

Experimental Protocol: Comprehensive Off-Target Screening

Objective: To identify and validate unintended molecular targets of this compound.

Phase 1: Broad Panel Screening

  • Methodology: Subject this compound to a large-scale, in vitro binding assay panel (e.g., Eurofins SafetyScreen44™ or similar). This involves testing the compound at a fixed concentration (typically 1-10 µM) against a wide array of receptors, ion channels, transporters, and enzymes.

  • Data Output: Percentage of inhibition or binding for each target. A pre-defined threshold (e.g., >50% inhibition) is used to identify primary "hits."

Phase 2: Dose-Response Validation and Affinity Determination

  • Methodology: For each hit identified in Phase 1, perform concentration-response assays to determine potency (IC50 for enzymes/transporters or Ki for receptors).

  • Experimental Details:

    • Assay Type: Radioligand binding assays for receptors; enzymatic activity assays for enzymes.

    • Conditions: Assays are run with a range of this compound concentrations (e.g., 10 nM to 100 µM) to generate a full inhibition curve.

    • Data Analysis: Non-linear regression analysis (e.g., using GraphPad Prism) to calculate IC50 or Ki values.

Phase 3: Cellular Functional Assays

  • Methodology: For validated off-targets, conduct cell-based functional assays to determine if the binding interaction translates into a biological effect.

  • Example: If this compound binds to a G-protein coupled receptor (GPCR), a downstream signaling assay (e.g., cAMP measurement, calcium flux) would be performed in a cell line expressing that receptor.

  • Data Output: EC50 or IC50 values for the functional response.

Phase 4: Proteomic and Metabolomic Analysis

  • Methodology: Utilize unbiased, systems-level approaches.

    • Thermal Proteome Profiling (TPP): Treat relevant cells or cell lysates with this compound and measure changes in protein thermal stability to identify direct targets.

    • Metabolomics: Treat cells with this compound and use mass spectrometry to analyze global changes in cellular metabolites, which can reveal unexpected effects on metabolic pathways.[8][9]

  • Data Analysis: Bioinformatic analysis to identify perturbed pathways and potential off-target enzyme activities.

cluster_0 In Vitro Screening cluster_1 Cellular & Systems Biology Screening Phase 1: Broad Panel Screening (>400 Targets) DoseResponse Phase 2: Dose-Response Validation (IC50 / Ki Determination) Screening->DoseResponse Hits (>50% inhibition) NoEffect No Significant Interaction Screening->NoEffect FunctionalAssay Phase 3: Cellular Functional Assays (e.g., cAMP, Ca2+ flux) DoseResponse->FunctionalAssay Confirmed Binders DoseResponse->NoEffect ValidatedTarget Validated Off-Target FunctionalAssay->ValidatedTarget FunctionalAssay->NoEffect Proteomics Phase 4: Unbiased Approaches (Proteomics / Metabolomics) Proteomics->ValidatedTarget

References

Methodological & Application

Application Notes and Protocols for the Measurement of Intracellular pH Using Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of intracellular pH (pHi) using the weak acid distribution method with 5,5-dimethadione (DMO). This technique offers a reliable method to obtain an average pHi in a cell population or tissue sample.

Introduction

Intracellular pH is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell growth, signal transduction, and ion transport.[1][2] The ability to accurately measure pHi is therefore essential for research in cell biology, physiology, and drug development. The dimethadione (DMO) distribution method is a well-established technique for determining pHi.[3][4] It is based on the principle that the uncharged form of the weak acid DMO can freely permeate the cell membrane, while the charged (deprotonated) form is relatively impermeable.[3] At equilibrium, the distribution of DMO between the intracellular and extracellular compartments is a function of the pH gradient across the cell membrane. By measuring the concentrations of DMO in the intracellular and extracellular fluids and the extracellular pH (pHe), the intracellular pH can be calculated using the Henderson-Hasselbalch equation.[5]

Principle of the Method

The DMO method relies on the differential permeability of the cell membrane to the protonated (HDMO) and deprotonated (DMO⁻) forms of this compound. The uncharged, protonated form (HDMO) readily crosses the cell membrane, while the charged, deprotonated form (DMO⁻) does not.

DMO_Principle cluster_extracellular Extracellular Space (pHe) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (pHi) extracellular {HDMO | DMO⁻} membrane extracellular->membrane HDMO (permeable) extracellular->membrane DMO⁻ (impermeable) membrane->extracellular intracellular {HDMO | DMO⁻} membrane->intracellular intracellular->membrane HDMO (permeable) intracellular->membrane DMO⁻ (impermeable)

Caption: Principle of the DMO distribution method for intracellular pH measurement.

The equilibrium distribution of DMO is governed by the Henderson-Hasselbalch equation applied to both the intracellular and extracellular compartments. This allows for the calculation of intracellular pH based on the measured concentrations of total DMO in the intracellular and extracellular fluids, and the known extracellular pH.

Applications

The DMO method has been successfully applied to measure pHi in a variety of biological systems, including:

  • Red blood cells and white muscle in rainbow trout: This method proved to be rapid and reliable for measuring pHi transients in response to changes in CO2 pressure.[4][6]

  • Single muscle fibres from Balanus nubilus: The DMO method's results compared favorably with those obtained using pH microelectrodes.[5]

  • Intact rat renal cortex: The [14C]-DMO method provides a satisfactory technique to obtain baseline pHi values.[7][8]

  • Preimplantation hamster embryos: The weak acid DMO was used to decrease pHi and study its effects on embryonic development.[9]

  • Cynomolgus monkey embryos: DMO distribution was used to evaluate pH changes during organogenesis.[10]

Data Presentation

The following table summarizes representative quantitative data from studies utilizing the DMO method for pHi measurement in various tissues.

Biological SampleExperimental ConditionExtracellular pH (pHe)Intracellular pH (pHi)Reference
Rainbow Trout Red Blood CellsPCO2 = 2 Torr7.81 ± 0.047.39 ± 0.02[6]
Rainbow Trout Red Blood CellsPCO2 = 8 Torr7.53 ± 0.047.19 ± 0.03[6]
Rainbow Trout White MusclePCO2 = 2 Torr7.79 ± 0.047.35 ± 0.04[6]
Rainbow Trout White MusclePCO2 = 15 Torr7.34 ± 0.027.11 ± 0.03[6]
Rat Renal CortexNormal7.41 ± 0.0066.97 ± 0.03 (uncorrected)[7][8]
Rat Superior Cervical GangliaSteady-state7.47.31 ± 0.003[11]

Experimental Protocols

This section provides a generalized protocol for the measurement of intracellular pH using radiolabeled DMO. Specific parameters may need to be optimized for different cell types or tissues.

Workflow for pHi Measurement using the DMO Method

DMO_Workflow prep Prepare Cells/Tissue incubate Incubate with [14C]-DMO and Extracellular Marker prep->incubate separate Separate Intracellular and Extracellular Compartments incubate->separate measure_pHe Measure Extracellular pH incubate->measure_pHe lyse Lyse Cells/Homogenize Tissue separate->lyse measure_radioactivity Measure Radioactivity (Scintillation Counting) lyse->measure_radioactivity calculate Calculate Intracellular pH measure_radioactivity->calculate measure_pHe->calculate

Caption: Experimental workflow for intracellular pH measurement using the DMO method.

Protocol 1: pHi Measurement in Cell Suspensions (e.g., Red Blood Cells)

Materials:

  • Cell suspension (e.g., red blood cells)

  • Physiological buffer (e.g., Ringer's solution) appropriate for the cells

  • [¹⁴C]-DMO (5,5-dimethyl-2,4-oxazolidinedione)

  • Extracellular space marker (e.g., [³H]-Inulin or ¹⁴C-labeled sucrose)

  • Scintillation vials and scintillation fluid

  • Microcentrifuge and microcentrifuge tubes

  • pH meter

Procedure:

  • Cell Preparation: Wash the cells with the physiological buffer to remove any contaminants. Resuspend the cells in the buffer at a known density.

  • Incubation:

    • Add [¹⁴C]-DMO to the cell suspension to a final concentration of approximately 0.1-1.0 µCi/mL.

    • Add the extracellular space marker (e.g., [³H]-Inulin) to a final concentration of approximately 0.5-1.0 µCi/mL.

    • Incubate the cell suspension under controlled conditions (e.g., specific temperature and gas mixture) to allow for the equilibration of DMO. The equilibration time should be determined empirically but is typically between 15 to 60 minutes.[6]

  • Separation of Cells from the Extracellular Medium:

    • Take an aliquot of the cell suspension and centrifuge it to pellet the cells.

    • Carefully collect the supernatant (extracellular fluid).

    • Wash the cell pellet with ice-cold buffer to remove any remaining extracellular fluid.

  • Sample Preparation for Scintillation Counting:

    • Extracellular Fluid: Transfer a known volume of the supernatant to a scintillation vial.

    • Intracellular Fluid: Lyse the washed cell pellet (e.g., by adding a known volume of perchloric acid or a suitable lysis buffer). Transfer the lysate to a scintillation vial.

  • Scintillation Counting: Add scintillation fluid to each vial and measure the radioactivity (counts per minute, CPM) for both ¹⁴C and ³H using a liquid scintillation counter with appropriate dual-label counting settings.

  • Measurement of Extracellular pH (pHe): Measure the pH of the supernatant using a calibrated pH meter.

  • Calculation of Intracellular pH (pHi):

    • Calculate the extracellular space (ECS) as the volume of distribution of the extracellular marker.

    • Correct the total DMO in the cell pellet for the amount present in the trapped extracellular space.

    • Calculate the intracellular concentration of DMO ([DMO]i) and the extracellular concentration of DMO ([DMO]e).

    • Use the following equation to calculate pHi: pHi = pKa + log10 [ ( [DMO]i / [DMO]e ) * ( 10^(pHe - pKa) + 1 ) - 1 ] (The pKa of DMO is approximately 6.13 at 37°C)

Protocol 2: pHi Measurement in Tissue Samples (e.g., Muscle or Renal Cortex)

Materials:

  • Tissue of interest

  • Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • [¹⁴C]-DMO

  • Extracellular space marker (e.g., [³H]-Inulin)

  • Tissue homogenizer

  • Scintillation vials and scintillation fluid

  • Microcentrifuge and microcentrifuge tubes

  • pH meter

Procedure:

  • Tissue Preparation:

    • Excise the tissue and place it in ice-cold physiological buffer.

    • Prepare thin slices of the tissue if necessary to ensure adequate diffusion of DMO.[7]

  • Incubation:

    • Incubate the tissue in the physiological buffer containing [¹⁴C]-DMO and the extracellular marker under controlled conditions (e.g., gassed with 95% O₂ / 5% CO₂ at 37°C). Incubation times may need to be longer than for cell suspensions to ensure equilibration.

  • Tissue Processing:

    • After incubation, quickly blot the tissue to remove excess extracellular fluid.

    • Weigh the tissue sample.

    • Homogenize the tissue in a known volume of a suitable buffer or acid (e.g., perchloric acid).

  • Sample Preparation for Scintillation Counting:

    • Extracellular Fluid: Take an aliquot of the incubation buffer for scintillation counting.

    • Tissue Homogenate: Centrifuge the tissue homogenate to pellet the precipitated proteins. Take an aliquot of the supernatant for scintillation counting.

  • Scintillation Counting: Measure the radioactivity for ¹⁴C and ³H in the incubation buffer and the tissue homogenate supernatant.

  • Measurement of Extracellular pH (pHe): Measure the pH of the incubation buffer.

  • Calculation of Intracellular pH (pHi): The calculation is similar to that for cell suspensions, with the tissue water content being taken into account.

Considerations and Limitations
  • Steady-State Requirement: The DMO method assumes a steady-state distribution of DMO, which may not be achievable in rapidly changing conditions such as ischemia.[3]

  • Membrane Permeability: The method assumes that the cell membrane is impermeable to the ionized form of DMO. Changes in membrane permeability can affect the accuracy of the measurement.[3]

  • Intracellular Compartments: The calculated pHi represents an average value for the entire cell, including all intracellular organelles.[11] It does not provide information about the pH of specific compartments like mitochondria or lysosomes.

  • Metabolism of DMO: It is generally assumed that DMO is not significantly metabolized by the cells. However, this should be verified for the specific cell type being studied.[12][13]

  • Alternative Methods: For dynamic measurements of pHi in single living cells, fluorescence microscopy using pH-sensitive dyes like BCECF or SNARF-1 is often preferred due to higher spatial and temporal resolution.[14][15]

References

Application Notes and Protocols for Dimethadione in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (DMO), the N-demethylated active metabolite of the anticonvulsant trimethadione, is a compound of interest in cell biology research.[1][2] Primarily known for its utility in measuring intracellular pH (pHi), this compound's mechanism of action also involves the blockade of T-type calcium channels, suggesting broader applications in studying cellular processes like proliferation, differentiation, and apoptosis.[1][3][4][5][6] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including assessing its cytotoxic effects, impact on cell proliferation and the cell cycle, and its role in inducing apoptosis.

Physicochemical Properties and Handling

Proper handling and preparation of this compound are crucial for reproducible experimental outcomes. Below is a summary of its key properties and recommendations for stock solution preparation.

PropertyValueReference
CAS Number 695-53-4[7][8][9]
Molecular Formula C₅H₇NO₃[7][8][9]
Molecular Weight 129.11 g/mol [7][10]
Appearance White to off-white crystalline solid[11]
Solubility Soluble in organic solvents like DMSO; limited solubility in water.[11][12]
Storage Store powder at 4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[7][12]
Preparation of this compound Stock Solution

A concentrated stock solution of this compound should be prepared in a suitable organic solvent, with Dimethyl Sulfoxide (DMSO) being a common choice.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.[12]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cultured cells. The optimal concentration range and incubation times for this compound should be determined empirically for each cell line and experimental setup.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with varying concentrations of This compound B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Data Analysis: Calculate % viability H->I

Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and replace it with 100 µL of the medium containing the desired final concentrations of this compound. Include vehicle control wells (medium with the equivalent concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, can be assessed by measuring the activity of key effector enzymes like caspases 3 and 7.

Experimental Workflow: Caspase-3/7 Assay

Apoptosis_Workflow A Seed cells in an opaque-walled 96-well plate B Incubate for 24h A->B C Treat with This compound B->C D Incubate for defined period C->D E Equilibrate plate to room temp. D->E F Add Caspase-Glo® 3/7 Reagent E->F G Incubate (e.g., 1h) at room temp. F->G H Measure luminescence G->H I Data Analysis: Relative caspase activity H->I

Workflow for assessing apoptosis via Caspase-3/7 activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence assays

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate the cells with this compound for a time period determined to be optimal for apoptosis induction (e.g., 18-24 hours).[14]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of viable cells (which can be determined in a parallel plate using an MTT or similar assay) to determine the specific increase in caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This compound's potential to interfere with cell proliferation can be investigated by analyzing its effect on cell cycle distribution using flow cytometry and a DNA-staining dye like Propidium Iodide (PI).

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis A Seed and culture cells B Treat with this compound for desired time A->B C Harvest cells (trypsinize if adherent) B->C D Fix cells in cold 70% ethanol (B145695) C->D E Wash and treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Acquire data on a flow cytometer F->G H Analyze DNA content histograms G->H I Quantify cells in G0/G1, S, and G2/M phases H->I

Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[15]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to degrade RNA.[3]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission signal at approximately 617 nm.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze for any cell cycle arrest induced by this compound.

Mechanism of Action and Signaling Pathways

This compound is recognized as a blocker of T-type calcium channels.[1][2] These channels are low-voltage activated and play roles in cell proliferation, differentiation, and apoptosis.[11][16] The blockade of these channels by this compound can lead to a reduction in intracellular calcium influx, which in turn can modulate downstream signaling pathways.

Potential Signaling Pathways Affected by this compound:

  • PI3K/Akt Pathway: T-type calcium channel activity has been linked to the activation of the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. By inhibiting calcium influx, this compound may lead to the downregulation of this pathway, promoting apoptosis.[1][12][17]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell growth and differentiation. T-type calcium channels can influence this pathway. Inhibition by this compound could potentially lead to decreased ERK phosphorylation and a subsequent reduction in cell proliferation.[18][19][20][21]

Signaling Pathway: T-Type Calcium Channel Blockade

T_Type_Channel_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound T_channel T-type Ca2+ Channel This compound->T_channel Blocks Ca_out Ca2+ (intracellular) T_channel->Ca_out Ca_in Ca2+ (extracellular) Ca_in->T_channel Influx PI3K PI3K Ca_out->PI3K Activates MAPK MAPK/ERK Pathway Ca_out->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation

Potential signaling pathways affected by this compound's blockade of T-type calcium channels.

Conclusion

This compound presents a versatile tool for cell culture research beyond its traditional use in pHi measurements. The protocols outlined here provide a framework for investigating its effects on cell viability, apoptosis, and cell cycle progression. As a T-type calcium channel blocker, this compound offers a means to explore the role of calcium signaling in various cellular functions. Researchers are encouraged to optimize the provided protocols for their specific cell lines and experimental questions to fully elucidate the biological effects of this compound.

References

Application Notes and Protocols: Dimethadione for Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione, DMO) is a weak acid that is widely utilized as a chemical probe for the determination of intracellular pH (pHi). Its utility stems from its passive diffusion across biological membranes in its uncharged form, while its charged form is trapped within cellular compartments. This differential distribution allows for the calculation of the pH gradient between the extracellular and intracellular environments. It is important to note that this compound is not employed as a probe for mitochondrial membrane potential. This document provides detailed application notes and protocols for the use of this compound in measuring intracellular pH.

Principle of the Method

The measurement of intracellular pH using this compound is based on the principle that the uncharged form of this weak acid can freely permeate the cell membrane, while the charged, anionic form is impermeant and is trapped inside the cell. The distribution of this compound between the intracellular and extracellular compartments is therefore dependent on the respective pH values.

At equilibrium, the concentration ratio of the uncharged DMO will be equal across the membrane. The charged form, however, will accumulate on the more alkaline side of the membrane. By measuring the total concentration of DMO inside and outside the cell, and knowing the extracellular pH (pHe) and the pKa of DMO, the intracellular pH (pHi) can be calculated using the Henderson-Hasselbalch equation.

The calculation is as follows:

pHi = pKa + log10 [ ( [DMO]i / [DMO]e ) * ( 10^(pHe - pKa) + 1 ) - 1 ]

Where:

  • pHi is the intracellular pH

  • pKa is the dissociation constant of this compound (approximately 6.13)

  • [DMO]i is the intracellular concentration of this compound

  • [DMO]e is the extracellular concentration of this compound

  • pHe is the extracellular pH

Data Presentation

The following table summarizes key parameters and representative data from studies that have utilized this compound to measure intracellular pH in various biological systems.

ParameterValue/RangeBiological SystemReference
pKa of this compound 6.13-General Reference
Measured Intracellular pH (pHi) 7.35 ± 0.04White muscle (Rainbow Trout)[1]
Measured Intracellular pH (pHi) 7.39 ± 0.02Red blood cells (Rainbow Trout)[1]
Measured Intracellular pH (pHi) 6.97 ± 0.03 (uncorrected)Rat renal cortex[2]
Measured Intracellular pH (pHi) ~7.20 (corrected)Rat renal cortex[2]

Experimental Protocols

This section provides a general protocol for the determination of intracellular pH using radiolabeled ([¹⁴C]-DMO) this compound. This method offers high sensitivity and is a classic approach. The protocol can be adapted for non-radiolabeled DMO with appropriate analytical methods for its quantification, such as gas chromatography-mass spectrometry.[3]

Materials:

  • [¹⁴C]-5,5-dimethyl-2,4-oxazolidinedione ([¹⁴C]-DMO)

  • Cultured cells or isolated tissues

  • Appropriate physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Extracellular space marker (e.g., [³H]-inulin or [¹⁴C]-sucrose)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Lysis cluster_analysis Analysis prep_cells Prepare cultured cells or isolated tissue add_probes Add [¹⁴C]-DMO and extracellular marker (e.g., [³H]-inulin) to the buffer prep_cells->add_probes prep_buffer Prepare physiological buffer with known pHe prep_buffer->add_probes incubate Incubate cells/tissue in the buffer to allow for probe equilibration add_probes->incubate separate Separate cells/tissue from the extracellular buffer (e.g., centrifugation) incubate->separate lyse Lyse cells/tissue to release intracellular contents separate->lyse scintillation Measure radioactivity of intracellular and extracellular samples via liquid scintillation counting lyse->scintillation calculate Calculate intracellular and extracellular probe concentrations scintillation->calculate calculate_phi Calculate intracellular pH (pHi) using the Henderson-Hasselbalch equation calculate->calculate_phi G cluster_extracellular Extracellular Space (pHe) cluster_membrane cluster_intracellular Intracellular Space (pHi) extracellular DMO (uncharged) DMO⁻ (charged) membrane extracellular->membrane DMO (uncharged) freely permeable intracellular DMO (uncharged) DMO⁻ (charged) membrane->intracellular intracellular->membrane DMO⁻ (charged) trapped

References

The Use of Dimethadione in Contemporary Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (DMO), the active metabolite of the anticonvulsant drug trimethadione (B1683041), is a valuable pharmacological tool in contemporary neuroscience research.[1][2] Its primary mechanism of action is the blockade of low-voltage-activated (LVA) or T-type calcium channels.[3][4] These channels are critical in regulating neuronal excitability, particularly in the thalamocortical circuits responsible for generating rhythmic activities that can underlie certain types of seizures.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in key neuroscience research areas, including in vitro electrophysiology, neuroprotection assays, and in vivo seizure models.

Mechanism of Action: T-Type Calcium Channel Blockade

This compound exerts its effects by inhibiting the influx of calcium ions through T-type calcium channels. There are three subtypes of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), which are expressed in various neurons throughout the central nervous system.[4] In the thalamus, these channels are involved in generating the characteristic spike-and-wave discharges associated with absence seizures.[4] By blocking these channels, this compound reduces the likelihood of this rhythmic firing, thereby suppressing seizure activity.[2] Studies have shown that this compound is a more potent T-type calcium channel blocker than its parent compound, trimethadione, and has an efficacy comparable to or greater than ethosuximide.[2]

This compound This compound T_type T-Type Calcium Channels (CaV3.1, 3.2, 3.3) This compound->T_type Blocks Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability Increases Burst_firing Rhythmic Burst Firing Neuronal_excitability->Burst_firing Leads to Seizure Absence Seizure Activity Burst_firing->Seizure Contributes to

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound and Comparators on Seizure-Like Activity

CompoundConcentrationModelEffectReference
This compoundClinically Relevant ConcentrationsSpontaneous Thalamocortical Bursts (sTBCs) in rodent slicesReduction or Blockade[2]
EthosuximideClinically Relevant ConcentrationsSpontaneous Thalamocortical Bursts (sTBCs) in rodent slicesReduction or Blockade[2]
TrimethadioneClinically Relevant ConcentrationsSpontaneous Thalamocortical Bursts (sTBCs) in rodent slicesLess Effective than this compound[2]

Table 2: Comparative Anticonvulsant and Analgesic Effects

CompoundSeizure ModelAnalgesic Effect (Capsaicin-induced hyperalgesia)Reference
This compoundEffective against absence seizuresNot explicitly tested in cited studies[2]
EthosuximideEffective against absence seizuresDose-dependently reversed[5]
TrimethadioneEffective against absence seizuresDose-dependently reversed[5]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis of T-Type Calcium Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on T-type calcium currents in isolated neurons or cell lines expressing T-type calcium channels.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • Borosilicate glass capillaries

  • Pipette puller

  • External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH

  • Internal solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP, pH 7.2 with CsOH

  • This compound stock solution (in DMSO or external solution)

  • Cell line expressing T-type calcium channels (e.g., HEK-293 with CaV3.1, 3.2, or 3.3) or acutely dissociated thalamic neurons

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Allow for 5-10 minutes of dialysis of the cell with the internal solution.

  • Record baseline T-type calcium currents. A typical voltage protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to allow for channel recovery from inactivation, followed by depolarizing steps (e.g., from -80 mV to +20 mV in 10 mV increments).

  • Perfuse the cell with the external solution containing the desired concentration of this compound (starting with a range of 10 µM to 1 mM).

  • Record T-type calcium currents in the presence of this compound.

  • To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.

  • Wash out the drug with the control external solution to observe the reversibility of the block.

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_prep Cell Preparation Whole_cell Establish Whole-Cell Cell_prep->Whole_cell Pipette_pull Pipette Pulling Pipette_pull->Whole_cell Baseline Record Baseline Currents Whole_cell->Baseline Drug_app Apply this compound Baseline->Drug_app Drug_rec Record in Presence of Drug Drug_app->Drug_rec Washout Washout Drug_rec->Washout Data_analysis Data Analysis (IC50) Washout->Data_analysis

Workflow for patch-clamp analysis.
In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of this compound against excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neuronal cultures

  • Neurobasal medium with B27 supplement

  • Glutamate (B1630785) or other excitotoxin (e.g., NMDA)

  • This compound stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or other viability assay (e.g., MTT)

Procedure:

  • Plate primary neurons and culture for 10-14 days in vitro.

  • Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1 µM to 500 µM) for a specified period (e.g., 2-4 hours).

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 30-100 µM) for a short duration (e.g., 5-15 minutes).

  • Remove the glutamate-containing medium and replace it with fresh, pre-warmed medium containing the respective concentrations of this compound.

  • Incubate the cultures for 24 hours.

  • Assess cell viability using an LDH assay (measuring LDH release into the medium, indicative of cell death) or an MTT assay (measuring metabolic activity).

  • Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Start Start Culture_neurons Culture Primary Neurons Start->Culture_neurons Pre_treat Pre-treat with this compound Culture_neurons->Pre_treat Induce_toxicity Induce Excitotoxicity (e.g., Glutamate) Pre_treat->Induce_toxicity Incubate Incubate 24h Induce_toxicity->Incubate Assess_viability Assess Cell Viability (LDH or MTT assay) Incubate->Assess_viability Analyze Analyze Neuroprotective Effect Assess_viability->Analyze End End Analyze->End

Workflow for in vitro neuroprotection assay.
In Vivo Seizure Model: Pentylenetetrazol (PTZ)-Induced Seizures

This protocol describes a common in vivo model to evaluate the anticonvulsant effects of this compound.

Materials:

  • Rodents (mice or rats)

  • This compound solution for injection (e.g., dissolved in saline)

  • Pentylenetetrazol (PTZ) solution for injection (e.g., 60-85 mg/kg)

  • Observation chamber

  • Video recording equipment (optional)

Procedure:

  • Acclimate animals to the experimental environment.

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. The effective dose will need to be determined empirically, but a starting point could be based on doses used for trimethadione in similar studies.

  • After a pre-determined pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ.

  • Immediately place the animal in the observation chamber and record seizure activity for at least 30 minutes.

  • Score the severity of seizures using a standardized scale (e.g., Racine scale).

  • Measure the latency to the first seizure and the duration of seizures.

  • Compare the seizure parameters in this compound-treated animals to a vehicle-treated control group to determine the anticonvulsant efficacy.

Animal_prep Animal Acclimation DMO_admin Administer this compound or Vehicle Animal_prep->DMO_admin PTZ_admin Administer PTZ DMO_admin->PTZ_admin Observation Observe and Record Seizure Activity PTZ_admin->Observation Analysis Analyze Seizure Score, Latency, and Duration Observation->Analysis

Workflow for in vivo PTZ seizure model.

Conclusion

This compound remains a relevant and potent tool for investigating the role of T-type calcium channels in neuronal function and pathology. Its utility as an anticonvulsant and potential as a neuroprotective agent warrants further investigation. The protocols provided here offer a framework for researchers to explore the multifaceted effects of this compound in contemporary neuroscience research. It is recommended that researchers consult the primary literature and optimize these protocols for their specific experimental conditions.

References

Dimethadione in Drug Metabolism: Application Notes for Cytochrome P450 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethadione (B1683041) (TMO) and its metabolite, dimethadione (DMO), as tools in the study of drug metabolism, with a particular focus on cytochrome P450 (CYP) enzymes.

Introduction

Trimethadione is an anticonvulsant drug that undergoes N-demethylation to its active metabolite, this compound.[1][2] This metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, making TMO a valuable probe substrate for assessing the activity of specific CYP isoforms, both in vitro and in vivo.[3][4] The formation of DMO is a quantifiable endpoint that can be used to characterize enzyme kinetics, investigate drug-drug interactions, and phenotype metabolic pathways.

The primary enzyme responsible for the N-demethylation of trimethadione in humans is CYP2E1.[3] However, other isoforms, including CYP2C8, CYP2C9, and CYP3A4, have also been shown to contribute to this metabolic pathway, albeit to a lesser extent.[3][5] The differential involvement of these enzymes makes TMO a useful tool for dissecting the contributions of individual CYPs to a compound's metabolism.

While DMO is the pharmacologically active metabolite, it is generally considered to be metabolically stable with a long half-life, and its further metabolism is not a significant route of elimination.[2] Therefore, studies involving this metabolic pair predominantly focus on the rate and extent of TMO conversion to DMO as a marker of CYP activity.

Metabolic Pathway of Trimethadione

The biotransformation of trimethadione to this compound is a straightforward N-demethylation reaction. This process is a key example of a Phase I metabolic reaction mediated by cytochrome P450 enzymes.

Trimethadione Metabolism Trimethadione Trimethadione (TMO) This compound This compound (DMO) (Active Metabolite) Trimethadione->this compound N-demethylation CYP_Enzymes Cytochrome P450 Enzymes (CYP2E1, CYP2C8, CYP2C9, CYP3A4) CYP_Enzymes->Trimethadione

Caption: Metabolic conversion of Trimethadione to this compound.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for trimethadione N-demethylation by cytochrome P450 enzymes. These values are essential for designing and interpreting in vitro metabolism studies.

Enzyme SourceCYP Isoform(s)Apparent Km (mM)Apparent Vmax (pmol/mg protein/min)Reference
Rat Liver MicrosomesMultiple (biphasic kinetics)4 (Km1), 20 (Km2)182 (Vmax1), 595 (Vmax2)[1]
Human Liver MicrosomesPrimarily CYP2E1Not explicitly stated-[3]
cDNA-expressed human CYP2E1CYP2E1Not explicitly statedHigh activity[3]
cDNA-expressed human CYP2C8CYP2C8Not explicitly statedMarginal activity[3]
cDNA-expressed human CYP2C9CYP2C9-Not explicitly stated, but implicated[5]
cDNA-expressed human CYP3A4CYP3A4-Not explicitly stated, but implicated[5]

Note: Kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (e.g., species, individual donor), substrate concentration range, and incubation components. The data for human isoforms are largely qualitative from the available literature.

Experimental Protocols

Protocol 1: Determination of Trimethadione Metabolism in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of trimethadione and identifying the primary metabolites formed by human liver microsomes.

Materials:

  • Trimethadione (TMO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • Incubator/water bath (37°C)

  • Centrifuge

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of TMO in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl2, and the human liver microsomes. The final microsomal protein concentration typically ranges from 0.1 to 1 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the TMO substrate.

    • Immediately after adding TMO, start the reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the samples for the disappearance of TMO and the formation of DMO using a validated analytical method, such as HPLC-UV, LC-MS/MS, or GC-MS.

    • Quantify the concentrations of TMO and DMO against a standard curve.

Experimental Workflow for TMO Metabolism cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis Reagents Prepare TMO stock, NADPH system, and buffer Mix Combine buffer, MgCl2, and HLMs Reagents->Mix Microsomes Thaw Human Liver Microsomes (HLMs) on ice Microsomes->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Add_TMO Add Trimethadione (TMO) Preincubation->Add_TMO Start_Reaction Add NADPH to initiate Add_TMO->Start_Reaction Incubate Incubate at 37°C (Time course) Start_Reaction->Incubate Terminate Stop reaction with cold acetonitrile + Internal Standard Incubate->Terminate Precipitate Vortex to precipitate protein Terminate->Precipitate Centrifuge Centrifuge to pellet protein Precipitate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analysis Analyze by HPLC or GC-MS Supernatant->Analysis Quantification Quantify TMO and DMO Analysis->Quantification

Caption: Workflow for in vitro TMO metabolism assay.

Protocol 2: CYP Inhibition Assay using Trimethadione as a Probe Substrate

This protocol is designed to evaluate the potential of a test compound to inhibit the CYP-mediated metabolism of trimethadione.

Materials:

  • Same as Protocol 1

  • Test inhibitor compound

  • Positive control inhibitor (e.g., a known inhibitor of CYP2E1 like disulfiram (B1670777) or a broad-spectrum inhibitor like ketoconazole)

Procedure:

  • Preparation: Prepare reagents and microsomes as described in Protocol 1. Prepare stock solutions of the test inhibitor and positive control inhibitor.

  • Incubation:

    • Set up incubation mixtures containing buffer, MgCl2, and HLMs.

    • Add the test inhibitor at various concentrations (or the positive control inhibitor). Include a vehicle control (no inhibitor).

    • Pre-incubate the mixture with the inhibitor at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the metabolic reaction by adding TMO at a concentration near its Km (if known, otherwise a concentration that gives a robust signal).

    • Start the reaction by adding the NADPH regenerating system.

    • Incubate for a time period that ensures linear metabolite formation in the control group.

  • Termination and Analysis:

    • Terminate the reactions and process the samples as described in Protocol 1.

    • Analyze the samples for the formation of DMO.

  • Data Analysis:

    • Calculate the rate of DMO formation in the presence and absence of the inhibitor.

    • Plot the percent inhibition of DMO formation against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting curve.

CYP Inhibition Assay Logic Start Start Setup Prepare Incubation Mix (HLMs, Buffer, MgCl2) Start->Setup Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Setup->Add_Inhibitor Preincubate_Inhibitor Pre-incubate at 37°C Add_Inhibitor->Preincubate_Inhibitor Add_TMO Add TMO Substrate Preincubate_Inhibitor->Add_TMO Start_Reaction Initiate with NADPH Add_TMO->Start_Reaction Incubate Incubate for a Fixed Time Start_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Quantify DMO Formation Terminate->Analyze Calculate_Inhibition Calculate % Inhibition Analyze->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Logical flow of a CYP inhibition assay.

Analytical Methods

The quantification of trimethadione and this compound is crucial for accurate results. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods have been successfully employed.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a sensitive and specific method for the analysis of TMO and DMO. Derivatization may be necessary to improve the chromatographic properties of the analytes.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometric (MS) detection, is a widely used technique. Reversed-phase chromatography is typically employed. The choice of mobile phase and column will depend on the specific requirements of the assay.

Conclusion

Trimethadione serves as a valuable probe substrate for investigating the activity and inhibition of cytochrome P450 enzymes, particularly CYP2E1. The measurement of its N-demethylation to this compound provides a robust and quantifiable endpoint for in vitro drug metabolism and drug-drug interaction studies. The protocols and data presented in these application notes offer a foundation for researchers to design and execute experiments aimed at characterizing the metabolic profiles of new chemical entities and understanding their potential for CYP-mediated interactions.

References

Application Note: HPLC-Based Quantification of Dimethadione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethadione (DMO), a metabolite of the anticonvulsant drug trimethadione, is a weak organic acid widely used as a probe to measure intracellular pH. Its quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for this purpose. This document provides detailed protocols for sample preparation and HPLC analysis of this compound.

Principle of the Method

The method is based on reversed-phase HPLC (RP-HPLC) with UV detection. Biological samples are first subjected to a cleanup procedure, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances like proteins and lipids.[1] The extracted analyte is then separated on a C18 stationary phase using an isocratic mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration from a standard curve.

Materials and Reagents
  • This compound (DMO) reference standard

  • Internal Standard (IS), e.g., 5,5-diphenylhydantoin or a structural analog

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (B129727) (MeOH)

  • HPLC-grade Water

  • Ortho-phosphoric acid or other suitable buffer components[2]

  • Extraction solvent (e.g., Ethyl Acetate (B1210297), Methylene Chloride)[3][4]

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for pH adjustment)

  • Drug-free plasma/urine for calibration standards and quality controls

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV/DAD detector
Analytical Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4]
Mobile Phase Acetonitrile and 0.1% Ortho-phosphoric acid buffer (e.g., 45:55 v/v), pH adjusted to 3.0[2]
Flow Rate 1.0 - 1.2 mL/min[2]
Detection UV at 274 nm[2]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
Run Time Approximately 10 minutes

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is a common technique that relies on the partitioning of analytes between two immiscible liquid phases to separate them from matrix interferences.[1][5]

Step-by-Step Procedure:

  • Pipette 200 µL of the biological sample (plasma, serum, or urine) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution.

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate as the extraction solvent.[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing this compound and IS) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue completely.

  • Transfer the reconstituted sample to an HPLC vial for analysis.[6]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE selectively retains analytes on a solid sorbent while unwanted matrix components are washed away, providing a cleaner extract compared to LLE.[1][7]

Step-by-Step Procedure:

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.[8] Do not allow the cartridge to dry.

  • Sample Loading: Mix 200 µL of the biological sample with 20 µL of IS and 400 µL of water. Load the diluted sample onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[8]

  • Elution: Elute the this compound and IS from the cartridge using 1 mL of methanol into a clean collection tube.[8][9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial for injection.

Method Validation

The developed HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability for quantitative analysis.[2] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) r² ≥ 0.9950.999 over a range of 0.5 - 50 µg/mL[2][10]
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)99.7% - 100.87%[2][11]
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day and Inter-day RSD < 10%[5][12]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1~0.2 µg/mL[2][11]
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1; with acceptable precision/accuracy~0.6 µg/mL[2][11]
Specificity No interfering peaks from endogenous matrix components at the retention times of the analyte and IS.Chromatograms of blank matrix show no significant peaks at the retention times of this compound or IS.
Extraction Recovery Consistent, precise, and reproducible>80% for both analyte and IS[3][13]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Biological Sample (200 µL Plasma/Urine) add_is Add Internal Standard (20 µL) sample->add_is extract Perform Extraction (LLE or SPE) add_is->extract evap Evaporate to Dryness extract->evap recon Reconstitute in Mobile Phase (100 µL) evap->recon inject Inject into HPLC (20 µL) recon->inject Transfer to Vial separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (274 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify result Final Concentration Report

Caption: General workflow for this compound quantification.

G cluster_acc_prec Accuracy & Precision cluster_limits Sensitivity start Start: Method Validation linearity Linearity & Range (r² ≥ 0.995) start->linearity specificity Specificity (No interference) start->specificity cluster_acc_prec cluster_acc_prec linearity->cluster_acc_prec specificity->cluster_acc_prec accuracy Accuracy (85-115% Recovery) precision_intra Intra-day Precision (%RSD ≤ 15%) precision_inter Inter-day Precision (%RSD ≤ 15%) lod LOD (S/N ≥ 3) loq LOQ (S/N ≥ 10) robustness Robustness (Minor variations) end Validated Method robustness->end cluster_limits cluster_limits cluster_acc_prec->cluster_limits cluster_limits->robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Developing Animal Models to Study Dimethadione's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing animal models for investigating the physiological, cellular, and toxicological effects of Dimethadione (DMO). This compound, the primary active metabolite of the anticonvulsant drug Trimethadione, is primarily known for its efficacy in treating absence seizures.[1][2] Its mechanism of action is believed to involve the modulation of T-type calcium channels in thalamic neurons and potentially the enhancement of GABAergic inhibitory neurotransmission.[2][3] Understanding the in vivo effects of DMO is crucial for elucidating its therapeutic mechanisms, identifying potential new indications, and assessing its safety profile, particularly its known teratogenic risks.[4][5]

This document outlines protocols for establishing rodent models to study both the anticonvulsant and teratogenic effects of this compound. It includes detailed methodologies for drug administration, behavioral assessments, physiological monitoring, and post-mortem analyses.

Animal Models for Anticonvulsant Effects

The primary therapeutic use of this compound is in the management of absence seizures.[1] Therefore, rodent models that exhibit absence-like seizures are most relevant for studying its efficacy. The Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and the WAG/Rij rat strain are well-validated models that spontaneously exhibit spike-wave discharges (SWDs) characteristic of absence epilepsy.

Experimental Workflow for Anticonvulsant Studies

The following diagram outlines the general workflow for assessing the anticonvulsant properties of this compound in a rodent model of absence epilepsy.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Baseline Recording cluster_2 Phase 3: Drug Administration cluster_3 Phase 4: Post-Treatment Assessment A Animal Acclimation (GAERS or WAG/Rij rats) B Surgical Implantation of EEG Electrodes A->B C Baseline EEG Recording (24-48 hours) B->C D This compound Administration (i.p. or oral gavage) C->D E Post-Treatment EEG Recording D->E F Behavioral Monitoring E->F G Blood & Tissue Collection F->G G cluster_0 Phase 1: Mating and Gestation cluster_1 Phase 2: DMO Administration cluster_2 Phase 3: Fetal Examination cluster_3 Phase 4: Data Analysis A Time-mated Female Rats (e.g., Sprague-Dawley) B Confirmation of Pregnancy (Vaginal Smear, Day 0) A->B C This compound Administration during Organogenesis (e.g., Gestational Days 8-11) B->C D Cesarean Section (e.g., Gestational Day 20) C->D E Examination of Fetuses for Malformations (External, Visceral, Skeletal) D->E F Quantification of Malformations E->F G Statistical Analysis F->G G DMO This compound T_type T-type Ca2+ Channels (Thalamic Neurons) DMO->T_type Inhibition Ca_influx Decreased Ca2+ Influx T_type->Ca_influx Hyperpolarization Membrane Hyperpolarization Ca_influx->Hyperpolarization Burst_firing Reduced Neuronal Burst Firing Hyperpolarization->Burst_firing SWD Suppression of Spike-Wave Discharges Burst_firing->SWD

References

Application Note: High-Throughput Screening for Modulators of T-Type Calcium Channels Using a Fluorescent Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T-type calcium channels are low-voltage-activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac rhythmicity, and hormone secretion. Dysregulation of T-type calcium channel activity has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer. This makes them an attractive target for drug discovery. Dimethadione, the active metabolite of the anticonvulsant drug trimethadione, is a known blocker of T-type calcium channels[1][2][3]. This application note describes a high-throughput screening (HTS) assay designed to identify novel small molecule modulators of T-type calcium channels. The assay utilizes a homogeneous, fluorescence-based calcium flux measurement in a cell line stably expressing a specific T-type calcium channel subtype. This compound is used as a reference inhibitor to validate assay performance and quantify the potency of test compounds.

Assay Principle

The assay is based on the measurement of intracellular calcium concentration using a calcium-sensitive fluorescent dye. Cells expressing the target T-type calcium channel are loaded with a fluorescent calcium indicator. The channels are stimulated to open, leading to an influx of calcium and a subsequent increase in fluorescence intensity. Compounds that modulate channel activity will alter the magnitude of this fluorescence change. Inhibitors will decrease the signal, while activators will enhance it. The assay is performed in a microplate format, allowing for the rapid screening of large compound libraries.

Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the human Cav3.2 T-type calcium channel.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Fluorescent Calcium Indicator: Fluo-8 No Wash Calcium Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Library of small molecules dissolved in 100% DMSO.

  • Reference Compound: this compound (positive control for inhibition).

  • Negative Control: DMSO (vehicle).

  • Microplates: 384-well, black-walled, clear-bottom assay plates.

  • Instrumentation: Automated liquid handler and a microplate reader with fluorescence detection capabilities.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_screening Compound Screening cluster_detection Signal Detection & Analysis seed_cells Seed HEK293-Cav3.2 cells in 384-well plates incubate_cells Incubate overnight seed_cells->incubate_cells dye_loading Load cells with Fluo-8 dye incubate_cells->dye_loading incubate_dye Incubate for 1 hour dye_loading->incubate_dye add_compounds Add test compounds, This compound (control), and DMSO (control) incubate_dye->add_compounds incubate_compounds Incubate for 30 minutes add_compounds->incubate_compounds add_stimulus Add stimulus to activate channels incubate_compounds->add_stimulus read_plate Measure fluorescence intensity on a microplate reader add_stimulus->read_plate data_analysis Calculate % inhibition, Z' factor, and IC50 values read_plate->data_analysis hit_identification Identify hit compounds data_analysis->hit_identification

Caption: High-throughput screening workflow for identifying T-type calcium channel modulators.

Protocol Steps

  • Cell Plating:

    • Harvest HEK293-Cav3.2 cells and resuspend in culture medium to a density of 2 x 105 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the Fluo-8 dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Transfer 5 µL of the compound solutions to the corresponding wells of the assay plate. For negative controls, add 5 µL of assay buffer with 0.5% DMSO.

    • Incubate the plates for 30 minutes at room temperature.

  • Signal Detection:

    • Prepare a stimulus solution (e.g., a solution with an elevated potassium concentration to induce membrane depolarization) in assay buffer.

    • Place the assay plate in a fluorescence microplate reader.

    • Set the reader to measure fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm) at 1-second intervals for a total of 60 seconds.

    • After a 10-second baseline reading, use the reader's integrated dispenser to add 10 µL of the stimulus solution to each well.

    • Continue reading the fluorescence for the remaining 50 seconds.

Data Analysis

  • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Response_compound - Response_negative_control) / (Response_positive_control - Response_negative_control))

  • The Z' factor, a measure of assay quality, is calculated as: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.

  • For active compounds, dose-response curves are generated, and IC50 values are calculated using a non-linear regression model.

Quantitative Data Summary

The following table presents hypothetical data from a screen of two test compounds against the T-type calcium channel, with this compound as the reference inhibitor.

CompoundIC50 (µM)Maximum Inhibition (%)Z' FactorSignal-to-Background Ratio
This compound150950.7812
Compound A25920.7511
Compound B>500150.8013

Signaling Pathway Diagram

G cluster_membrane Cell Membrane t_channel T-type Ca2+ Channel (Cav3.2) intracellular Intracellular Space ca_influx Ca2+ Influx t_channel->ca_influx mediates extracellular Extracellular Space depolarization Membrane Depolarization depolarization->t_channel activates cellular_response Downstream Cellular Responses ca_influx->cellular_response triggers This compound This compound (Inhibitor) This compound->t_channel blocks

Caption: Simplified signaling pathway of T-type calcium channel activation and inhibition.

The described high-throughput screening assay provides a robust and reliable method for identifying and characterizing novel modulators of T-type calcium channels. The use of a stable cell line and a homogeneous fluorescent readout minimizes assay variability and is amenable to automation, making it suitable for large-scale screening campaigns. The inclusion of this compound as a reference compound allows for the validation of assay performance and the ranking of hit compounds based on their potency. This assay represents a valuable tool in the discovery of new therapeutics targeting T-type calcium channel-related pathologies.

References

Application Notes and Protocols: Isotopic Labeling of Dimethadione for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione, DMO), a weak acid, is a valuable tool in metabolic research, primarily utilized for the determination of intracellular pH (pHi).[1][2][3] Its distribution across cell membranes is dependent on the pH gradient, making it an effective probe. The application of isotopic labeling to this compound opens new avenues for its use in metabolic tracing studies. Stable isotope-labeled this compound, in conjunction with mass spectrometry, allows for the precise quantification and tracking of its metabolic fate, offering deeper insights into cellular physiology and drug metabolism.

This document provides detailed application notes and protocols for the isotopic labeling of this compound with deuterium (B1214612) (²H or D) and carbon-13 (¹³C), and its subsequent use in metabolic tracing experiments.

Isotopic Labeling Strategies

The choice of isotope and labeling position depends on the specific research question. Deuterium labeling is often employed to investigate kinetic isotope effects and to create internal standards for quantitative mass spectrometry.[4][5][6] Carbon-13 labeling is ideal for tracing the carbon skeleton of the molecule through metabolic pathways.[7][8][9]

1. Deuterium Labeling ([²H₆]-Dimethadione)

A common strategy for deuterium labeling of molecules with dimethyl groups is to use a deuterated precursor in the synthesis. For this compound, this would involve the use of deuterated acetone (B3395972) (acetone-d₆).

2. Carbon-13 Labeling ([¹³C]-Dimethadione)

Carbon-13 labeling can be achieved by incorporating ¹³C atoms at specific positions within the this compound molecule. A practical approach is to use ¹³C-labeled acetone as a starting material. Depending on the desired labeling pattern, singly or fully labeled acetone can be used.

Data Presentation: Isotopic Purity and Mass Shifts

The successful synthesis of isotopically labeled this compound is confirmed by mass spectrometry, which will show a characteristic mass shift compared to the unlabeled compound.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Mass Shift (m/z)
This compoundC₅H₇NO₃129.0426-
[²H₆]-DimethadioneC₅HD₆NO₃135.0803+6
[¹³C₂]-Dimethadione (from Acetone-2,4-¹³C₂)C₃¹³C₂H₇NO₃131.0492+2
[¹³C₃]-Dimethadione (from Acetone-1,2,3-¹³C₃)C₂¹³C₃H₇NO₃132.0526+3

Experimental Protocols

Protocol 1: Synthesis of [²H₆]-Dimethadione via Bucherer-Bergs Reaction

This protocol is adapted from the general principles of the Bucherer-Bergs reaction for the synthesis of hydantoins, which are structurally related to oxazolidinediones.

Materials:

  • Acetone-d₆ (99 atom % D)

  • Sodium cyanide (NaCN)

  • Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a sealed reaction vessel, dissolve sodium cyanide (1.2 eq) and ammonium carbonate (2.5 eq) in D₂O.

  • Add acetone-d₆ (1.0 eq) to the solution.

  • Heat the mixture at 60-70°C for 24-48 hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to pH 1-2. This should be done in a fume hood as HCN gas may be evolved.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude [²H₆]-5,5-dimethylhydantoin.

  • The hydantoin (B18101) is then hydrolyzed and cyclized to form the oxazolidinedione. While a direct synthesis is more common, this intermediate can be converted. A more direct synthesis from a beta-hydroxy ketone precursor is also possible. Note: For the purpose of this protocol, we will assume a direct synthesis or a known conversion from the hydantoin.

  • Purify the crude product by recrystallization or column chromatography.

  • Confirm the identity and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol 2: Metabolic Tracing with Isotopically Labeled this compound in Cell Culture

This protocol outlines a general procedure for using labeled this compound to trace its uptake and potential metabolism in a cell culture model.

Materials:

  • Cultured cells (e.g., cancer cell line, primary hepatocytes)

  • Cell culture medium and supplements

  • Isotopically labeled this compound ([²H₆]-DMO or [¹³C]-DMO)

  • Unlabeled this compound (for standard curve)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency.

  • Labeling: Prepare a stock solution of the isotopically labeled this compound in a suitable solvent (e.g., DMSO, ethanol). Spike the cell culture medium with the labeled DMO to a final concentration (e.g., 10-100 µM).

  • Incubation: Incubate the cells with the labeled medium for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to each well.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet proteins and cellular debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Add the internal standard.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) method to detect and quantify the labeled this compound and any potential metabolites.

    • Analyze the samples using an LC-MS/MS system.

    • Generate a standard curve using unlabeled this compound to quantify the concentration of the labeled compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Labeled this compound cluster_tracing Metabolic Tracing Experiment start Labeled Precursor (e.g., Acetone-d6) reaction Chemical Synthesis (e.g., Bucherer-Bergs) start->reaction purification Purification reaction->purification analysis_synthesis Characterization (NMR, MS) purification->analysis_synthesis labeling Incubation with Labeled DMO analysis_synthesis->labeling Labeled this compound cell_culture Cell Culture cell_culture->labeling extraction Metabolite Extraction labeling->extraction analysis_tracing LC-MS/MS Analysis extraction->analysis_tracing data_analysis Data Analysis & Interpretation analysis_tracing->data_analysis Quantitative Data

Caption: Experimental workflow for isotopic labeling and metabolic tracing of this compound.

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane extracellular Extracellular Space (pHₑ) DMO_out DMO (unionized) intracellular Intracellular Space (pHᵢ) DMO_in DMO (unionized) DMO_out->DMO_in Diffusion DMO_dissociation_in DMO⁻ + H⁺ DMO_in->DMO_dissociation_in Dissociation (pH dependent)

Caption: Principle of this compound distribution for intracellular pH measurement.

References

Application Note: Dimethadione as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione), also known as DMO, is the primary and pharmacologically active metabolite of the anticonvulsant drug Trimethadione (B1683041).[1][2][3] Following the administration of Trimethadione, it is rapidly demethylated by liver microsomes into this compound.[4] Due to its critical role in therapeutics and its stable chemical nature, high-purity this compound serves as an essential analytical reference standard.

This document provides detailed information and protocols for the use of this compound as a reference standard in quantitative analysis, particularly for applications in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical and forensic toxicology.[5] Its use is well-established in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Data

A reference standard must be well-characterized to ensure the accuracy and reliability of analytical measurements. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 695-53-4[6][7]
Molecular Formula C₅H₇NO₃[3][6][7]
Molecular Weight 129.11 g/mol [3][7][8]
IUPAC Name 5,5-dimethyl-1,3-oxazolidine-2,4-dione[3]
Purity (Typical) ≥97% to >98%[3][7]
Appearance Neat (Form may vary)[8]
Kovats Retention Index 1060 (Standard non-polar column)[9]

Metabolic and Analytical Relationship

This compound's primary relevance in many analytical methods stems from its role as the active metabolite of Trimethadione. Understanding this metabolic conversion is crucial for interpreting toxicological data and pharmacokinetic profiles.

Trimethadione Trimethadione Metabolism Hepatic N-demethylation (Cytochrome P450 Enzymes) Trimethadione->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound

Metabolic conversion of Trimethadione to this compound.

Experimental Protocols

The following are representative protocols for the quantitative analysis of this compound in biological matrices using a certified reference standard.

Protocol 1: Quantification in Serum by Gas Chromatography (GC-FID)

This protocol describes the determination of this compound in serum, adapted from established gas chromatographic methods.

A. Principle this compound is extracted from a serum matrix and analyzed by GC with Flame Ionization Detection (FID). Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve prepared with the this compound reference standard.

B. Materials and Reagents

  • This compound Reference Standard (Purity >98%)

  • Internal Standard (IS), e.g., 5,5-Diphenylhydantoin or other suitable compound not present in the sample.

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Hydrochloric Acid (HCl) solution, 1 M

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Blank human serum

C. Instrumentation

  • Gas Chromatograph with FID

  • Capillary Column: e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition system

D. Procedure

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.

    • Working Standards: Serially dilute the stock solution with ethyl acetate to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Internal Standard Solution (50 µg/mL): Prepare a solution of the chosen internal standard in ethyl acetate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 500 µL of serum sample, calibrator, or quality control sample into a glass test tube.

    • Add 50 µL of the Internal Standard solution and vortex briefly.

    • Add 100 µL of 1 M NaOH and vortex.

    • Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC injection.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas (Helium): Flow rate 1.0 mL/min

    • Injection Volume: 1 µL (Splitless)

E. Calibration and Quantification

  • Prepare a calibration curve by spiking blank serum with known concentrations of this compound working standards and processing as described above.

  • Plot the ratio of the this compound peak area to the IS peak area against the nominal concentration.

  • Perform a linear regression analysis to determine the concentration of this compound in unknown samples.

ParameterSetting
Column Type Standard non-polar (e.g., OV-101, DB-5)
Injector Temp. 250°C
Detector Temp. 300°C
Oven Program 100°C (1 min), ramp 15°C/min to 280°C (5 min)
Carrier Gas Helium or Nitrogen
Detector FID or MS
Protocol 2: Quantification in Plasma by HPLC-UV

This protocol provides a method for this compound analysis using HPLC with UV detection, suitable for pharmacokinetic studies.

A. Principle this compound is separated from plasma components on a reverse-phase HPLC column and detected by its UV absorbance. Quantification is based on an external or internal standard method using the this compound reference standard.

B. Materials and Reagents

  • This compound Reference Standard (Purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Phosphoric Acid (ACS grade)

  • Perchloric Acid (for protein precipitation)

  • Blank human plasma

C. Instrumentation

  • HPLC system with a UV-Vis Detector

  • Reverse-Phase Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

D. Procedure

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) adjusted to pH 3.0 with phosphoric acid.

    • Filter and degas the mobile phase before use.

  • Sample Preparation (Protein Precipitation):

    • Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 400 µL of cold acetonitrile (or methanol containing 1% perchloric acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

E. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.

  • Determine the concentration in the test samples by interpolating their peak areas from the calibration curve.

ParameterSetting
Column Type C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water with pH adjustment
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Column Temp. 30°C

General Analytical Workflow

The use of this compound as a reference standard follows a structured workflow to ensure traceability and accuracy from standard receipt to final result reporting.

A Receive & Log This compound Reference Standard B Prepare Stock & Working Standard Solutions A->B C Prepare Calibration Curve & Quality Control Samples B->C E Instrumental Analysis (GC or HPLC) C->E D Prepare Biological Samples (e.g., Plasma/Serum Extraction) D->E F Data Acquisition & Processing E->F G Quantify Analyte Concentration Against Calibration Curve F->G

General workflow for quantification using a reference standard.

Storage and Handling

Proper storage of the reference standard is critical to maintain its purity and stability.

  • Storage Condition: Unopened vials should be stored at the temperature specified on the label, typically 2-8°C or 4°C.[7][10]

  • Protection: The standard should be protected from moisture and light.[11] Store in the original, tightly closed container.

  • After Opening: The stability of the contents of an opened vial cannot be guaranteed by the manufacturer.[12] Any unused portions should be stored with care, minimizing exposure to air and humidity. It is the user's responsibility to determine the suitability of a previously opened standard for their application.

References

Application Notes and Protocols for Encapsulating Dimethadione in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for the encapsulation of Dimethadione, a hydrophilic small molecule, within liposomal formulations. The provided protocols are based on common laboratory practices and published research, offering a foundation for developing and optimizing this compound-loaded liposomes for various research and therapeutic applications.

Introduction to this compound Encapsulation

This compound, the active metabolite of the anticonvulsant trimethadione, is a small, hydrophilic molecule with a water solubility of 18.2 mg/mL and a logP of 0.27. Its hydrophilic nature presents specific challenges and considerations for efficient encapsulation within the aqueous core of liposomes. The choice of encapsulation technique significantly impacts key liposomal attributes such as encapsulation efficiency, particle size, and stability. This document outlines three commonly employed methods for encapsulating hydrophilic drugs like this compound: Thin-Film Hydration, Reverse-Phase Evaporation, and the Ethanol Injection method.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for selecting and optimizing the encapsulation process.

PropertyValueSource
Molecular Formula C₅H₇NO₃--INVALID-LINK--
Molecular Weight 129.11 g/mol --INVALID-LINK--
Water Solubility 18.2 mg/mLDrugBank
logP 0.27DrugBank
pKa (Strongest Acidic) 3.09DrugBank

Liposome (B1194612) Encapsulation Techniques and Protocols

The selection of an appropriate encapsulation method is critical for achieving desired liposome characteristics. Due to this compound's hydrophilic nature, methods that maximize the entrapped aqueous volume are generally preferred.

Thin-Film Hydration Method

The thin-film hydration method is a conventional and widely used technique for liposome preparation. However, it is often associated with low encapsulation efficiency for hydrophilic drugs due to the limited aqueous volume that can be entrapped.[1][2] Nevertheless, optimization of process parameters can significantly improve encapsulation.

Experimental Protocol:

  • Lipid Film Formation:

    • Dissolve a suitable lipid mixture (e.g., Phosphatidylcholine and Cholesterol in a 7:3 molar ratio) in a chloroform/methanol (2:1 v/v) solvent system in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of this compound at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the film by gentle rotation at a temperature above the Tc of the lipids for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Workflow for Thin-Film Hydration:

Thin_Film_Hydration A Dissolve Lipids in Organic Solvent B Rotary Evaporation (Formation of Lipid Film) A->B C Hydration with This compound Solution B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Size Reduction (Sonication/Extrusion) D->E F Formation of Unilamellar Vesicles (LUVs) E->F

Figure 1: Workflow of the Thin-Film Hydration method for liposome preparation.
Reverse-Phase Evaporation Method

The reverse-phase evaporation (REV) method is known to be more efficient for encapsulating water-soluble molecules as it can entrap a larger aqueous volume, leading to higher encapsulation efficiencies.[3][4][5]

Experimental Protocol:

  • Emulsion Formation:

    • Dissolve the lipid mixture (e.g., Phosphatidylcholine and Cholesterol) in an organic solvent system (e.g., chloroform/diethyl ether, 1:1 v/v) in a round-bottom flask.

    • Add the aqueous solution of this compound to the lipid solution.

    • Sonicate the two-phase system until a stable water-in-oil emulsion (a clear, one-phase dispersion) is formed.

  • Solvent Removal and Liposome Formation:

    • Slowly remove the organic solvent under reduced pressure using a rotary evaporator.

    • As the solvent evaporates, the mixture will transition into a viscous gel phase and then, upon continued evaporation, will collapse to form a liposomal suspension.

    • Continue to evaporate for a short period to ensure complete removal of the organic solvent.

  • Size Reduction (Optional):

    • The resulting liposome suspension can be further processed by extrusion to obtain a more uniform size distribution.

Workflow for Reverse-Phase Evaporation:

Reverse_Phase_Evaporation A Dissolve Lipids in Organic Solvent B Add Aqueous This compound Solution A->B C Sonication to form Water-in-Oil Emulsion B->C D Slow Rotary Evaporation C->D E Formation of Viscous Gel D->E F Formation of Liposome Suspension E->F G Size Reduction (Extrusion) F->G Ethanol_Injection A Dissolve Lipids in Ethanol C Rapid Injection of Ethanolic Solution into Aqueous Phase A->C B Prepare Aqueous Phase with this compound B->C D Self-Assembly of Liposomes C->D E Ethanol Removal and Purification (Dialysis) D->E F Final Liposome Suspension E->F T_Type_Channel_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound T_type T-type Ca2+ Channel This compound->T_type Inhibits Ca_influx Ca2+ Influx T_type->Ca_influx Blocks p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Reduced activation of downstream effectors mTORC2 mTORC2 Ca_influx->mTORC2 Reduced activation p53 p53 Activation p38_MAPK->p53 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Akt Akt (Phosphorylation) mTORC2->Akt Inhibits Bad Bad (Phosphorylation) Akt->Bad Inhibits Anti_Apoptosis Anti-Apoptotic Signal Bad->Anti_Apoptosis Blocks Apoptosis_Akt Apoptosis Anti_Apoptosis->Apoptosis_Akt Inhibits

References

Application Notes and Protocols for Dimethadione in Novel Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (5,5-dimethyl-1,3-oxazolidine-2,4-dione), the active metabolite of the anticonvulsant drug trimethadione (B1683041), holds significant potential in the development of novel therapeutic agents.[1] Its primary mechanism of action involves the modulation of low-voltage-activated (T-type) calcium channels, which are implicated in a variety of neurological and non-neurological conditions.[2] These notes provide a comprehensive overview of the applications and methodologies associated with the use of this compound and its analogs in preclinical research and drug discovery.

This compound is formed in the liver through the demethylation of trimethadione and has a considerably longer half-life than its parent compound, contributing to its sustained therapeutic effects.[3] Research into this compound and its derivatives is aimed at leveraging its T-type calcium channel blocking activity to develop novel treatments for epilepsy, neuropathic pain, and potentially other neurological disorders such as traumatic brain injury.

Data Presentation

Table 1: Anticonvulsant Activity of this compound and Reference Compounds

CompoundTest ModelAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
This compound MES Mouse i.p. Data not available
This compound scPTZ Mouse i.p. Data not available
TrimethadioneMESMousei.p.627[4]
PhenytoinMESMousei.p.5.5[4]
Valproic AcidMESMousei.p.283[4]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test; i.p.: Intraperitoneal.

Table 2: Acute Toxicity of this compound and a Related Compound

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
This compound Mouse Oral Data not available
This compound Mouse i.p. Data not available
DimethylacetamideRatOral4930 - 5809[5]

LD₅₀: Median Lethal Dose.

Table 3: Pharmacokinetic Parameters of this compound

ParameterAnimal ModelTissueValueReference
Half-life (t½) RatBlood, Liver, Brain~3 hr (for Trimethadione)[6]
Time to maximum concentration (tmax) RatBrainDelayed compared to blood and liver[6]
Area under the curve (AUC₀₋₂₄h) RatBrainLower compared to blood and liver[6]

Signaling Pathways and Mechanisms of Action

This compound's primary therapeutic effect is attributed to its inhibitory action on T-type calcium channels. These channels are crucial in regulating neuronal excitability and are implicated in the pathophysiology of absence seizures. By blocking these channels, this compound reduces the abnormal thalamocortical rhythms that characterize these seizures. The development of novel therapeutic agents based on the this compound scaffold often targets this pathway.

T_type_calcium_channel_inhibition Mechanism of Action of this compound cluster_0 Thalamocortical Neuron This compound This compound T_type_Ca_Channel T-type Ca2+ Channel This compound->T_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Mediates Neuronal_Hyperactivity Neuronal Hyperactivity (Absence Seizures) Ca_Influx->Neuronal_Hyperactivity Leads to

This compound's inhibition of T-type calcium channels.

Beyond epilepsy, the modulation of T-type calcium channels by this compound analogs is being explored for other neurological conditions. For instance, these channels are also implicated in the transmission of pain signals, making them a target for the development of novel analgesics for neuropathic pain.

Experimental Protocols

I. Synthesis of this compound (5,5-dimethyl-1,3-oxazolidine-2,4-dione)

This protocol is adapted from the synthesis of radiolabeled this compound and provides a general procedure for its non-radiolabeled counterpart.

Materials:

  • 2-Hydroxyisobutyramide

  • Dimethyl carbonate

  • Sodium methoxide (B1231860)

  • Methanol

  • High-pressure reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Dissolve 2-hydroxyisobutyramide and dimethyl carbonate in the methanolic sodium methoxide solution in a high-pressure reaction vessel.

  • Seal the vessel and heat the reaction mixture to 150°C for 10-15 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude product by HPLC to obtain pure 5,5-dimethyl-1,3-oxazolidine-2,4-dione.

  • Confirm the structure of the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis_Workflow Synthesis of this compound Start Start Reactants 2-Hydroxyisobutyramide + Dimethyl Carbonate + Sodium Methoxide in Methanol Start->Reactants Heating Heat at 150°C in a sealed vessel Reactants->Heating Evaporation Solvent Evaporation Heating->Evaporation Purification HPLC Purification Evaporation->Purification Characterization Spectroscopic Characterization Purification->Characterization End This compound Characterization->End

Workflow for the synthesis of this compound.
II. In Vivo Anticonvulsant Activity Assessment

The following protocols for the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard methods for evaluating the anticonvulsant efficacy of a compound.

A. Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a compound to prevent the spread of seizures.

Materials:

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • AC stimulator

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

Procedure:

  • Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice at various doses.

  • At the time of peak effect (to be determined in preliminary studies, typically 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To assess the ability of a compound to raise the seizure threshold.

Materials:

  • Male ICR mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Test compound (this compound) dissolved in a suitable vehicle

  • Vehicle control

Procedure:

  • Administer the test compound or vehicle control i.p. to groups of mice at various doses.

  • At the time of peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

  • Observe the mice for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

  • Calculate the ED₅₀ using a suitable statistical method.

III. In Vitro T-type Calcium Channel Inhibition Assay

This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on T-type calcium channels.

Objective: To quantify the inhibition of T-type calcium currents by this compound.

Materials:

  • Cell line expressing T-type calcium channels (e.g., HEK-293 cells transfected with Cav3.1, Cav3.2, or Cav3.3 subunits)

  • Patch-clamp setup (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH.

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • This compound stock solution

Procedure:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Form a giga-ohm seal between a patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline T-type calcium currents by applying a voltage-clamp protocol (e.g., holding potential of -100 mV, followed by depolarizing steps from -80 mV to +20 mV).

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record T-type currents in the presence of each concentration of this compound.

  • Wash out the compound with the control external solution to assess reversibility.

  • Analyze the data to determine the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow Start Start Cell_Prep Cell Culture and Plating Start->Cell_Prep Seal Giga-ohm Seal Formation Cell_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline T-type Currents Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App Drug_Rec Record Currents with this compound Drug_App->Drug_Rec Washout Washout Drug_Rec->Washout Analysis Data Analysis (IC50) Washout->Analysis End End Analysis->End

Workflow for T-type calcium channel inhibition assay.

Applications in Developing Novel Therapeutic Agents

Anticonvulsants

The primary and most well-established therapeutic application of this compound is in the treatment of absence seizures.[7] The development of novel anticonvulsants based on the oxazolidinedione scaffold aims to improve efficacy, expand the spectrum of activity to other seizure types, and reduce the side effects associated with older drugs like trimethadione.

Neuropathic Pain

T-type calcium channels are also involved in the signaling pathways of neuropathic pain.[8] Therefore, this compound and its analogs are being investigated as potential treatments for this condition. Preclinical studies using animal models of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, are necessary to evaluate the analgesic efficacy of these compounds.

Neuroprotection

There is emerging evidence that T-type calcium channel blockers may possess neuroprotective properties.[9] This opens up the possibility of developing this compound-based therapies for conditions involving neuronal damage, such as traumatic brain injury (TBI) and stroke. In vitro studies using models of glutamate-induced excitotoxicity can be employed to screen for the neuroprotective potential of this compound derivatives.[10]

Conclusion

This compound, as an active metabolite with a distinct pharmacological profile, represents a valuable lead compound for the development of novel therapeutic agents. Its well-defined mechanism of action on T-type calcium channels provides a solid foundation for rational drug design. Further research is warranted to fully elucidate its therapeutic potential beyond epilepsy and to develop new chemical entities with improved pharmacological properties. The protocols and data presented in these application notes are intended to guide researchers in this endeavor.

References

Application Notes and Protocols for Electrophysiological Recording Techniques with Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (DMO) is the active metabolite of the anticonvulsant drug trimethadione, which has been used in the treatment of absence seizures.[1] The primary mechanism of action of this compound is believed to be the modulation of low-voltage-activated (T-type) calcium channels, which play a crucial role in the rhythmic burst firing of thalamic neurons characteristic of absence seizures.[2][3] Additionally, there is evidence suggesting a potential role for the modulation of GABAergic neurotransmission.[3]

These application notes provide a detailed overview of electrophysiological techniques that can be employed to study the effects of this compound on neuronal activity. The protocols are intended to guide researchers in designing and executing experiments to investigate the compound's mechanism of action and its effects on ion channels, neuronal excitability, and synaptic transmission.

Mechanism of Action of this compound

This compound's anticonvulsant properties are primarily attributed to its inhibitory effect on T-type calcium channels.[4][5] These channels, particularly the CaV3.1 subtype, are highly expressed in thalamic neurons and are integral to the generation of the characteristic 3-Hz spike-and-wave discharges observed during absence seizures.[4] By blocking these channels, this compound dampens the oscillatory activity within the thalamocortical circuits, thereby reducing seizure activity.[2]

A secondary mechanism may involve the enhancement of GABAergic inhibition.[3] While less well-characterized, this could contribute to the overall reduction in neuronal hyperexcitability.

The following diagram illustrates the proposed signaling pathway for this compound's action on a thalamic neuron.

Dimethadione_Signaling_Pathway cluster_0 Thalamic Neuron T_type T-type Ca2+ Channel (CaV3.1) Ca_Influx Ca2+ Influx T_type->Ca_Influx Opens GABA_A GABA-A Receptor Cl_Influx Cl- Influx GABA_A->Cl_Influx Opens Membrane_Potential Membrane Potential Neuronal_Firing Neuronal Firing (Burst Firing) Membrane_Potential->Neuronal_Firing Initiates Ca_Influx->Membrane_Potential Depolarizes Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Causes Hyperpolarization->Neuronal_Firing Inhibits This compound This compound This compound->T_type Blocks This compound->GABA_A Potentially Modulates

Proposed signaling pathway of this compound.

Data Presentation: Effects of T-type Calcium Channel Blockers

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the effects of other well-characterized anticonvulsants that target T-type calcium channels. This data can serve as a reference for expected outcomes in experiments with this compound.

Table 1: Inhibitory Effects of Anticonvulsants on T-type Calcium Currents

CompoundCell TypeIC50% InhibitionReference
EthosuximideRat DRG Neurons23.7 mM~100%[2]
PhenytoinRat DRG Neurons7.3 µM~60%[2]
Valproic AcidRat DRG Neurons330 µM~17%[2]
MibefradilRat DRG Neurons~3 µMNot specified[2]

Table 2: Effects of T-type Calcium Channel Blockers on Neuronal Firing

CompoundNeuron TypeEffect on Firing RateConcentrationReference
EthosuximideThalamic Relay NeuronsDelays onset of low-threshold Ca2+ spike0.25-0.75 mM[1]
MibefradilThalamic Relay NeuronsCompletely blocks low-threshold Ca2+ spike≥2 µM[1]
TTA-A2Thalamic NeuronsAbolishes high-frequency burst firing1-3 µM[3]

Experimental Protocols

The following are detailed protocols for key electrophysiological techniques to study the effects of this compound.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of ionic currents across the entire cell membrane, making it ideal for studying the effects of this compound on T-type calcium channels and GABA-A receptors.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Data Analysis P1 Prepare acute brain slices (e.g., thalamus) or cultured neurons R1 Obtain a gigaseal on a -selected neuron P1->R1 P2 Prepare recording solutions: - Artificial cerebrospinal fluid (aCSF) - Intracellular solution P2->R1 P3 Pull and fire-polish patch pipettes (3-5 MΩ) P3->R1 R2 Rupture the membrane to achieve whole-cell configuration R1->R2 R3 Record baseline currents (Voltage-clamp or Current-clamp) R2->R3 R4 Bath apply this compound at desired concentrations R3->R4 R5 Record changes in: - T-type Ca2+ currents - GABA-A receptor currents - Neuronal firing patterns R4->R5 A1 Measure changes in current amplitude and kinetics R5->A1 A2 Analyze alterations in action potential firing frequency and pattern R5->A2 A3 Construct dose-response curves to determine IC50 A1->A3

Workflow for whole-cell patch-clamp recording.

Methodology:

  • Slice Preparation: Prepare acute coronal slices (250-300 µm) of the thalamus from rodents in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

  • Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.

    • Intracellular solution for T-type current recording (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH adjusted to 7.3 with CsOH.

    • Intracellular solution for GABA-A current recording (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 32-34°C.

    • Visually identify thalamic relay neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Approach a neuron with a borosilicate glass pipette (3-5 MΩ) filled with the appropriate intracellular solution.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief, strong suction to rupture the membrane and establish the whole-cell configuration.

    • For T-type currents: Hold the cell at -90 mV and apply depolarizing steps to elicit T-type currents. Record baseline currents and then perfuse with this compound at various concentrations.

    • For GABA-A currents: Hold the cell at -70 mV and apply GABA puffs or bath application to elicit GABA-A receptor-mediated currents. Record baseline currents and then co-apply this compound with GABA.

    • For firing patterns: In current-clamp mode, inject depolarizing current steps to elicit action potentials. Record baseline firing and then apply this compound.

Sharp Microelectrode Recording

This technique is useful for long-duration recordings of membrane potential and firing patterns with minimal disruption of the intracellular environment.

Methodology:

  • Electrode Preparation: Pull sharp microelectrodes from borosilicate glass capillaries to a resistance of 80-120 MΩ and backfill with 3 M KCl.

  • Slice Preparation: Prepare and maintain brain slices as described for patch-clamp recording.

  • Recording:

    • Advance the microelectrode into the thalamic region of interest.

    • Impalale a neuron by applying a brief over-compensation of the amplifier's capacitance neutralization (a "buzz").

    • Allow the membrane potential to stabilize.

    • Record spontaneous or current-evoked action potentials.

    • Bath apply this compound and record changes in resting membrane potential, input resistance, and firing frequency.

Extracellular Field Potential Recording

This method allows for the assessment of the overall synaptic activity and population firing in a brain region.

Field_Potential_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Data Analysis P1 Prepare acute brain slices (e.g., thalamocortical slice) P2 Place stimulating and recording electrodes in appropriate locations P1->P2 R1 Deliver electrical stimuli to afferent pathways P2->R1 R2 Record baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes (PS) R1->R2 R3 Bath apply this compound R2->R3 R4 Continue stimulation and record changes in fEPSP slope and PS amplitude R3->R4 A1 Measure the slope of the fEPSP and the amplitude of the PS R4->A1 A2 Analyze paired-pulse facilitation to assess presynaptic effects R4->A2 A3 Evaluate changes in long-term potentiation (LTP) or depression (LTD) R4->A3

Workflow for extracellular field potential recording.

Methodology:

  • Slice Preparation: Prepare thalamocortical slices (300-400 µm) to preserve the circuitry.

  • Electrode Placement: Place a stimulating electrode (e.g., bipolar tungsten) in the internal capsule to stimulate thalamocortical afferents and a recording electrode (glass micropipette filled with aCSF) in the appropriate thalamic nucleus (e.g., ventrobasal complex).

  • Recording:

    • Deliver single or paired-pulse stimuli and record the resulting field potentials.

    • Establish a stable baseline recording for at least 20 minutes.

    • Bath apply this compound and continue to record for at least 30-60 minutes.

    • Analyze changes in the slope of the field excitatory postsynaptic potential (fEPSP) and the amplitude of the population spike.

Conclusion

The electrophysiological techniques outlined in these application notes provide a robust framework for investigating the neuronal effects of this compound. By employing patch-clamp, sharp microelectrode, and extracellular field potential recordings, researchers can elucidate the compound's impact on specific ion channels, neuronal firing properties, and synaptic transmission. While direct quantitative data for this compound remains to be extensively published, the provided protocols and reference data for analogous compounds offer a solid foundation for future studies. These investigations will be crucial for a comprehensive understanding of this compound's mechanism of action and its role in the treatment of epilepsy.

References

Application Notes and Protocols: In Vitro Assays for Determining the Enzymatic Inhibition by Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (DMO) is known primarily as the principal metabolite of the anticonvulsant drug Trimethadione. The conversion of Trimethadione to this compound is catalyzed by hepatic microsomal enzymes, and the ratio of the two compounds has been used as an indicator of hepatic drug-metabolizing capacity. While the formation of this compound is well-documented, its own potential to act as an enzyme inhibitor is not extensively characterized in publicly available literature.

These application notes provide a framework for researchers to conduct in vitro screening of this compound for its potential inhibitory activity against two major classes of enzymes relevant to drug metabolism and pathophysiology: Cytochrome P450 (CYP) enzymes and Matrix Metalloproteinases (MMPs). The following protocols describe robust, high-throughput compatible fluorescence-based assays to determine the half-maximal inhibitory concentration (IC50) of this compound.

Data Presentation: Screening for Inhibitory Activity of this compound

Due to the absence of published data on the direct enzymatic inhibition by this compound, the following tables are presented as templates for researchers to populate with their experimental findings. These tables are designed for the clear and structured presentation of IC50 values, facilitating the assessment of this compound's inhibitory potency and selectivity.

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Cytochrome P450 Isoforms

CYP IsoformSubstrateThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A27-Ethoxyresorufin> 100α-Naphthoflavone0.015
CYP2C9Dibenzylfluorescein> 100Sulfaphenazole0.250
CYP2C193-Cyano-7-ethoxycoumarin85.3Ticlopidine1.5
CYP2D63-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin> 100Quinidine0.030
CYP3A47-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)45.1Ketoconazole0.025

Table 2: Hypothetical Inhibitory Activity of this compound against a Panel of Matrix Metalloproteinases

MMPSubstrateThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
MMP-2Gelatinase Substrate (FRET)> 200GM60010.005
MMP-9Gelatinase Substrate (FRET)150.7GM60010.004
MMP-13Collagenase Substrate (FRET)> 200GM60010.001

Experimental Protocols

Protocol 1: Determination of this compound's Inhibitory Effect on Cytochrome P450 Enzymes using a Fluorometric Assay

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of this compound against various CYP isoforms.[1][2]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.)

  • Fluorogenic CYP substrates (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)

  • This compound

  • Positive control inhibitors (e.g., Ketoconazole for CYP3A4)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable stop solution

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 0.1 µM to 100 µM). Prepare the positive control inhibitor in the same manner.

  • Assay Plate Setup:

    • Add 2 µL of serially diluted this compound or positive control inhibitor to the appropriate wells of the 96-well plate.

    • For control wells, add 2 µL of the solvent (e.g., DMSO).

    • Add 100 µL of a pre-warmed (37°C) master mix containing the recombinant CYP enzyme and the fluorogenic substrate in potassium phosphate buffer to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the NADPH generating system to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 409/530 nm for the product of BFC) every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the reaction rates to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

Protocol 2: Determination of this compound's Inhibitory Effect on Matrix Metalloproteinases (MMPs) using a FRET-based Assay

This protocol describes a general method for screening this compound against MMPs using a fluorescence resonance energy transfer (FRET) substrate in a 96-well format.[4][5]

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)

  • MMP FRET substrate

  • This compound

  • Positive control inhibitor (e.g., GM6001)

  • Assay Buffer (typically Tris-based with CaCl2, pH ~7.5)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control inhibitor as described in Protocol 1.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the diluted MMP enzyme solution to each well, except for the blank controls.

    • Add 2 µL of serially diluted this compound or positive control inhibitor to the appropriate wells.

    • For control wells, add 2 µL of the solvent.

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to facilitate the interaction between the inhibitor and the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the MMP FRET substrate in the assay buffer. Add 50 µL of this reaction mix to each well to start the reaction.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved FRET substrate (e.g., Ex/Em = 325/393 nm) in kinetic mode at 37°C for 30-60 minutes.[4]

  • Data Analysis:

    • Calculate the reaction rates from the kinetic data.

    • Normalize the rates to the solvent control.

    • Plot the percent inhibition versus the log of this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Add this compound and Enzyme to Wells A->D B Prepare Enzyme Solution B->D C Prepare Substrate Solution F Initiate Reaction (Add Substrate) C->F E Pre-incubate D->E E->F G Measure Signal (Fluorescence) F->G H Calculate Reaction Rates G->H I Plot % Inhibition vs. [this compound] H->I J Determine IC50 (Non-linear Regression) I->J

Caption: Workflow for IC50 determination of this compound.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S EI1 Enzyme-Inhibitor Complex E1->EI1 + I S1 Substrate I1 Inhibitor (this compound) ES1->E1 + P P1 Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor (this compound) ES2->E2 + P ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 + I EI2->ESI2 + S P2 Product

Caption: Mechanisms of reversible enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Dimethadione-Based Assays for Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common challenges and pitfalls encountered in Dimethadione (DMO)-based assays for determining intracellular pH (pHi).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound (DMO)-based assay for intracellular pH measurement?

A1: The DMO assay is based on the principle of weak acid distribution across a biological membrane. This compound, a weak acid with a pKa of approximately 6.13, exists in both a charged (anionic) and an uncharged (protonated) form. The uncharged form is lipid-soluble and can freely diffuse across the cell membrane, while the charged form is membrane-impermeant. The distribution of DMO between the intracellular and extracellular compartments is therefore dependent on the pH gradient across the cell membrane. At equilibrium, by measuring the concentration of DMO inside and outside the cell, the intracellular pH can be calculated using the Henderson-Hasselbalch equation.

Q2: Why is radiolabeled [14C]this compound typically used in this assay?

A2: Radiolabeled [14C]this compound is frequently used to provide a highly sensitive and specific method for quantifying the concentration of DMO in the intracellular and extracellular compartments. The use of a radiolabel allows for precise measurement of DMO distribution, which is crucial for the accurate calculation of intracellular pH.

Q3: What are the main advantages of the DMO method compared to other pHi measurement techniques?

A3: The primary advantage of the DMO method is its applicability to a wide range of biological preparations, including cell suspensions, isolated tissues, and whole organs. It provides an average pHi for the entire cell population or tissue sample. Unlike some fluorescent dyes, it is not prone to issues like photobleaching or spectral shifts due to binding to intracellular components.

Q4: What are the key limitations of the DMO assay?

A4: The main limitations include a relatively slow equilibration time, which makes it less suitable for measuring rapid changes in pHi. The method also requires the separation of intracellular and extracellular fluids, which can be technically challenging. Furthermore, it provides an average pHi of the cell population, which may not reflect the heterogeneity within the sample. Finally, accurate determination of intracellular and extracellular water volumes is critical for precise calculations.

Q5: How does the pKa of this compound affect the accuracy of the assay?

A5: The pKa of this compound is a critical parameter in the calculation of intracellular pH. The accuracy of the calculated pHi is highly dependent on using the correct pKa value for the experimental temperature. The pKa of weak acids can change with temperature, so it is essential to use the appropriate temperature-corrected pKa value in the calculations.[1][2][3]

Troubleshooting Guide

Problem ID Issue Description Potential Cause(s) Suggested Solution(s)
DMO-pH-01 Calculated intracellular pH (pHi) is physiologically improbable (e.g., too high or too low).1. Incorrect pKa value: The pKa of DMO is temperature-dependent. Using a pKa value determined at a different temperature will lead to inaccurate pHi calculations.[1][2][3]2. Inaccurate measurement of extracellular pH (pHe): The calculation is highly sensitive to the pHe value.3. Incomplete equilibration: The DMO may not have reached equilibrium distribution across the cell membrane.1. Use the correct pKa for your experimental temperature. The pKa of DMO is approximately 6.13 at 37°C.2. Calibrate your pH meter immediately before measuring the pHe of your external buffer. Ensure the measurement is stable.3. Increase the incubation time with DMO. Perform a time-course experiment to determine the optimal equilibration time for your specific cell type or tissue.
DMO-pH-02 High variability between replicate wells or samples.1. Inconsistent cell seeding or tissue sample size: Variations in the number of cells or the amount of tissue will lead to inconsistent DMO uptake.2. Incomplete separation of intracellular and extracellular compartments: Carryover of the extracellular medium into the intracellular fraction will skew the results.3. Pipetting errors: Inaccurate pipetting of reagents or samples.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. For tissue samples, use a consistent method for obtaining samples of similar size and weight.2. Optimize your cell/tissue washing and separation steps. Ensure complete removal of the extracellular medium before cell lysis.3. Use calibrated pipettes and follow good laboratory practices for pipetting.
DMO-pH-03 Low signal (low counts for [14C]DMO) in the intracellular fraction.1. Low cell number or tissue amount: Insufficient biological material to accumulate a detectable amount of [14C]DMO.2. Poor cell viability: Dead or unhealthy cells will not maintain a pH gradient and will not accumulate DMO.3. Inefficient cell lysis: Incomplete release of intracellular DMO for measurement.1. Increase the number of cells or the amount of tissue used per sample. 2. Assess cell viability before and during the experiment using a method like Trypan Blue exclusion. 3. Optimize your cell lysis protocol. Ensure the chosen lysis buffer and procedure are effective for your cell type.
DMO-pH-04 High background signal in cell-free controls.1. Contamination of reagents or labware with [14C]DMO. 2. Binding of [14C]DMO to the plasticware. 1. Use dedicated and properly cleaned labware for the assay. 2. Consider using low-binding microplates or tubes.
DMO-pH-05 Calculated pHi does not change as expected in response to experimental manipulations (e.g., addition of an acid load).1. Ineffective experimental manipulation: The treatment may not be effectively altering the intracellular pH.2. Buffering capacity of the cells: The cells may have a high intrinsic buffering capacity that counteracts the experimental manipulation.3. Slow equilibration of DMO: The assay may not be sensitive enough to detect rapid, transient changes in pHi.1. Verify the effectiveness of your experimental treatment using an alternative method if possible (e.g., a pH-sensitive fluorescent dye). 2. Consider the intrinsic buffering capacity of your cell type when designing experiments. 3. The DMO method is best suited for measuring steady-state pHi. For dynamic changes, consider using a fluorescent dye-based assay.

Quantitative Data

Table 1: Physicochemical Properties of this compound (DMO)

ParameterValueReference(s)
Molecular Formula C₅H₇NO₃[4]
Molecular Weight 129.11 g/mol [4]
pKa (at 25°C) ~6.3[1]
pKa (at 37°C) ~6.13[1]

Table 2: Comparison of Intracellular pH (pHi) Measurement Methods

Method Principle Advantages Disadvantages Typical pHi Range Reference(s)
This compound (DMO) Distribution Weak acid partitioning based on pH gradient.Applicable to tissues and cell suspensions; not prone to photobleaching.Slow response time; provides an average pHi; requires cell separation.6.8 - 7.4[5][6]
Fluorescent Dyes (e.g., BCECF, SNARF) pH-dependent changes in fluorescence emission or excitation.High temporal and spatial resolution; suitable for single-cell imaging and flow cytometry.Can be phototoxic; susceptible to photobleaching; dye leakage and compartmentalization can occur.6.5 - 8.0[7][8][9]
pH-Sensitive Microelectrodes Direct potentiometric measurement of H+ ion activity.Provides a direct and continuous measurement of pHi in a single cell.Technically challenging; invasive and can cause cell damage; not suitable for high-throughput applications.6.8 - 7.5[5][6]
31P Nuclear Magnetic Resonance (NMR) pH-dependent chemical shift of inorganic phosphate.Non-invasive; can be used in vivo.Low sensitivity; requires specialized equipment; provides an average pHi of the tissue.6.8 - 7.7[5]

Experimental Protocols

Protocol for Intracellular pH Measurement Using [14C]this compound

This protocol provides a general framework for measuring steady-state intracellular pH in cultured cells. Optimization of cell numbers, incubation times, and volumes may be necessary for specific cell types.

Materials:

  • Cells of interest cultured in appropriate multi-well plates (e.g., 24-well plates).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH adjusted to the desired extracellular pH at 37°C).

  • [14C]this compound (DMO) stock solution.

  • [3H]Inulin or another extracellular space marker stock solution.

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

  • Scintillation cocktail.

  • Scintillation counter.

  • pH meter.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.

  • Preparation of Dosing Solution: Prepare the assay buffer containing a final concentration of [14C]DMO (e.g., 0.1-0.5 µCi/mL) and an extracellular space marker like [3H]Inulin (e.g., 0.5-1.0 µCi/mL).

  • Equilibration:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed assay buffer (without radiolabels).

    • Add the dosing solution to each well.

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined equilibration time (e.g., 30-60 minutes). This time should be optimized for the specific cell type.

  • Sample Collection:

    • At the end of the incubation period, rapidly aspirate the dosing solution.

    • Immediately wash the cell monolayer multiple times with ice-cold assay buffer to remove extracellular radiolabels. Perform this step quickly to minimize the efflux of intracellular DMO.

    • Aspirate the final wash solution completely.

  • Cell Lysis:

    • Add a known volume of cell lysis buffer to each well.

    • Incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete cell lysis.

  • Scintillation Counting:

    • Transfer a sample of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and mix thoroughly.

    • Take a sample of the initial dosing solution (extracellular sample) and add it to a scintillation vial with scintillation cocktail.

    • Measure the disintegrations per minute (DPM) for both 14C and 3H in all samples using a dual-channel scintillation counter.

  • Calculation of Intracellular pH:

    • Correct the DPM values for spillover between the 14C and 3H channels.

    • Calculate the extracellular space (ECS) and intracellular space (ICS) volumes.

    • Determine the intracellular concentration of DMO ([DMO]i) and the extracellular concentration of DMO ([DMO]e).

    • Calculate the intracellular pH (pHi) using the following equation: pHi = pKa + log10 [ ( [DMO]i / [DMO]e ) * ( 10^(pHe - pKa) + 1 ) - 1 ] Where:

      • pKa is the acid dissociation constant of DMO at the experimental temperature (e.g., 6.13 at 37°C).

      • pHe is the pH of the extracellular assay buffer.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in multi-well plate C Wash cells with pre-warmed buffer A->C B Prepare assay buffer with [14C]DMO and [3H]Inulin D Add dosing solution and incubate (e.g., 30-60 min at 37°C) B->D C->D E Rapidly wash with ice-cold buffer D->E F Lyse cells to release intracellular contents E->F G Measure 14C and 3H counts in lysate and dosing solution F->G H Calculate intracellular and extracellular DMO concentrations G->H I Calculate intracellular pH using the Henderson-Hasselbalch equation H->I G Principle of this compound (DMO) Distribution DMO_H_in DMO-H DMO_neg_in DMO- DMO_H_in->DMO_neg_in pHi dependent H_in H+ DMO_H_out DMO-H DMO_H_out->DMO_H_in Freely Diffusible DMO_neg_out DMO- DMO_H_out->DMO_neg_out pHe dependent H_out H+

References

Technical Support Center: Optimizing Dimethadione's Working Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the working concentration of Dimethadione (DMO) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound in a cellular context?

A1: this compound, the active metabolite of the anticonvulsant drug trimethadione, is understood to exert its effects primarily through the blockade of T-type calcium channels. These low-voltage-activated calcium channels are involved in regulating neuronal excitability. By inhibiting these channels, this compound can reduce the likelihood of seizure-related electrical activity in neuronal models.

Q2: What is a recommended starting concentration range for this compound in a new in vitro experiment?

A2: For a novel experimental setup, it is advisable to start with a broad concentration range to determine the dose-response curve. Based on the activity of other T-type calcium channel blockers, a starting range of 0.1 µM to 100 µM is recommended. Initial screening with logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM) can efficiently identify a narrower, effective concentration range for further, more detailed investigation.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in a pre-warmed cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a level that could induce solvent-related cytotoxicity, which is typically kept at or below 0.5%.[1]

Q4: How long should cells be exposed to this compound in an in vitro assay?

A4: The optimal exposure time is dependent on the specific cell type and the biological question being addressed. A time-course experiment is recommended to determine the ideal duration. Typical incubation times for cytotoxicity or functional assays range from 24 to 72 hours.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound The concentration is too low, the compound is not active in the chosen cell line, or the incubation period is insufficient.Test a higher and wider concentration range. Confirm the expression of T-type calcium channels in your cell model. Extend the incubation time (e.g., test 24, 48, and 72-hour time points).[1]
High cell death even at low concentrations The compound is highly cytotoxic to the specific cell line, or the cells are overly sensitive. The solvent concentration may also be contributing to toxicity.Use a lower concentration range. Shorten the incubation period. Ensure the final solvent concentration is not toxic to the cells by running a solvent-only control.[1]
Precipitation of this compound in culture medium This compound has limited solubility in aqueous solutions.Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[2] Prepare intermediate dilutions of the stock solution in a serum-free medium before the final dilution in the complete medium.
High variability between replicate wells Inconsistent cell seeding, uneven distribution of the compound, or "edge effects" in the microplate.Ensure a homogenous cell suspension before seeding. Mix the this compound solution thoroughly before adding it to the wells. To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]

Data Presentation

Table 1: Reference IC50 Values for T-Type Calcium Channel Blockers in Various In Vitro Models.

Disclaimer: The following table provides IC50 values for known T-type calcium channel inhibitors to serve as a reference for determining a starting concentration range for this compound. These values are not for this compound itself and may vary depending on the specific experimental conditions and cell lines used.

Compound Target Assay/Cell Line IC50
Anandamideα1H (Cav3.2) T-type Ca²⁺ channelHEK 293 cells330 ± 66 nM
Anandamideα1I (Cav3.3) T-type Ca²⁺ channelHEK 293 cells1.10 ± 0.05 µM
Anandamideα1G (Cav3.1) T-type Ca²⁺ channelHEK 293 cells4.15 ± 0.03 µM
MibefradilT-type Ca²⁺ channelsRat atrial cells~0.1 µM
TTA-A2T-type Ca²⁺ channels (Cav3.1, 3.2, 3.3)Patch-clamp experiments~100 nM

Experimental Protocols

Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound and determine its IC50 value in an adherent cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Chosen adherent cell line (e.g., a neuronal cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to 70-80% confluency.

    • Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with a complete medium.

    • Perform a cell count and determine cell viability (should be >90%).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Also, prepare a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell control" (medium only, for background absorbance).

    • After 24 hours of cell incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the optimization of this compound's working concentration.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute in Medium Add this compound Add this compound Serial Dilutions->Add this compound Cell Seeding Cell Seeding Incubation (24h) Incubation (24h) Cell Seeding->Incubation (24h) Incubation (24h)->Add this compound Incubation (24-72h) Incubation (24-72h) Add this compound->Incubation (24-72h) MTT Assay MTT Assay Incubation (24-72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Measure Absorbance Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Experimental workflow for determining the IC50 of this compound.

G Extracellular Extracellular Intracellular Intracellular Plasma_Membrane Plasma Membrane This compound This compound T_type_Ca_Channel T-type Ca2+ Channel (Cav3.x) This compound->T_type_Ca_Channel Inhibition Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Blocks Neuronal_Excitability Reduced Neuronal Excitability Ca_Influx->Neuronal_Excitability Leads to

Caption: Proposed signaling pathway of this compound via T-type calcium channel inhibition.

References

A troubleshooting guide for unexpected results in Dimethadione experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethadione (DMO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DMO) is the active metabolite of the anticonvulsant drug trimethadione. Its primary mechanism of action is the blockade of T-type calcium channels, which are involved in neuronal excitability.[1] This action helps to reduce the abnormal electrical activity in the brain that can lead to seizures.

Q2: What are the recommended storage and stability guidelines for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C and are generally stable for up to 3 months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than 24 hours.

Q3: Can this compound interfere with common cell viability assays?

Yes, as a weak acid, this compound can potentially interfere with cell viability assays that are sensitive to changes in intracellular or extracellular pH.[2][3] Assays that rely on metabolic activity, such as those using tetrazolium salts (MTT, MTS, XTT), can be affected by changes in cellular metabolism or redox state that may be independent of cell viability.[4] It is crucial to include appropriate controls to account for any potential assay interference.

Q4: Are there any known issues with this compound stability in cell culture media?

The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.[5][6] While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh working solutions for each experiment or to validate the stability of pre-prepared solutions under your specific experimental conditions.[7][8]

Troubleshooting Guides

Cell-Based Assays: Unexpected Cell Viability or Proliferation Results

Problem: I am seeing inconsistent or unexpected results in my cell viability/proliferation assay (e.g., MTT, MTS, or ATP-based assays) when treating cells with this compound.

Possible Causes and Troubleshooting Steps:

  • pH Fluctuation: As a weak acid, this compound may alter the pH of the cell culture medium, which can directly impact cell health and the performance of pH-sensitive assays.[3][9][10]

    • Solution: Monitor the pH of your culture medium after adding this compound. Consider using a buffered medium or adjusting the pH of your this compound stock solution before adding it to the cells.

  • Assay Interference: this compound may directly interact with the assay reagents. For example, compounds with reducing potential can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability.[4]

    • Solution: Run a cell-free control where this compound is added to the assay medium without cells to check for any direct reaction with the assay reagents.

  • Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and affect mitochondrial function.[11]

    • Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but no this compound).

  • U-shaped Dose-Response Curve: Some compounds can produce a U-shaped or inverted U-shaped dose-response curve, where the effect at low and high doses is different from the effect at intermediate doses.[12][13]

    • Solution: Test a wide range of this compound concentrations to fully characterize the dose-response relationship.

Illustrative Data: Troubleshooting Inconsistent IC50 Values for this compound

Cell LineExpected IC50 (µM)Observed IC50 (µM)Potential Cause & Action
Neuronal Cell Line A150500Possible Cause: pH of the medium may have drifted, affecting drug potency or cell health. Action: Re-run the experiment with careful pH monitoring and control.
Neuronal Cell Line B20050Possible Cause: Direct interference of this compound with the assay reagent. Action: Perform a cell-free assay to check for direct reagent reduction. Consider an alternative viability assay.
Non-neuronal Cell Line C>1000300Possible Cause: The solvent (e.g., DMSO) concentration may be too high, causing non-specific toxicity. Action: Lower the final DMSO concentration and re-test.

Troubleshooting Workflow for Unexpected Cell Viability Results

start Unexpected Cell Viability Result check_ph Check Medium pH start->check_ph cell_free Run Cell-Free Assay Control start->cell_free vehicle_control Review Vehicle Control Results start->vehicle_control dose_response Evaluate Dose-Response Curve Shape start->dose_response ph_issue pH Shift Detected check_ph->ph_issue interference Assay Interference Detected cell_free->interference solvent_toxicity Vehicle Control Shows Toxicity vehicle_control->solvent_toxicity u_shape Non-Sigmoidal Curve Observed dose_response->u_shape adjust_buffer Adjust Buffering Capacity of Medium ph_issue->adjust_buffer Yes end Re-run Experiment ph_issue->end No alt_assay Use Alternative Viability Assay interference->alt_assay Yes interference->end No lower_solvent Lower Solvent Concentration solvent_toxicity->lower_solvent Yes solvent_toxicity->end No expand_doses Expand Concentration Range u_shape->expand_doses Yes u_shape->end No adjust_buffer->end alt_assay->end lower_solvent->end expand_doses->end

Troubleshooting workflow for unexpected cell viability assay results.
Electrophysiology: Inconsistent Block of T-type Calcium Channels

Problem: I am not observing a consistent block of T-type calcium currents when applying this compound in my patch-clamp experiments.

Possible Causes and Troubleshooting Steps:

  • Voltage Protocol: The activation and inactivation of T-type calcium channels are highly voltage-dependent.[13][14][15][16]

    • Solution: Ensure your voltage protocol is optimized to isolate T-type currents. This typically involves holding the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the channels are available to open, followed by a depolarizing step to a voltage that elicits a maximal T-type current (e.g., -30 mV).

  • Drug Application: Incomplete or slow application of this compound to the cell can lead to variable results.

    • Solution: Use a fast perfusion system to ensure rapid and complete exchange of the extracellular solution containing this compound.

  • Channel Rundown: T-type calcium channels can exhibit "rundown," where the current amplitude decreases over time, independent of any drug application.

    • Solution: Monitor the stability of the T-type current for a period before applying this compound. If rundown is significant, you may need to use a perforated patch configuration or include ATP and GTP in your internal solution to help maintain channel activity.

Illustrative Data: Troubleshooting Variable T-type Current Blockade

ParameterExpected ResultObserved ResultPotential Cause & Action
Holding Potential-90 mV-70 mVPossible Cause: Incomplete removal of inactivation at a less negative holding potential. Action: Change holding potential to -90 mV or more negative.
Peak Current Amplitude (before drug)Stable for 5 minDecreases by 30% in 5 minPossible Cause: Channel rundown. Action: Switch to perforated patch or add ATP/GTP to the internal solution.
Perfusion Rate> 1 mL/min< 0.5 mL/minPossible Cause: Slow drug application leading to incomplete channel block. Action: Increase perfusion speed to ensure rapid solution exchange.

Troubleshooting Workflow for Inconsistent Electrophysiology Results

start Inconsistent T-type Channel Block check_protocol Verify Voltage Protocol start->check_protocol check_perfusion Check Perfusion System start->check_perfusion check_rundown Assess Channel Rundown start->check_rundown protocol_issue Suboptimal Protocol check_protocol->protocol_issue perfusion_issue Slow Perfusion check_perfusion->perfusion_issue rundown_issue Significant Rundown check_rundown->rundown_issue optimize_protocol Optimize Holding and Test Potentials protocol_issue->optimize_protocol Yes end Re-record Data protocol_issue->end No increase_speed Increase Perfusion Rate perfusion_issue->increase_speed Yes perfusion_issue->end No perforated_patch Use Perforated Patch or Add ATP/GTP rundown_issue->perforated_patch Yes rundown_issue->end No optimize_protocol->end increase_speed->end perforated_patch->end

Troubleshooting workflow for inconsistent electrophysiology results.
LC-MS/MS (B15284909) Analysis: Inaccurate Quantification of this compound

Problem: I am experiencing poor sensitivity, peak shape, or inaccurate quantification of this compound in my LC-MS/MS analysis.

Possible Causes and Troubleshooting Steps:

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix (e.g., plasma, cell lysate) can lead to low recovery and inaccurate results.[1][17]

    • Solution: Optimize your sample preparation method. This may involve testing different protein precipitation, liquid-liquid extraction, or solid-phase extraction protocols.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

    • Solution: Improve the chromatographic separation to separate this compound from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • LC-MS/MS Parameters: Suboptimal instrument parameters, such as mobile phase composition, gradient, or mass spectrometer settings, can result in poor sensitivity and peak shape.[18]

    • Solution: Systematically optimize the LC and MS parameters, including the mobile phase pH, gradient profile, and MS source and collision energies.

Illustrative Data: Troubleshooting Poor LC-MS/MS Performance

ParameterExpected ResultObserved ResultPotential Cause & Action
Recovery> 80%< 50%Possible Cause: Inefficient sample extraction. Action: Test alternative extraction methods (e.g., different solvent for LLE).
Peak ShapeSymmetrical, narrow peakBroad, tailing peakPossible Cause: Poor chromatography or column degradation. Action: Optimize the LC gradient or replace the analytical column.
Internal Standard ResponseConsistent across samplesHighly variablePossible Cause: Significant matrix effects. Action: Improve sample cleanup or adjust chromatography to separate from interferences.

Experimental Protocols

Example Protocol: MTT Cell Viability Assay

This is a general protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.[19][20]

Example Protocol: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Blockade

This protocol is a general guideline and should be adapted based on the specific cell type and recording equipment.

  • Cell Preparation: Culture cells expressing T-type calcium channels on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential of -90 mV to ensure T-type channels are in a closed, available state.

    • Apply a depolarizing voltage step to -30 mV for 200 ms to elicit the T-type calcium current.

    • Record baseline currents for several minutes to ensure stability.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and record the current until a steady-state block is achieved.[21][22]

Example Protocol: LC-MS/MS Quantification of this compound in Plasma

This is a general protocol that should be validated for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.[17][23][24]

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound and the internal standard.

  • Quantification: Generate a calibration curve using standards of known this compound concentrations and quantify the unknown samples based on the peak area ratio of the analyte to the internal standard.

References

Identifying and mitigating sources of interference in Dimethadione measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethadione measurement. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common sources of interference in this compound quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during the measurement of this compound.

Q1: What are the common analytical methods for this compound measurement and what are their potential interferences?

A1: The primary analytical methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Infrared spectrometry has also been described for simultaneous determination with its parent drug, Trimethadione.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high specificity. However, interference can occur from compounds with similar retention times and mass spectral fragmentation patterns. It is crucial to have a robust chromatographic separation to distinguish this compound from other sample components.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method. Potential interferences include isobaric compounds (compounds with the same mass) and matrix effects, which can suppress or enhance the ionization of this compound.

  • Infrared Spectrometry: This method can be used for simultaneous measurement of this compound and Trimethadione in plasma, based on their distinct carbonyl group absorption bands.[1]

Q2: My chromatogram shows peak tailing for the this compound peak. What are the possible causes and solutions?

A2: Peak tailing can compromise the accuracy and precision of your measurements. Common causes and their troubleshooting steps are outlined below.

Potential CauseDescriptionSuggested Solution(s)
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based chromatography column can interact with basic analytes, causing peak tailing.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form. - Add a competing base, like triethylamine, to the mobile phase to block the active silanol sites. - Use a column with end-capping or a base-deactivated stationary phase.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.- Dilute the sample. - Reduce the injection volume. - Use a column with a higher loading capacity.
Column Contamination or Void Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.- Reverse-flush the column (if recommended by the manufacturer). - Use a guard column to protect the analytical column. - Ensure proper sample filtration before injection.

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No check_all_peaks->no_all_peaks check_column Suspect column issue (frit blockage/void) or extra-column effects. yes_all_peaks->check_column check_analyte_specific Suspect analyte-specific interaction. no_all_peaks->check_analyte_specific troubleshoot_column Action: Check/replace frit, use guard column, check tubing. check_column->troubleshoot_column end Peak Shape Improved troubleshoot_column->end check_pH Is mobile phase pH close to analyte pKa? check_analyte_specific->check_pH check_overload Suspect column overload. check_analyte_specific->check_overload yes_pH Yes check_pH->yes_pH no_pH No check_pH->no_pH adjust_pH Action: Adjust mobile phase pH. yes_pH->adjust_pH check_silanol Suspect secondary silanol interactions. no_pH->check_silanol adjust_pH->end troubleshoot_silanol Action: Use end-capped column, add competing base to mobile phase. check_silanol->troubleshoot_silanol troubleshoot_silanol->end troubleshoot_overload Action: Dilute sample or reduce injection volume. check_overload->troubleshoot_overload troubleshoot_overload->end

Caption: Troubleshooting workflow for peak tailing.

Q3: How does the parent drug, Trimethadione, interfere with this compound measurements?

A3: Trimethadione is the parent drug of this compound and is a primary source of interference. Since this compound is a metabolite of Trimethadione, it is often necessary to measure both compounds simultaneously.

  • Chromatographic Co-elution: If the chromatographic method does not adequately separate Trimethadione and this compound, their signals can overlap, leading to inaccurate quantification of this compound.

  • Mass Spectrometry: In LC-MS/MS analysis, while the precursor ions of Trimethadione and this compound are different, in-source fragmentation or the presence of isotopes could potentially lead to interfering signals if the method is not sufficiently optimized.

To mitigate this, it is essential to develop a chromatographic method with baseline separation of the two compounds and to select specific and unique precursor-product ion transitions for each analyte in MS/MS methods.

Q4: What are matrix effects and how can they be mitigated in this compound analysis?

A4: Matrix effects are a common issue in LC-MS/MS analysis where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the results.

Strategies to Mitigate Matrix Effects:

StrategyDescription
Effective Sample Preparation The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) are commonly used.
Chromatographic Separation Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components that cause ion suppression or enhancement.
Use of an Internal Standard A stable isotope-labeled (SIL) internal standard for this compound is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.
Matrix-Matched Calibrants Preparing calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Dilution Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the this compound concentration below the limit of quantification.

Signaling Pathway of Matrix Effects in LC-MS/MS

G cluster_0 Sample Introduction & Ionization cluster_1 Ionization Process cluster_2 Mass Spectrometer Analyte This compound Droplets Charged Droplets in ESI Source Analyte->Droplets Matrix Matrix Components Matrix->Droplets Ionization Analyte Ionization Droplets->Ionization Suppression Ion Suppression Droplets->Suppression Competition for ionization Enhancement Ion Enhancement Droplets->Enhancement Improved ionization efficiency Detector Detector Signal Ionization->Detector Accurate Signal Suppression->Detector Decreased Signal Enhancement->Detector Increased Signal

Caption: Impact of matrix components on analyte ionization.

Q5: How can I ensure the stability of this compound in my samples?

A5: Analyte stability is crucial for accurate quantification. Degradation of this compound in the sample before analysis will lead to underestimation of its concentration.

Key Considerations for this compound Stability:

FactorRecommendation
Storage Temperature Plasma and whole blood samples should be stored at low temperatures, typically -20°C or -80°C, to minimize enzymatic and chemical degradation.[2][3][4][5]
Freeze-Thaw Cycles Repeated freezing and thawing of samples should be avoided as it can lead to degradation. Aliquoting samples into smaller volumes for single use is recommended.
pH The stability of this compound may be pH-dependent. It is important to maintain a consistent pH in the sample matrix.
Anticoagulant The choice of anticoagulant (e.g., EDTA, heparin) can potentially affect analyte stability and matrix effects. It is important to be consistent with the anticoagulant used.[6]

Forced degradation studies can be performed to identify potential degradation products and pathways.[7][8][9][10][11][12] This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light to assess its stability.[7][9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound measurement.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general guideline for the extraction of this compound from plasma using a mixed-mode cation exchange SPE cartridge. Optimization may be required based on the specific cartridge and equipment used.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

  • Sample Loading: Load 500 µL of the plasma sample onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Experimental Workflow for SPE

G Start Start: Plasma Sample Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Equilibrate 2. Equilibrate Cartridge (Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4a. Wash 1 (Buffer) Load->Wash1 Wash2 4b. Wash 2 (Weak Organic) Wash1->Wash2 Elute 5. Elute this compound (Elution Solvent) Wash2->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate End End: Analysis-Ready Sample Evaporate->End

Caption: Solid-Phase Extraction workflow.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and identify potential degradation products.

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in water) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating method (e.g., LC-MS/MS) to separate and identify any degradation products.

Disclaimer: These protocols are intended as general guidelines. It is essential to validate all methods and procedures in your own laboratory setting.

References

Strategies for improving the signal-to-noise ratio in Dimethadione assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethadione assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay?

A this compound assay is typically a biochemical experiment designed to measure the effect of this compound on a specific biological target. Given that this compound is a known inhibitor of cytochrome P450 enzymes, a common application is to quantify its inhibitory activity against a particular enzyme, such as CYP2C9. These assays are often fluorescence- or luminescence-based, where a decrease in signal in the presence of this compound indicates inhibition.

Q2: What are the common causes of a low signal-to-noise ratio in my this compound assay?

A low signal-to-noise ratio (SNR) can be caused by several factors, including:

  • High Background Signal: This can originate from the assay plate itself (autofluorescence), contaminated reagents, or the intrinsic fluorescence of this compound or other sample components.[1][2]

  • Low Signal Intensity: Insufficient enzyme concentration, suboptimal substrate concentration, or inappropriate instrument settings can lead to a weak signal that is difficult to distinguish from the background.[1]

  • Instrument Noise: Fluctuations in the light source or detector of the plate reader can contribute to variability in readings.[1]

  • Well-to-Well Crosstalk: Signal from a highly active well "leaking" into adjacent wells can artificially raise their readings.[3]

Q3: How do I choose the right microplate for my assay?

The choice of microplate is critical for minimizing background noise.

  • For fluorescence-based assays , use black, opaque microplates to minimize background fluorescence and prevent light scatter.[1][3]

  • For luminescence-based assays , white, opaque microplates are recommended to maximize the reflection of the light signal towards the detector.[3][4]

Troubleshooting Guides

Problem 1: High Background Signal Across All Wells

If you observe high background even in your negative control wells (e.g., no enzyme or no substrate), the issue is likely with a core assay component.

Troubleshooting Steps:

  • Check Reagents and Buffers:

    • Prepare fresh buffers and reagent solutions using high-purity water and components.[4]

    • Test for intrinsic fluorescence of your assay buffer and other reagents by reading a plate with only these components.

  • Evaluate Microplate Quality:

    • Ensure you are using the correct type of plate for your assay (black for fluorescence, white for luminescence).[3]

    • Store plates in the dark before use to reduce phosphorescence.[4]

  • Optimize Instrument Settings:

    • Ensure the excitation and emission wavelengths on your plate reader are correctly set for your specific fluorophore or luminophore.[1]

    • Optimize the gain settings. While higher gain increases the signal, it also amplifies background noise. Find a balance that provides a robust signal without saturating the detector.[2]

Problem 2: Low Signal Intensity or Small Dynamic Range

A small difference in the signal between your positive and negative controls makes it difficult to reliably measure the effect of this compound.

Troubleshooting Steps:

  • Optimize Enzyme and Substrate Concentrations:

    • Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay.

    • Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure the reaction is sensitive to inhibition.

  • Check Incubation Times and Conditions:

    • Ensure the incubation time is sufficient for the enzymatic reaction to proceed but not so long that the reaction reaches completion or substrate is depleted.

    • Maintain a stable and uniform temperature during incubation, as temperature gradients across the plate can lead to variability.[4]

  • Verify Reagent Stability:

    • Ensure that enzymes and substrates are stored correctly and have not degraded. Prepare fresh solutions if necessary.

Experimental Protocols

Key Experiment: Determining the IC50 of this compound for CYP2C9 Inhibition (Fluorescence-Based)

This protocol provides a framework for measuring the half-maximal inhibitory concentration (IC50) of this compound on CYP2C9 activity using a fluorogenic substrate.

Materials:

  • Recombinant human CYP2C9 enzyme

  • Fluorogenic CYP2C9 substrate (e.g., a Vivid® CYP2C9 substrate)

  • NADPH regeneration system

  • This compound

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Black, opaque 96-well or 384-well microplates

  • Fluorescence plate reader

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare the CYP2C9 enzyme and substrate solutions in the assay buffer at their optimal concentrations (determined through prior titration experiments).

  • Assay Plate Setup:

    • Add the serially diluted this compound or vehicle control to the appropriate wells of the microplate.

    • Add the CYP2C9 enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.

  • Initiate and Read the Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and NADPH regeneration system to all wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths over a specific time course (kinetic read) or at a single endpoint after a fixed incubation period.

  • Data Analysis:

    • Subtract the average background signal (from "no enzyme" wells) from all other readings.

    • Normalize the data to the vehicle control (representing 0% inhibition) and a positive control inhibitor or no enzyme control (representing 100% inhibition).

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example of Enzyme Titration to Optimize Signal-to-Noise Ratio

Enzyme Concentration (nM)Average Signal (RFU)Background (RFU)Signal - BackgroundSignal-to-Noise Ratio
015015001.0
15001503503.3
29501508006.3
41800150165012.0
83500150335023.3
166800150665045.3
329500 (Saturation)150935063.3

RFU = Relative Fluorescence Units Signal-to-Noise Ratio = (Average Signal) / (Background)

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
High Background Reagent/Buffer ContaminationPrepare fresh reagents with high-purity components.
Inappropriate MicroplateUse black plates for fluorescence, white for luminescence.
High Detector GainOptimize gain settings on the plate reader.
Low Signal Suboptimal Reagent ConcentrationTitrate enzyme and substrate concentrations.
Insufficient Incubation TimeOptimize incubation time for the linear reaction phase.
Degraded ReagentsUse fresh, properly stored reagents.
High Variability Pipetting ErrorsUse calibrated pipettes and master mixes.
Temperature FluctuationsEnsure uniform plate incubation temperature.
Edge EffectsAvoid using outer wells or fill them with buffer.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_this compound Prepare this compound Serial Dilution add_reagents Add this compound & Enzyme to Microplate prep_this compound->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate & NADPH Solution initiate_reaction Initiate Reaction with Substrate & NADPH prep_substrate->initiate_reaction pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->initiate_reaction read_plate Read Fluorescence/ Luminescence initiate_reaction->read_plate subtract_bkg Subtract Background read_plate->subtract_bkg normalize_data Normalize Data subtract_bkg->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a this compound enzyme inhibition assay.

troubleshooting_logic cluster_bkg Background Troubleshooting cluster_signal Signal Troubleshooting start Low Signal-to-Noise Ratio check_controls Examine Controls (Positive & Negative) start->check_controls high_bkg High Background? check_controls->high_bkg low_signal Low Signal? check_controls->low_signal high_bkg->low_signal No check_reagents Check Reagents & Buffers high_bkg->check_reagents Yes optimize_reagents Optimize Enzyme/ Substrate Conc. low_signal->optimize_reagents Yes check_plate Check Microplate Type check_reagents->check_plate check_instrument Optimize Instrument Settings check_plate->check_instrument optimize_incubation Optimize Incubation Time & Temp. optimize_reagents->optimize_incubation check_reagent_stability Verify Reagent Stability optimize_incubation->check_reagent_stability

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Overcoming difficulties in the chemical synthesis of Dimethadione analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Dimethadione and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound and its N-substituted analogs.

Problem 1: Low Yield in the Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione (this compound)

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Incomplete Reaction The reaction between an α-hydroxyester or α-hydroxyamide and a cyclizing agent (e.g., urea (B33335), phosgene (B1210022) derivatives) can be slow. Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. For the reaction of 2-hydroxyisobutyramide with dimethyl carbonate, heating at 150°C for at least 10 minutes is recommended.[1]An increase in product yield.
Side Reactions Hydrolysis of the oxazolidinedione ring can occur, especially in the presence of strong bases or acids and water. Ensure anhydrous reaction conditions and use a mild base for cyclization if necessary.Reduced formation of byproducts and higher purity of the crude product.
Suboptimal Reaction Temperature The cyclization reaction is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it may lead to decomposition of reactants or products. The optimal temperature should be determined empirically, but temperatures around 80-150°C are often employed.[1]Improved reaction rate and yield.
Inefficient Purification This compound is soluble in water, which can lead to loss of product during aqueous workup. Minimize the volume of water used for extraction and consider back-extracting the aqueous layer with an organic solvent. Purification by flash chromatography may be necessary to obtain a pure product.[1]Higher recovery of the synthesized this compound.

Problem 2: Poor Regioselectivity during N-Alkylation of this compound

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Competitive O-alkylation The oxazolidinedione ring has two potential sites for alkylation: the nitrogen (N-alkylation) and the oxygen of the carbonyl group (O-alkylation). The choice of base and solvent can influence the regioselectivity. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) generally favors N-alkylation.Predominant formation of the desired N-alkylated product over the O-alkylated isomer.
Steric Hindrance Bulky alkylating agents may preferentially react at the more sterically accessible oxygen atom. If possible, use a less hindered alkylating agent.Increased proportion of the N-alkylated analog.
Reaction Temperature Lower reaction temperatures can sometimes improve selectivity. Running the reaction at 0°C or even lower temperatures may favor N-alkylation.Higher ratio of N- to O-alkylation.

Problem 3: Formation of Impurities and Byproducts

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Hydrolysis of the Oxazolidinedione Ring The 2,4-oxazolidinedione (B1205460) ring is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. It is crucial to work under anhydrous conditions and to quench the reaction carefully. If an aqueous workup is necessary, use a saturated solution of a mild acid or base and perform the extraction quickly at a low temperature.Minimized formation of ring-opened byproducts.
Decomposition of Starting Materials or Products Some reagents, like α-haloaldehydes that might be used for certain analog syntheses, are unstable and can polymerize or decompose. Use fresh, purified reagents. For thermally sensitive compounds, maintain the reaction temperature as low as possible.Cleaner reaction profile with fewer decomposition-related impurities.
Unreacted Starting Materials If the reaction does not go to completion, the final product will be contaminated with starting materials. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature, or add a slight excess of one of the reagents.A purer crude product that is easier to purify.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable method for synthesizing 5,5-Dimethyl-2,4-oxazolidinedione (this compound)?

A1: A common and effective method is the cyclization of an α-hydroxyamide, specifically 2-hydroxyisobutyramide, with a carbonyl source. A well-documented approach involves the reaction of 2-hydroxyisobutyramide with dimethyl carbonate at elevated temperatures.[1] Another established route for the synthesis of the structurally similar 5,5-dimethylhydantoin (B190458) involves the reaction of acetone (B3395972) cyanohydrin with ammonium (B1175870) carbonate, which can be adapted using urea for the synthesis of this compound.[2]

Q2: How can I synthesize N-substituted this compound analogs?

A2: N-substituted analogs are typically prepared by the N-alkylation of this compound. This is usually achieved by deprotonating the nitrogen of the oxazolidinedione ring with a suitable base, followed by the addition of an alkylating agent (e.g., an alkyl halide or tosylate). A common procedure involves using a base like sodium hydride in an anhydrous aprotic solvent such as THF or DMF.[3] Alternatively, a milder, one-step method using triethylamine (B128534) as both the base and solvent has been shown to be effective for the N-alkylation of similar heterocyclic compounds like thiazolidine-2,4-dione and may be applicable to this compound.[4]

Q3: What are the key parameters to control for a successful synthesis?

A3: The critical parameters include:

  • Purity of Reagents and Solvents: Using pure, anhydrous starting materials and solvents is crucial to prevent side reactions, especially hydrolysis.

  • Reaction Temperature: Temperature control is vital for both the reaction rate and for minimizing the decomposition of reactants and products.

  • Choice of Base: For N-alkylation, the choice of base significantly impacts the regioselectivity and yield. Strong, non-nucleophilic bases are generally preferred.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize the yield and simplify purification.

Q4: What are the best methods for purifying this compound and its analogs?

A4: Purification strategies depend on the properties of the specific analog.

  • Recrystallization: If the product is a solid with good crystallinity, recrystallization is an effective method for purification.

  • Column Chromatography: For liquid products or solids that are difficult to crystallize, silica (B1680970) gel column chromatography is the most common purification technique. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen based on TLC analysis.

  • Aqueous Workup: Care must be taken during aqueous extraction due to the potential for hydrolysis and the water solubility of some analogs. Using brine washes and back-extracting the aqueous layers can improve recovery.

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione (this compound) from 2-Hydroxyisobutyramide

This protocol is based on the reaction of 2-hydroxyisobutyramide with dimethyl carbonate.[1]

Materials:

  • 2-Hydroxyisobutyramide

  • Dimethyl carbonate (DMC)

  • Anhydrous methanol

  • Sodium methoxide (B1231860)

  • High-pressure reaction vessel

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-hydroxyisobutyramide in a solution of sodium methoxide in anhydrous methanol.

  • Add an excess of dimethyl carbonate.

  • Seal the vessel and heat the mixture to 150°C for 10 minutes.

  • After cooling, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield pure 5,5-dimethyl-2,4-oxazolidinedione.

Protocol 2: N-Alkylation of 5,5-Dimethyl-2,4-oxazolidinedione

This protocol describes a general procedure for the synthesis of N-substituted this compound analogs.

Materials:

  • 5,5-Dimethyl-2,4-oxazolidinedione

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 5,5-dimethyl-2,4-oxazolidinedione in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt.

  • Add the alkyl halide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

experimental_workflow_this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_hydroxyisobutyramide 2-Hydroxyisobutyramide reaction_vessel High-Pressure Vessel 150°C, 10 min 2_hydroxyisobutyramide->reaction_vessel dimethyl_carbonate Dimethyl Carbonate dimethyl_carbonate->reaction_vessel sodium_methoxide Sodium Methoxide sodium_methoxide->reaction_vessel solvent_removal Solvent Removal reaction_vessel->solvent_removal chromatography Flash Chromatography solvent_removal->chromatography This compound This compound chromatography->this compound

Caption: Workflow for the synthesis of this compound.

experimental_workflow_n_alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product dimethadione_start This compound deprotonation Deprotonation (0°C) dimethadione_start->deprotonation NaH Sodium Hydride NaH->deprotonation alkyl_halide Alkyl Halide alkylation Alkylation (0°C to RT) alkyl_halide->alkylation deprotonation->alkylation quench Quench (aq. NH4Cl) alkylation->quench extraction Extraction quench->extraction purification Chromatography extraction->purification n_alkyl_this compound N-Alkyl this compound purification->n_alkyl_this compound

Caption: Workflow for N-alkylation of this compound.

troubleshooting_logic start Low Yield? check_completion Check Reaction Completion (TLC) start->check_completion Yes incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_workup Review Workup & Purification complete->check_workup optimize_extraction Optimize Extraction/Chromatography check_workup->optimize_extraction Inefficient check_side_reactions Analyze for Side Reactions (NMR, MS) check_workup->check_side_reactions Efficient hydrolysis Hydrolysis? check_side_reactions->hydrolysis Yes other_byproducts Other Byproducts? check_side_reactions->other_byproducts No anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) other_byproducts->optimize_conditions Yes

Caption: Troubleshooting logic for low yield.

References

Identification and impact of Dimethadione degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethadione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the identification and impact of this compound degradation products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, chemically known as 5,5-dimethyloxazolidine-2,4-dione, is an anticonvulsant and the active metabolite of trimethadione.[1][2] The stability of this compound is crucial as degradation can lead to a loss of potency and the formation of impurities with potentially altered biological activity or toxicity. Understanding its degradation profile is essential for ensuring the accuracy and reproducibility of experimental results.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, an oxazolidinedione, the most probable degradation pathways for this compound are hydrolysis and oxidation.[3][4][5]

  • Hydrolysis: The oxazolidinedione ring in this compound is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions. This could lead to the opening of the ring structure.

  • Oxidation: While less common for this specific structure, oxidative degradation can occur, potentially initiated by factors like light, heat, or the presence of trace metals.[6]

Q3: What are the potential degradation products of this compound?

While specific experimental data on the degradation products of this compound is limited in publicly available literature, based on its chemical structure and common degradation pathways of similar compounds, the following are plausible degradation products:

  • Hydrolysis Products:

    • N-(2-hydroxy-2-methylpropanoyl)acetamide: Formed by the cleavage of the ester bond in the oxazolidinedione ring.

    • 2-Hydroxyisobutyric acid and Acetamide: Resulting from the complete hydrolysis of the amide and ester bonds.

  • Oxidative Products: The specific structures of oxidative degradation products are difficult to predict without experimental data but could involve hydroxylation or other modifications to the molecule.

It is crucial to experimentally verify the identity of any degradation products observed.

Q4: How can I detect this compound and its potential degradation products in my samples?

A stability-indicating analytical method is required to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. When coupled with a mass spectrometer (LC-MS), it can also aid in the identification of unknown degradation products by providing mass-to-charge ratio information.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of isolated degradation products.[10][11][12][13]

Q5: How might this compound degradation impact my experimental results?

The degradation of this compound can have several significant impacts on your research:

  • Reduced Potency: A decrease in the concentration of the active this compound will lead to a diminished anticonvulsant effect or other biological activities being studied.

  • Altered Biological Activity: Degradation products may have their own biological activities, which could be different from or interfere with the activity of this compound, leading to confounding results.

  • Toxicity: Degradation products could exhibit toxicity, affecting cell viability or other experimental parameters.

  • Inconsistent Results: The presence of varying levels of degradation products across different experimental batches can lead to poor reproducibility.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: I am observing a decrease in the expected activity of this compound over time in my experiments.

  • Possible Cause: this compound may be degrading in your experimental medium.

  • Troubleshooting Steps:

    • Assess Stability in Your Matrix: Perform a time-course experiment to measure the concentration of this compound in your specific experimental medium (e.g., cell culture media, buffer solution) at different time points under your experimental conditions (temperature, pH, light exposure).

    • Analyze for Degradants: Use a stability-indicating HPLC method to analyze samples from the time-course experiment to see if degradation products are forming as the concentration of this compound decreases.

    • Optimize Storage and Handling:

      • Prepare fresh solutions of this compound for each experiment.

      • Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.

      • Minimize the number of freeze-thaw cycles.

    • pH and Buffer Considerations: The stability of this compound can be pH-dependent.[14][15][16] Ensure the pH of your experimental medium is within a stable range for this compound. If possible, use buffers known to minimize hydrolysis.

Issue 2: My analytical chromatogram (e.g., HPLC) shows extra peaks that are not present in my this compound standard.

  • Possible Cause: These extra peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To confirm that the extra peaks are indeed degradation products, subject a solution of this compound to forced degradation conditions (see Experimental Protocols section). Analyze the stressed samples by HPLC. The appearance and growth of the unknown peaks under these conditions would support their identity as degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of the this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.

    • Method Optimization: If the extra peaks are not well-separated from the main this compound peak, optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better resolution.

Issue 3: I am observing unexpected biological effects or toxicity in my experiments with this compound.

  • Possible Cause: The observed effects could be due to the biological activity or toxicity of this compound degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If you have identified degradation products, attempt to isolate them (e.g., using preparative HPLC).

    • Test Biological Activity of Degradants: Once isolated, test the biological activity and toxicity of the degradation products in your experimental model to determine their contribution to the observed effects.

    • Use High-Purity this compound: Ensure you are using a high-purity source of this compound and handle it properly to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies to intentionally degrade this compound and generate its degradation products for identification and method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution of this compound in a temperature-controlled oven (e.g., 60°C).

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at various time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (this compound solution at time zero) to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Start with a gradient elution (e.g., 5% B to 95% B over 20 minutes) to screen for degradation products. An isocratic method may be developed once the retention times of the degradants are known.

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm (or scan for optimal wavelength with a PDA detector) Injection Volume: 10 µL

Procedure:

  • Prepare samples and standards in the mobile phase or a compatible solvent.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the elution of this compound and any additional peaks corresponding to degradation products.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the specific degradation products of this compound and their impact on its biological activity. The following table provides a template for how such data could be structured once generated through experimental studies.

Table 1: Hypothetical Quantitative Analysis of this compound Degradation

Stress ConditionDegradation Product% Degradation (at 24h)Impact on Anticonvulsant Activity (IC50)
0.1 M HCl, 60°CDegradant A15%[Experimental Value]
0.1 M NaOH, RTDegradant B25%[Experimental Value]
3% H₂O₂, RTDegradant C5%[Experimental Value]

Visualizations

This compound Degradation Workflow

cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Impact Assessment This compound This compound Sample Stress Apply Stress (Acid, Base, Oxidant, Heat, Light) This compound->Stress StressedSample Stressed Sample (Mixture of this compound and Degradants) Stress->StressedSample HPLC Stability-Indicating HPLC Method StressedSample->HPLC StressedSample->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Bioassay Biological Assay (e.g., Anticonvulsant Activity) NMR->Bioassay NMR->Bioassay ToxAssay Toxicity Assay NMR->ToxAssay

Caption: Workflow for the identification and impact assessment of this compound degradation products.

Potential Hydrolytic Degradation Pathway of this compound

This compound This compound (5,5-dimethyloxazolidine-2,4-dione) Intermediate N-(2-hydroxy-2-methylpropanoyl)acetamide This compound->Intermediate Hydrolysis (Ring Opening) Product1 2-Hydroxyisobutyric Acid Intermediate->Product1 Hydrolysis Product2 Acetamide Intermediate->Product2

Caption: Plausible hydrolytic degradation pathway of this compound.

References

Methods for preventing the precipitation of Dimethadione in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Dimethadione in stock and working solutions. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of its solution?

Precipitation of this compound can occur for several reasons. It is a white, crystalline solid with limited solubility in water but better solubility in organic solvents.[1][2] Common causes for precipitation include:

  • Solvent-Shift: The most frequent cause is "solvent-shift" induced precipitation. This happens when a stock solution prepared in a high-solubility organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium where this compound is less soluble.[3][4]

  • Concentration Exceeds Solubility: The concentration of this compound in the final solution may be above its saturation limit for that specific solvent and temperature.[5]

  • Improper Storage: Repeated freeze-thaw cycles can lead to the formation of microcrystals, which then act as seeds for further precipitation.[6][7][8] Storing solutions for extended periods, even at low temperatures, can sometimes result in precipitation.

  • pH of the Medium: this compound is a weak organic acid (pKa ≈ 6.13).[9] Its solubility in aqueous solutions is highly dependent on pH. In neutral or acidic solutions (pH < 6.13), it will be in its less soluble, non-ionized form.

Q2: What is the recommended solvent for preparing a primary this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing initial high-concentration stock solutions of this compound due to its high solubilizing capacity for the compound.[10]

Q3: How should I store my this compound stock solution to maintain its stability and prevent precipitation?

Proper storage is critical for preventing precipitation and degradation.

  • Aliquoting: Once prepared, the stock solution should be divided into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[6][7]

  • Storage Temperature: For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[6][7]

Q4: My this compound precipitated immediately upon diluting my DMSO stock into my aqueous buffer. What should I do?

This is a classic case of solvent-shift precipitation. The compound, which is stable in 100% DMSO, crashes out when the solvent environment abruptly changes to a mostly aqueous one. Refer to the Troubleshooting Guide below for several effective methods to overcome this issue.

Troubleshooting Guide: Preventing Precipitation

This guide provides systematic steps to address precipitation issues, particularly when diluting a this compound stock solution.

Logical Flow for Troubleshooting Precipitation

G cluster_0 start Precipitation Observed During Dilution check_conc Is final concentration too high? start->check_conc check_conc->start Yes, lower concentration method Select Prevention Method check_conc->method No, concentration is appropriate cosolvent Method 1: Use a Co-Solvent System method->cosolvent ph_adjust Method 2: Adjust pH of Aqueous Medium method->ph_adjust step_dilute Method 3: Perform Stepwise Dilution method->step_dilute success Solution Remains Clear cosolvent->success ph_adjust->success step_dilute->success

Caption: Workflow for diagnosing and solving this compound precipitation.

Experimental Protocols and Data

Table 1: this compound Properties and Recommended Storage
PropertyValue / RecommendationReference
Molecular Weight129.11 g/mol [9][11]
AppearanceWhite to off-white crystalline solid[1][2]
pKa (at 37°C)6.13[9]
Aqueous SolubilityLimited[1]
Organic Solvent SolubilitySoluble (e.g., in DMSO)[1]
Stock Solution Storage
-20°CUp to 1 month[6][7]
-80°CUp to 6 months[6][7]
Protocol 1: Preparation of a Standard this compound Stock Solution (e.g., 50 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder (MW: 129.11 g/mol ). For 1 mL of a 50 mM stock, weigh 6.46 mg.

  • Dissolution: Add the this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution thoroughly until all solid is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[6]

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[6][7]

Protocol 2: Preventing Precipitation with a Co-Solvent System

This method is particularly useful for in vivo and some in vitro applications where a higher concentration is needed in a physiologically compatible vehicle. This protocol is adapted from a standard formulation method.[6]

  • Prepare Initial Stock: Start with a high-concentration stock of this compound in DMSO (e.g., 100 mg/mL or 25 mg/mL) as described in Protocol 1.

  • Co-Solvent Mixture Preparation: The final vehicle composition can be varied, but a common example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS .[6]

  • Mixing Procedure: To prepare 1 mL of the final working solution, follow this specific order of addition to prevent precipitation: a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of your this compound-DMSO stock. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80. Mix thoroughly again. d. Slowly add 450 µL of saline or PBS, mixing continuously, to reach the final volume of 1 mL.

  • Final Check: Ensure the final solution is clear. This working solution should ideally be prepared fresh on the day of use.[6]

The Solvent-Shift Mechanism

G cluster_0 start This compound in DMSO (Stable, Solubilized) dilution Rapid Dilution into Aqueous Buffer start->dilution supersat Supersaturated State (Unstable, Concentration > Solubility Limit) dilution->supersat Solvent shift precip Precipitation (Solid this compound Forms) supersat->precip Nucleation & Crystal Growth

References

Technical Support Center: Addressing Autofluorescence in Small Molecule Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with autofluorescence in your imaging experiments, particularly when studying small molecules like Dimethadione.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging studies?

A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[1] This intrinsic fluorescence can be a significant problem in fluorescence microscopy as it can mask the signal from your specific fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to distinguish your target from the background.[2][3] Common endogenous molecules that cause autofluorescence include metabolic cofactors like NADH and flavins, structural proteins like collagen and elastin (B1584352), and the aging pigment lipofuscin.[4][5][6]

Q2: I am studying the effect of a small molecule, this compound. Could the compound itself be causing autofluorescence?

A2: Based on available data, this compound, a metabolite of the anticonvulsant Trimethadione, is not inherently fluorescent and is not used as a fluorescent imaging agent.[7][8] However, some compounds within the broader oxazolidinedione class have been chemically modified to create fluorescent probes.[2][9] It is always a good practice to image your unlabeled small molecule with the intended filter sets to confirm it does not produce a fluorescent signal under your experimental conditions.

Q3: What are the primary sources of autofluorescence in my samples?

A3: Autofluorescence can originate from several sources within your sample and experimental workflow:

  • Endogenous Fluorophores: Many cell and tissue components are naturally fluorescent. These include NADH, collagen, elastin, and lipofuscin.[4][5][6]

  • Fixation: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[9][10] Glutaraldehyde is known to cause more significant autofluorescence than PFA.[10]

  • Culture Media and Reagents: Components of cell culture media, such as phenol (B47542) red and riboflavin, can be highly fluorescent.[6]

  • Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are major contributors to autofluorescence, especially in tissue samples.[11]

Q4: How can I determine the source of the high background in my images?

A4: To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An essential control is an unstained sample that has gone through all the same processing steps (e.g., fixation, permeabilization) as your stained samples.[12] By imaging this unstained control with the same settings, you can visualize the baseline level of autofluorescence.

Troubleshooting Guides

Problem: High background fluorescence is obscuring the signal of my fluorescently labeled target.

This is a common issue when studying the effects of a non-fluorescent small molecule like this compound on a fluorescently labeled cellular component.

Solution Workflow:

The following diagram illustrates a systematic approach to troubleshooting high background fluorescence.

autofluorescence_troubleshooting Troubleshooting Workflow for High Autofluorescence cluster_prep Sample Preparation cluster_quenching Chemical Quenching cluster_imaging Imaging Strategy cluster_result Outcome start High Background Observed fixation Optimize Fixation - Use fresh fixative - Reduce fixation time - Switch to methanol (B129727)/ethanol (B145695) start->fixation perfusion Perfuse with PBS (for tissue sections) start->perfusion media Use Phenol-Red Free Media start->media quenching Apply Quenching Agent - Sodium Borohydride (B1222165) - Sudan Black B - Commercial Kits fixation->quenching perfusion->quenching media->quenching fluorophore Select Far-Red Fluorophore (e.g., Alexa Fluor 647) quenching->fluorophore photobleach Pre-acquisition Photobleaching quenching->photobleach spectral Use Spectral Unmixing quenching->spectral end Improved Signal-to-Noise fluorophore->end photobleach->end spectral->end

Caption: A workflow for systematically addressing high autofluorescence.

Detailed Troubleshooting Steps:
  • Optimize Sample Preparation:

    • Fixation: If using aldehyde fixatives, prepare them fresh and minimize fixation time.[9][10] For cell surface markers, consider switching to chilled methanol or ethanol as an alternative.[10]

    • Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[13]

    • Culture Media: For live-cell imaging, switch to a phenol red-free medium before imaging to reduce background fluorescence.[6]

  • Chemical Quenching of Autofluorescence:

    • Several chemical reagents can be used to quench autofluorescence. The choice of quencher depends on the source of the autofluorescence and the sample type. Commercial kits are also available and can be very effective.[12][13]

Quenching AgentPrimary TargetAdvantagesDisadvantages
Sodium Borohydride Aldehyde-induced autofluorescenceEffective for reducing background from formaldehyde (B43269) and glutaraldehyde fixation.[11]Can have variable results and may damage tissue or affect antigenicity.[11][14]
Sudan Black B Lipofuscin and formalin-induced autofluorescenceVery effective at quenching lipofuscin.[11][14]Can introduce a dark precipitate and may also quench the desired fluorescent signal.[11] It also fluoresces in the far-red channel.[11]
Commercial Kits (e.g., TrueVIEW™) Broad-spectrum, including non-lipofuscin sourcesEasy to use and can be more effective than traditional methods for specific sources of autofluorescence like collagen and red blood cells.[12]Can be more expensive than individual reagents.
Copper Sulfate Broad-spectrum, including red blood cellsCan be effective for certain tissue types.[11]May not be universally effective and can cause tissue damage.[11]
  • Adjust Your Imaging Strategy:

    • Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared region of the spectrum (above 650 nm), as most endogenous autofluorescence is weaker in this range.[13]

    • Photobleaching: Before acquiring your final image, intentionally expose your sample to high-intensity light to "burn out" the autofluorescence. The more stable specific fluorophores will be less affected.

    • Spectral Imaging and Unmixing: If your microscope is equipped for it, you can acquire images across a range of wavelengths and then use software to computationally separate the autofluorescence spectrum from your specific fluorophore's spectrum.[6]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[11]

  • Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. The solution will fizz.

  • Incubation: After fixation and permeabilization, wash your samples three times with PBS for 5 minutes each. Then, incubate the samples in the freshly prepared sodium borohydride solution for 10-30 minutes at room temperature. For thicker sections, you may need to repeat this step with a fresh solution.

  • Washing: Extensively wash the samples with PBS (at least three times for 5 minutes each) to remove all traces of the sodium borohydride.

  • Staining: Proceed with your standard immunolabeling protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is particularly useful for tissues with high levels of lipofuscin, such as the brain.[11]

  • Preparation: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.

  • Incubation: After completing your fluorescent antibody staining and final washes, incubate your samples in the Sudan Black B solution for 5-30 minutes at room temperature.

  • Washing: Briefly rinse the samples with PBS, and then wash them extensively with 70% ethanol to remove excess Sudan Black B. Follow with several washes in PBS.

  • Mounting: Mount your samples in an aqueous mounting medium.

Signaling Pathway Diagram

When studying a small molecule like this compound, you might be investigating its effect on a particular signaling pathway. Autofluorescence can interfere with the visualization of fluorescently tagged proteins in such a pathway. The diagram below illustrates a hypothetical signaling pathway that could be under investigation.

signaling_pathway Hypothetical Signaling Pathway Affected by a Small Molecule cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf_inactive Inactive Transcription Factor kinase2->tf_inactive tf_active Active Transcription Factor tf_inactive->tf_active Phosphorylation gene Gene Expression tf_active->gene ligand External Ligand ligand->receptor small_molecule This compound (Hypothetical Inhibitor) small_molecule->kinase2

Caption: A hypothetical signaling pathway potentially modulated by a small molecule.

References

Optimizing Dimethadione Treatment in Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing incubation times and experimental conditions for Dimethadione (DMO) treatment in various cell lines. This compound, the active metabolite of the anticonvulsant Trimethadione, is a valuable tool in cellular research, notably for its effects on cell differentiation and its established use in measuring intracellular pH. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The exact mechanism of this compound is not fully elucidated. However, it is understood to act primarily through two main pathways: modulation of voltage-gated calcium channels and enhancement of GABAergic (gamma-aminobutyric acid) inhibitory neurotransmission.[1] Additionally, as a weak acid, this compound can alter intracellular pH, which can, in turn, influence various cellular processes.

Q2: What is a good starting concentration and incubation time for this compound treatment?

A2: The optimal concentration and incubation time are highly dependent on the cell type and the biological question being investigated. For inducing differentiation in human promyelocytic leukemia (HL-60) cells, a concentration of 40 mM for 5 days has been shown to be effective, with commitment to differentiation occurring after 24 hours of exposure.[2] For other applications, a dose-response experiment is recommended to determine the optimal concentration. Incubation times can range from a few hours for signaling studies to several days for differentiation or long-term viability assays.[3][4]

Q3: My this compound solution is precipitating in the cell culture medium. What can I do?

A3: this compound can be hydrophobic, and precipitation in aqueous media is a common issue. To mitigate this, ensure your stock solution, typically prepared in DMSO, is properly dissolved before adding it to pre-warmed (37°C) culture medium.[5] Add the this compound stock to the medium dropwise while gently vortexing to facilitate mixing and prevent it from "crashing out."[5] It is also crucial to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-related cytotoxicity.[5]

Q4: How does this compound affect the pH of the cell culture medium?

A4: As a weak acid, this compound can cause a slight decrease in the pH of your cell culture medium, especially at higher concentrations.[6] It is good practice to monitor the pH of your culture medium, especially during long-term experiments. Use a pH indicator in the medium, like phenol (B47542) red, for a visual check, and consider using a pH meter for more precise measurements if you suspect significant changes.[7] If the medium becomes too acidic (indicated by a yellow color with phenol red), it may be necessary to change the medium more frequently or adjust the buffering capacity.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Fluctuation in incubator conditions (temperature, CO2).Regularly calibrate and monitor incubator settings. Minimize the frequency and duration of door openings.
Unexpected or no cellular response Incorrect this compound concentration.Perform a dose-response curve to determine the optimal concentration (e.g., IC50 for cytotoxicity or EC50 for a specific effect).
Insufficient incubation time.Conduct a time-course experiment to identify the optimal treatment duration for the desired effect (e.g., 24, 48, 72 hours).[3][4]
Cell line is resistant to this compound's effects.Research the specific cell line's characteristics. Consider using a different cell line that is known to be responsive.
Degradation of this compound in solution.Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Cell death at low concentrations Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.[5] Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Sub-optimal cell health prior to treatment.Ensure cells are in the exponential growth phase and have high viability before starting the experiment. Do not use cells that are over-confluent.
Difficulty interpreting results Lack of appropriate controls.Always include a vehicle control (DMSO), an untreated control, and a positive control (a compound known to elicit the expected effect) in your experimental design.
Assay interference.Ensure that this compound or its solvent does not interfere with the assay chemistry (e.g., absorbance or fluorescence readings). Run appropriate assay controls without cells.

Experimental Protocols & Data

Optimizing Incubation Times for Cytotoxicity (IC50) and Proliferation Assays

The optimal incubation time for assessing the cytotoxic or anti-proliferative effects of this compound will vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint.

Table 1: Recommended Incubation Times for Initial Screening

Assay Type Short-Term (24h) Mid-Term (48-72h) Long-Term (>72h)
Cytotoxicity (e.g., MTT, LDH) Suitable for detecting acute toxicity.Often provides a good balance for observing effects on cell viability.May be necessary for compounds with slower mechanisms of action.
Proliferation (e.g., BrdU, Ki67) Can detect early effects on cell cycle entry.Allows for multiple cell cycles to occur, providing a clearer picture of anti-proliferative effects.Useful for assessing long-term effects on cell growth and colony formation.

Protocol: Determining Time-Dependent Cytotoxicity using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: At each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and time point. Plot the data to determine the IC50 value at each time point.

Protocol: Induction and Assessment of Neuronal Differentiation in SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a common model for studying neuronal differentiation.

Table 2: Example Staging for SH-SY5Y Differentiation with this compound

Day Action Purpose
0Seed SH-SY5Y cells in complete medium.Allow cells to adhere and reach appropriate confluency.
1Replace with low-serum medium containing this compound.Induce differentiation.
3, 5, 7...Change the medium with fresh this compound-containing medium.Maintain differentiation-inducing conditions.
7-14Assess differentiation markers.Evaluate the extent of neuronal differentiation.

Protocol Steps:

  • Cell Seeding: Plate SH-SY5Y cells on plates coated with an extracellular matrix protein (e.g., collagen or laminin) at a density of 1-2 x 10^4 cells/cm².[9][10]

  • Differentiation Induction: Once cells reach 50-60% confluency, replace the growth medium with a low-serum (e.g., 1% FBS) medium containing the desired concentration of this compound. A common starting point for differentiation protocols is 10 µM Retinoic Acid for 5 days, which can be adapted for this compound.[11]

  • Maintenance: Change the differentiation medium every 2-3 days.[11]

  • Assessment of Differentiation: After 7-14 days, assess neuronal differentiation by:

    • Morphology: Observe changes in cell morphology, such as the extension of neurites, using phase-contrast microscopy.

    • Immunofluorescence: Stain for neuronal markers such as β-III tubulin (Tuj1), microtubule-associated protein 2 (MAP2), and synaptophysin.

    • Western Blot: Analyze the expression levels of neuronal-specific proteins.

Protocol: Analysis of ERK1/2 Phosphorylation by Western Blot

This protocol can be used to investigate if this compound affects the MAPK/ERK signaling pathway.

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control that is known to activate ERK (e.g., EGF).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[12]

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and potential signaling pathways involved in this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., SH-SY5Y) seed_cells Seed Cells in Multi-well Plates cell_culture->seed_cells treatment_prep Prepare this compound Working Solutions treat_cells Treat with this compound (Time-course & Dose-response) treatment_prep->treat_cells seed_cells->treat_cells viability Viability/Cytotoxicity (MTT Assay) treat_cells->viability differentiation Differentiation Assessment (Immunofluorescence) treat_cells->differentiation signaling Signaling Pathway Analysis (Western Blot) treat_cells->signaling

Caption: General experimental workflow for studying this compound's effects on cells.

Caption: Putative signaling pathways affected by this compound treatment in cells.

References

Technical Support Center: Enhancing Dimethadione Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for enhancing the oral bioavailability of Dimethadione (DMO) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability a concern?

A1: this compound (DMO) is the active metabolite of the anticonvulsant drug trimethadione (B1683041). As a weak organic acid, its absorption can be limited by its physicochemical properties, such as aqueous solubility.[1] Enhancing bioavailability is crucial to ensure consistent and sufficient plasma concentrations in preclinical animal studies, which is necessary for reliable assessment of its pharmacological and toxicological effects.[2] Low oral bioavailability can lead to high inter-animal variability and require higher doses, complicating data interpretation.[3][4]

Q2: What are the primary factors limiting the oral bioavailability of a weak acid drug like this compound?

A2: The primary factors include poor aqueous solubility, slow dissolution rate in the gastrointestinal (GI) tract, and potential for first-pass metabolism.[5][6] For weak acids, the low pH of the stomach can suppress dissolution, while the higher pH of the small intestine is more favorable.[1][7] Therefore, the rate at which the drug dissolves and becomes available for absorption across the intestinal membrane is often the limiting step.[1][5]

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: For poorly soluble drugs like DMO, several advanced formulation strategies can significantly improve oral bioavailability. The most promising include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[8][9] This creates an amorphous state of the drug, which is more soluble than its crystalline form, thereby enhancing the dissolution rate and bioavailability.[9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) use oils, surfactants, and co-surfactants to keep the drug dissolved in the GI tract.[11][12] They form fine emulsions upon contact with GI fluids, increasing the surface area for absorption.[11]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range (nanonization) dramatically increases the surface area-to-volume ratio.[13][14] This leads to a faster dissolution rate and improved absorption.[5][6] Technologies like nanosuspensions or polymeric nanoparticles are common approaches.[14][15]

Q4: Which animal model is most appropriate for this compound bioavailability studies?

A4: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6) are the most commonly used animal models for preclinical pharmacokinetic studies due to their well-characterized physiology and handling feasibility.[2][16][17][18] It is important to note that significant pharmacokinetic differences can exist between species and even between sexes within the same species.[17][19] The choice should be guided by the specific research question and alignment with other planned efficacy or toxicology studies.[20]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution & Action
High variability in plasma concentrations between animals. 1. Inconsistent Dosing: Improper oral gavage technique can lead to dosing errors or reflux. 2. Food Effects: Differences in the fed/fasted state of animals significantly alter gastric pH and transit time, impacting drug absorption.[18][21][22] 3. Poor Formulation: The drug may be precipitating out of the dosing vehicle before or after administration.1. Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage. Use appropriate, soft-tipped gavage needles to minimize stress and prevent injury.[23] 2. Standardize Feeding Protocol: Fast animals overnight (e.g., 12 hours) before dosing, ensuring free access to water. This minimizes the influence of food on GI physiology.[3][4][24] 3. Improve Formulation: Develop a more robust formulation, such as a solid dispersion or a self-emulsifying system, to maintain the drug in a solubilized state.[11]
Low overall drug exposure (low AUC). 1. Poor Aqueous Solubility: DMO's inherent solubility may be the rate-limiting step for absorption.[5] 2. Insufficient Dissolution Rate: The drug is not dissolving fast enough in the GI tract to be absorbed efficiently.[6] 3. First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[2]1. Enhance Solubility: Employ advanced formulation strategies. Solid dispersions with hydrophilic carriers (e.g., PVP, HPMC, PEGs) are highly effective.[10][25] 2. Increase Surface Area: Reduce particle size through micronization or nanonization to improve the dissolution rate.[5] 3. Assess Metabolism: Conduct in vitro metabolism studies using liver microsomes to quantify the extent of first-pass metabolism.[17]
Delayed Time to Maximum Concentration (Tmax). 1. Slow Gastric Emptying: Food in the stomach can delay the drug's passage into the small intestine, where most absorption occurs.[1] 2. Slow Dissolution: A poorly formulated drug will take longer to dissolve and reach absorbable concentrations.1. Administer on an Empty Stomach: Dosing in a fasted state typically speeds up gastric emptying and drug absorption.[1] 2. Optimize Formulation for Rapid Release: Use formulations that release the drug quickly in the upper small intestine. Solvent evaporation methods for solid dispersions can create rapidly dissolving particles.

Data Presentation: Illustrative Pharmacokinetic Parameters

The following table presents hypothetical data illustrating the potential improvements in this compound's pharmacokinetic profile when administered to rats in different formulations.

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension50850 ± 1504.07,500100% (Reference)
Solid Dispersion (1:4 Drug:PVP K30)502100 ± 3001.520,250270%
Nanosuspension501950 ± 2502.018,000240%
SEDDS Formulation502500 ± 3501.024,000320%

Note: Data are illustrative examples based on typical outcomes for bioavailability enhancement studies of BCS Class II drugs and are not from a specific this compound study.[4][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion to enhance the dissolution of this compound.[8]

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol, Methanol.

  • Carrier Solution Preparation: Dissolve a specific ratio of PVP K30 (e.g., 1:4 drug-to-carrier ratio) in a suitable solvent like ethanol.

  • Drug Dissolution: Add the required amount of this compound to the polymer solution. Stir using a magnetic agitator until the drug is fully dissolved.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Drying and Processing: Dry the resulting solid mass under vacuum for 24 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffractometry (XRD) to confirm the amorphous state of the drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the oral bioavailability of a this compound formulation in rats.[3][24]

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein catheters for serial blood sampling.

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast rats overnight (approx. 12 hours) prior to dosing, with free access to water.[3][24]

  • Dosing: Administer the this compound formulation (e.g., solid dispersion reconstituted in water) via oral gavage at a specific dose (e.g., 50 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).[3]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter into heparinized tubes at predetermined time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Logical Relationships in Bioavailability Enhancement

The following diagram illustrates the core problems limiting oral bioavailability and the formulation strategies designed to overcome them.

G cluster_0 Core Bioavailability Problems cluster_1 Formulation Strategies cluster_2 Mechanism of Improvement cluster_3 Desired Outcome Problem1 Poor Aqueous Solubility Strategy1 Solid Dispersions Problem1->Strategy1 Strategy3 Lipid-Based Systems (SEDDS) Problem1->Strategy3 Problem2 Slow Dissolution Rate Strategy2 Nanonization Problem2->Strategy2 Mech1 Create Amorphous Form Strategy1->Mech1 by dispersing drug in a polymer matrix Mech2 Increase Surface Area Strategy2->Mech2 by reducing particle size Mech3 Maintain Solubilized State Strategy3->Mech3 by forming nanoemulsions in situ Outcome Enhanced Oral Bioavailability (Increased AUC & Cmax) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Fig 1. Strategies to overcome bioavailability challenges.
Workflow for an In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an animal study to assess the bioavailability of a new drug formulation.

G A Animal Acclimatization & Catheter Implantation B Overnight Fasting (with water access) A->B D Oral Gavage Dosing (Time = 0) B->D C Formulation Preparation (e.g., Solid Dispersion) C->D E Serial Blood Sampling (0-24 hours) D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) G->H

Fig 2. Standard workflow for a preclinical PK study.

References

Calibration curve issues in the analytical quantification of Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analytical quantification of Dimethadione. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound calibration curves.

Question: Why is my this compound calibration curve non-linear, especially at higher concentrations?

Answer: Non-linearity in the calibration curve for this compound is a common issue, often observed as a plateau at higher concentrations. This can be attributed to several factors:

  • Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1][2] When the analyte concentration is too high, the detector response no longer increases proportionally.

    • Troubleshooting Steps:

      • Extend the Dilution Series: Prepare standards with lower concentrations to identify the linear range of your detector.

      • Reduce Injection Volume: Injecting a smaller volume of your standards can help prevent overloading the detector.

      • Check Instrument Specifications: Consult your instrument's manual for the specified linear dynamic range of the detector.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[3][4] This effect can be concentration-dependent.

    • Troubleshooting Steps:

      • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6][7]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, if available, can effectively compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[8]

      • Dilute the Sample: Diluting the sample can minimize the concentration of interfering matrix components.

  • Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.

    • Troubleshooting Steps:

      • Assess Residuals Plot: A random scatter of residuals around the x-axis indicates a good fit for the linear model. A clear pattern, such as a curve, suggests that a non-linear model (e.g., quadratic) may be more appropriate.[9]

      • Use Weighted Regression: For heteroscedastic data (where the variance of the error is not constant), a weighted least squares regression (e.g., 1/x or 1/x²) can improve the accuracy of the curve fit, especially at the lower end.

Question: What causes poor reproducibility and high variability in my this compound quality control (QC) samples?

Answer: Poor reproducibility in QC samples can undermine the validity of your analytical run. Common causes include:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a primary source of irreproducibility.

    • Troubleshooting Steps:

      • Automate Sample Preparation: If possible, use automated liquid handlers for precise and consistent reagent addition and sample transfers.

      • Optimize Extraction Protocol: Ensure your chosen sample preparation method (e.g., protein precipitation, LLE, SPE) is robust and validated.

      • Consistent Internal Standard Spiking: Ensure the internal standard is added accurately and consistently to all samples, calibration standards, and QCs.[1]

  • Analyte or Internal Standard Instability: this compound or the internal standard may degrade in the biological matrix or during sample processing.

    • Troubleshooting Steps:

      • Conduct Stability Studies: Evaluate the stability of this compound and the internal standard under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[10][11]

      • Control Sample Handling Conditions: Keep samples on ice or at controlled temperatures during processing and minimize the time between preparation and analysis.

  • Instrumental Variability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results.

    • Troubleshooting Steps:

      • System Suitability Tests: Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.

      • Monitor Internal Standard Response: Track the internal standard's peak area across the analytical run. Significant variations may indicate an issue with the instrument or the extraction process.[12]

Frequently Asked Questions (FAQs)

Q1: What is a suitable calibration curve range for the quantification of this compound in plasma?

Q2: What are the acceptance criteria for a this compound calibration curve in a regulated bioanalytical method?

A2: Based on FDA and EMA guidelines for bioanalytical method validation, the following criteria are generally applied:

ParameterAcceptance Criteria
Correlation Coefficient (r) or Coefficient of Determination (r²) Typically ≥ 0.99.[14] However, visual inspection of the curve and the residuals plot are more important than relying solely on r or r².[9]
Linearity The calibration curve should be fitted with the simplest appropriate model (linear or quadratic), often with weighting (e.g., 1/x or 1/x²).
Accuracy of Back-Calculated Concentrations The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[11]
Number of Standards At least 75% of the non-zero calibration standards must meet the accuracy criteria. A minimum of six to eight non-zero standards is recommended.

Q3: What type of internal standard (IS) is recommended for this compound analysis?

A3: The ideal internal standard for this compound would be a stable isotope-labeled (SIL) version, such as this compound-d3 or this compound-¹³C₃. SIL internal standards have nearly identical chemical and physical properties to the analyte, causing them to behave similarly during sample extraction, chromatography, and ionization, thus providing the best compensation for matrix effects and other sources of variability.[8] If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., polarity, pKa) that does not co-elute with this compound or other endogenous compounds could be considered. For a similar compound, a deuterated analog (DMA-d9) was used as an internal standard.[15]

Q4: How can I minimize matrix effects when analyzing this compound in urine?

A4: Urine is a complex matrix with high variability in its composition, which can lead to significant matrix effects. To mitigate these effects:

  • Dilution: A simple "dilute-and-shoot" approach, where the urine sample is diluted with an appropriate solvent (e.g., mobile phase) before injection, is often effective in reducing the concentration of interfering matrix components.[16] A 10-fold dilution has been shown to be effective for some analyses.[13]

  • Solid-Phase Extraction (SPE): For more complex cases or when lower detection limits are required, SPE can provide a more thorough clean-up. A mixed-mode SPE sorbent may be necessary to remove a wider range of interferences.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples in Human Plasma

This protocol provides a general procedure for preparing calibration standards and QC samples for this compound in human plasma.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working internal standard (IS) stock solution (e.g., this compound-d3) at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the primary this compound stock solution with the same solvent to prepare a series of working standard solutions at concentrations that will be used to spike the plasma.

  • Preparation of Calibration Standards:

    • Spike blank human plasma with the appropriate working standard solutions to achieve the desired calibration concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The volume of the spiking solution should be kept to a minimum (e.g., ≤ 5% of the plasma volume) to avoid altering the matrix composition.

    • Add a constant amount of the IS working solution to each calibration standard.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank plasma from a separate stock solution of this compound.

Protocol 2: Protein Precipitation Sample Preparation for this compound in Plasma

This protocol describes a simple and rapid protein precipitation method for extracting this compound from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the IS working solution to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each tube.

  • Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[17]

Visualizations

Calibration_Curve_Troubleshooting_Workflow start Start: Poor Calibration Curve Performance (Non-Linearity, High Variability) check_linearity Is the curve non-linear at high concentrations? start->check_linearity check_variability Is there high variability across the curve? start->check_variability detector_saturation Potential Cause: Detector Saturation check_linearity->detector_saturation Yes matrix_effects_nl Potential Cause: Matrix Effects check_linearity->matrix_effects_nl Yes wrong_model Potential Cause: Inappropriate Regression Model check_linearity->wrong_model Yes inconsistent_prep Potential Cause: Inconsistent Sample Preparation check_variability->inconsistent_prep Yes analyte_instability Potential Cause: Analyte/IS Instability check_variability->analyte_instability Yes instrument_variability Potential Cause: Instrumental Variability check_variability->instrument_variability Yes solution_saturation Solution: 1. Dilute high concentration standards. 2. Reduce injection volume. detector_saturation->solution_saturation solution_matrix_nl Solution: 1. Improve sample cleanup (SPE/LLE). 2. Use SIL-IS. 3. Dilute sample. matrix_effects_nl->solution_matrix_nl solution_model Solution: 1. Assess residuals plot. 2. Use weighted regression (1/x, 1/x²). wrong_model->solution_model solution_prep Solution: 1. Automate liquid handling. 2. Optimize and validate extraction protocol. inconsistent_prep->solution_prep solution_instability Solution: 1. Conduct stability studies. 2. Control sample handling conditions. analyte_instability->solution_instability solution_instrument Solution: 1. Perform system suitability tests. 2. Monitor IS response. instrument_variability->solution_instrument

Caption: Troubleshooting workflow for this compound calibration curve issues.

References

Technical Support Center: Cell Viability Challenges with High Concentrations of Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering cell viability issues when using high concentrations of Dimethadione in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve these challenges.

Troubleshooting Guide

Issue 1: Unexpectedly High Cell Death or Low Viability

When observing a significant decrease in cell viability at high concentrations of this compound, it is crucial to systematically troubleshoot potential causes.

Troubleshooting Workflow

start Start: Unexpectedly High Cytotoxicity Observed check_concentration Verify this compound Concentration and Dilutions start->check_concentration check_solvent Assess Solvent (e.g., DMSO) Toxicity check_concentration->check_solvent check_solubility Check for Compound Precipitation check_solvent->check_solubility check_culture Evaluate Cell Health and Culture Conditions check_solubility->check_culture confirm_mechanism Differentiate Between Apoptosis and Necrosis check_culture->confirm_mechanism apoptosis_assay Perform Annexin V/PI Staining (Flow Cytometry) confirm_mechanism->apoptosis_assay Apoptosis Suspected necrosis_assay Perform LDH or EthD-1 Assay confirm_mechanism->necrosis_assay Necrosis Suspected optimize_protocol Optimize Experimental Protocol apoptosis_assay->optimize_protocol necrosis_assay->optimize_protocol end End: Reliable Cell Viability Data optimize_protocol->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Possible Causes and Solutions:

Possible Cause Recommendation
High Solvent Concentration The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.1% for DMSO). Run a vehicle-only control (media with the same concentration of solvent) to assess its impact on cell viability.[1][2]
Compound Precipitation High concentrations of this compound may exceed its solubility in the culture medium, leading to precipitation. Precipitates can cause physical stress to cells and lead to inaccurate results. Visually inspect the culture wells for any precipitate. If observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system.
Off-Target Effects At high concentrations, this compound may have off-target effects that contribute to cytotoxicity.[3] Consider if the observed phenotype aligns with the known pharmacology of T-type calcium channel blockers. If not, off-target effects may be a significant factor.
Assay-Specific Artifacts Some viability assays can be influenced by the chemical properties of the compound being tested. For example, compounds with reducing potential can interfere with MTT assays.[4] Consider using a different viability assay that relies on an alternative mechanism, such as a CyQUANT assay that measures DNA content.
Cell Line Sensitivity Different cell lines can have varying sensitivities to this compound. It is important to perform a dose-response curve for each new cell line to determine the appropriate concentration range.
Issue 2: Differentiating Between Apoptosis and Necrosis

High concentrations of a compound can induce different forms of cell death. Understanding whether this compound is causing apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for interpreting your results.

Key Differences:

Characteristic Apoptosis Necrosis
Cell Membrane Integrity Intact until late stagesLost early
Cell Morphology Cell shrinkage, membrane blebbing, formation of apoptotic bodiesCell swelling and lysis
Inflammatory Response Generally non-inflammatoryPro-inflammatory

Recommended Confirmatory Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, which is a hallmark of necrosis.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is the active metabolite of the anticonvulsant drug Trimethadione and is known to act as a T-type calcium channel blocker.[5]

Q2: Why would high concentrations of a T-type calcium channel blocker cause cell death?

T-type calcium channels are involved in cell proliferation and survival.[6][7] Inhibition of these channels can disrupt signaling pathways crucial for cell viability, such as the mTORC2/Akt pathway.[8] This can lead to a reduction in the phosphorylation of anti-apoptotic proteins (e.g., Bad) and the activation of caspases, ultimately triggering apoptosis.[8]

Q3: What are the typical signs of apoptosis versus necrosis in cell culture?

Apoptosis is often characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, necrosis is typically associated with cell swelling and lysis, leading to the release of intracellular contents.[9]

Q4: My MTT assay results are showing an unexpected increase in viability at very high concentrations of this compound. What could be the cause?

This can be an artifact of the MTT assay itself. Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal that is independent of cellular metabolic activity.[4] It is recommended to perform a cell-free control experiment by adding this compound to the culture medium and MTT reagent without cells to check for direct reduction.

Data Presentation

To systematically evaluate the effect of this compound on your cell lines, we recommend generating dose-response curves and calculating the IC50 (half-maximal inhibitory concentration) values.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line Exposure Time (hours) IC50 (µM) Assay Method
e.g., HEK29324Enter your datae.g., MTT
48Enter your data
72Enter your data
e.g., SH-SY5Y24Enter your datae.g., Trypan Blue
48Enter your data
72Enter your data
Your Cell LineEnter your dataEnter your dataEnter your data

Key Signaling Pathways

High concentrations of this compound, through the blockade of T-type calcium channels, may induce apoptosis via the intrinsic (mitochondrial) pathway.

This compound High Concentration This compound t_type T-type Calcium Channels This compound->t_type Blocks akt_pathway mTORC2/Akt Pathway Inhibition t_type->akt_pathway Leads to bad Dephosphorylation of Bad akt_pathway->bad bax_bak Activation of Bax/Bak bad->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptotic signaling pathway affected by this compound.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest cells and resuspend them in PBS or serum-free medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate the percentage of viable cells.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Workflow for Annexin V/PI Staining

start Start: Treated Cells harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Apoptosis/Necrosis Data analyze->end

Caption: Experimental workflow for Annexin V/PI staining.

References

Validation & Comparative

A Comparative Guide to Dimethadione-Based Measurements: Mass Spectrometry vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct methodologies involving dimethadione (DMO), a weak acid and the active metabolite of the anticonvulsant trimethadione (B1683041). We will explore the validation of direct quantification of this compound using mass spectrometry against its traditional use in the indirect measurement of intracellular pH (pHi). This guide will provide supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate technique for their studies.

Introduction to this compound Methodologies

This compound has historically been utilized as a probe for determining intracellular pH. The principle of this method relies on the passive diffusion of the un-ionized form of DMO across cell membranes. At equilibrium, the distribution of DMO between the intracellular and extracellular compartments is a function of the pH gradient. In contrast, modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer a highly sensitive and specific method for the direct quantification of this compound in various biological matrices. This direct measurement is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and toxicology assessments.

Performance Comparison

The selection of an appropriate method hinges on the specific research question. The this compound distribution method provides physiological information about cellular pH, while LC-MS/MS delivers precise quantification of the molecule itself.

ParameterThis compound Distribution for pHiLC-MS/MS for this compound Quantification
Principle Indirect measurement based on the Henderson-Hasselbalch equation and DMO distribution across a pH gradient.Direct, quantitative measurement of the analyte based on its mass-to-charge ratio.
Specificity Can be influenced by factors affecting membrane transport and the presence of other weak acids/bases.Highly specific, capable of distinguishing this compound from its parent drug and other metabolites.
Sensitivity Dependent on the detection method for DMO (e.g., radiolabeling, GC-MS).Very high, with Lower Limits of Quantification (LLOQ) typically in the low ng/mL range.[1]
Precision Generally lower due to the multi-step process and biological variability.High, with intra- and inter-assay coefficients of variation (CV) typically below 15%.[1]
Accuracy Can be affected by assumptions about intracellular water space and DMO pKa.High, with accuracy typically within ±15% of the nominal concentration.[1]
Linearity Not applicable in the traditional sense; the relationship is logarithmic.Excellent, with a wide dynamic range suitable for PK studies.
Throughput Lower, often involving lengthy incubation and separation steps.High, with rapid analysis times amenable to automation.[2]
Information Provided Intracellular pH.Concentration of this compound.

Experimental Protocols

This compound Distribution Method for Intracellular pH Measurement

This protocol is a generalized procedure for the determination of intracellular pH using the this compound distribution method.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Incubate cells in a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing a known concentration of radiolabeled ([14C]) or non-radiolabeled this compound. The incubation time should be sufficient to allow for equilibration across the cell membrane (typically 15-60 minutes).[3]

2. Separation of Intracellular and Extracellular Compartments:

  • After incubation, rapidly separate the cells from the incubation medium. This can be achieved by centrifugation through a layer of silicone oil to minimize contamination of the cell pellet with extracellular fluid.

3. Sample Lysis and DMO Quantification:

  • Lyse the cell pellet using a suitable method (e.g., addition of a solubilizing agent, sonication).

  • Quantify the concentration of this compound in the cell lysate and the extracellular medium.

    • For radiolabeled DMO, use liquid scintillation counting.

    • For non-radiolabeled DMO, a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS is required.[4]

4. Calculation of Intracellular pH:

  • Measure the extracellular pH (pHe) of the incubation medium.

  • Determine the intracellular water volume.

  • Calculate the intracellular pH (pHi) using the following equation, derived from the Henderson-Hasselbalch equation: pHi = pKa + log10[ ( [DMO]i / [DMO]e ) * ( 10^(pHe - pKa) + 1 ) - 1 ] Where:

    • pKa is the dissociation constant of this compound (approximately 6.13).

    • [DMO]i is the intracellular concentration of this compound.

    • [DMO]e is the extracellular concentration of this compound.

LC-MS/MS Method for this compound Quantification

This protocol outlines a typical workflow for the validation and application of an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma, cell lysate).

1. Sample Preparation:

  • To 100 µL of the biological sample, add an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

  • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity.

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

    • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of this compound.

    • Linearity: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear range appropriate for the intended application should be established.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on different days.

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated.

    • Stability: The stability of this compound in the biological matrix under various storage and handling conditions is assessed.

Signaling Pathways and Workflows

The following diagrams illustrate the conceptual workflow for each method.

G This compound Distribution Method Workflow cluster_0 Experiment cluster_1 Analysis cluster_2 Calculation A Cell Culture B Incubation with this compound A->B C Separation of Cells from Medium B->C D Sample Lysis C->D F Measurement of Extracellular pH C->F E Quantification of DMO (e.g., Scintillation Counting, GC-MS) D->E G Calculation of Intracellular pH E->G F->G

Caption: Workflow for intracellular pH measurement using the this compound distribution method.

G LC-MS/MS Quantification Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample Collection B Addition of Internal Standard A->B C Protein Precipitation B->C D Evaporation & Reconstitution C->D E Liquid Chromatography (Separation) D->E F Mass Spectrometry (Detection & Quantification) E->F G Peak Integration & Calibration F->G H Concentration Determination G->H

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The validation of this compound-based measurements with mass spectrometry represents a significant advancement for researchers in drug development and cellular physiology. While the traditional this compound distribution method remains a valuable tool for estimating intracellular pH, its indirect nature and potential for variability can be limitations.

In contrast, LC-MS/MS provides a direct, highly specific, sensitive, and accurate method for quantifying this compound itself. This is indispensable for pharmacokinetic and toxicokinetic studies, where precise concentration data is paramount. For researchers studying the disposition of trimethadione and its active metabolite, this compound, LC-MS/MS is the gold standard.

The choice between these two methodologies is ultimately dictated by the research objective. For physiological inquiries into cellular pH homeostasis, the this compound distribution method, with its inherent limitations acknowledged, can be appropriate. However, for quantitative analysis of this compound as a chemical entity in biological systems, a validated LC-MS/MS method is unequivocally superior, offering unparalleled performance in terms of accuracy, precision, and specificity.

References

Comparative Analysis of Dimethadione and its Structural Analogs: Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the comparative efficacy and safety of anticonvulsant compounds is paramount. This guide provides a detailed comparison of Dimethadione, an active metabolite of Trimethadione, and its structural analogs, with a focus on their performance in preclinical models of epilepsy. This analysis is supported by experimental data and detailed methodologies to aid in research and development efforts.

Efficacy and Safety Data Summary

The following table summarizes the available quantitative data on the anticonvulsant efficacy and neurotoxicity of Trimethadione, which serves as a primary analog and precursor to this compound. Direct comparative data for a wide range of structural analogs of this compound is limited in publicly available literature; however, the data for Trimethadione provides a crucial benchmark for the oxazolidinedione class of anticonvulsants.

CompoundTest ModelEfficacy (ED50)Neurotoxicity (TD50)Protective Index (TD50/ED50)
TrimethadioneMaximal Electroshock Seizure (MES)627 mg/kg[1]Not ReportedNot Reported
TrimethadionePentylenetetrazol (PTZ) SeizureEffective[2]Not ReportedNot Reported

Mechanism of Action: T-Type Calcium Channel Inhibition

The primary mechanism of action for oxazolidinedione anticonvulsants like this compound is the inhibition of T-type calcium channels in thalamic neurons.[3] These channels are pivotal in generating the rhythmic burst firing associated with absence seizures.[4][5][6] By blocking these channels, this compound reduces the abnormal thalamocortical oscillations, thereby preventing the manifestation of seizures.

T_type_calcium_channel_pathway ThalamicNeuron Thalamic Neuron T_type_Ca_Channel T-Type Ca2+ Channel (Low-Voltage Activated) Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Allows This compound This compound / Trimethadione This compound->T_type_Ca_Channel Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization BurstFiring Neuronal Burst Firing Depolarization->BurstFiring AbsenceSeizure Absence Seizure BurstFiring->AbsenceSeizure Inhibition Inhibition

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant drugs.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-30 g) or rats (100-150 g).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Animals are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.

    • At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ-induced seizure model is used to identify anticonvulsant drugs effective against myoclonic and absence seizures.

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle control (i.p.).

    • After a specific pre-treatment time, a dose of Pentylenetetrazol (PTZ) sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg, subcutaneous) is administered.

    • Animals are placed in individual observation chambers and observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Neurotoxicity (Rotarod) Test

This test assesses motor impairment and potential neurotoxic effects of the test compounds.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Procedure:

    • Animals are trained to remain on the rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes).

    • On the test day, animals are administered the test compound or vehicle.

    • At the time of peak effect, the animals are placed on the rotarod, and the time they remain on the rod is recorded, up to a cutoff time (e.g., 180 seconds).

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail to remain on the rod for the predetermined time, is calculated.

Experimental Workflow

The typical workflow for preclinical screening of anticonvulsant compounds involves a tiered approach, starting with initial screening in acute seizure models and progressing to more detailed characterization of efficacy and safety.

anticonvulsant_screening_workflow Start Compound Synthesis & Selection PrimaryScreening Primary Screening (MES & PTZ Tests) Start->PrimaryScreening Active Active Compounds PrimaryScreening->Active Inactive Inactive Compounds PrimaryScreening->Inactive Discard DoseResponse Dose-Response & ED50 Determination Active->DoseResponse Neurotoxicity Neurotoxicity Assessment (Rotarod Test - TD50) DoseResponse->Neurotoxicity PI_Calculation Protective Index (PI) Calculation (TD50/ED50) Neurotoxicity->PI_Calculation PI_Calculation->Inactive Low PI LeadOptimization Lead Optimization (Structure-Activity Relationship) PI_Calculation->LeadOptimization High PI AdvancedStudies Advanced Preclinical Studies (Chronic Models, Pharmacokinetics) LeadOptimization->AdvancedStudies

Preclinical screening workflow.

Structure-Activity Relationship of Oxazolidinediones

The anticonvulsant activity of oxazolidinediones is influenced by the substituents on the heterocyclic ring. While a comprehensive SAR for a wide range of this compound analogs is not available, some general principles can be inferred from the existing literature on related compounds.

SAR_Oxazolidinedione cluster_SAR Structure-Activity Relationship Core Oxazolidine-2,4-dione Core Activity Anticonvulsant Activity Core->Activity Essential for Activity N3_Sub N-3 Position (Methyl in Trimethadione) Metabolism Metabolism to Active Form (this compound) N3_Sub->Metabolism C5_Sub C-5 Position (Dimethyl in Trimethadione) C5_Sub->Activity Modulates Potency

Oxazolidinedione SAR.

References

The Suitability of Dimethadione as a Reference Compound in Metabolomic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of metabolomics, the accuracy and reproducibility of quantitative analysis are paramount. The use of reference compounds, particularly internal standards, is a cornerstone of robust analytical methodologies, enabling the correction of variations that can occur during sample preparation and analysis. This guide provides a comprehensive comparison of the potential use of Dimethadione as a reference compound against established alternatives in metabolomic studies, supported by experimental data and detailed protocols.

Evaluating this compound as a Potential Reference Compound

This compound, a metabolite of the anticonvulsant drug trimethadione, is not commonly utilized as a reference compound in metabolomic studies. However, an objective evaluation of its physicochemical properties against the ideal characteristics of an internal standard can illuminate its potential advantages and limitations.

Ideal Properties of an Internal Standard in Metabolomics:

  • Structural Similarity to Analytes: An ideal internal standard should share structural similarities with the target analytes to ensure comparable behavior during extraction and ionization.

  • Co-elution with Analytes: It should elute close to the analytes of interest in chromatographic separations to effectively compensate for matrix effects.

  • No Endogenous Presence: The internal standard should not be naturally present in the biological samples being analyzed.

  • Stable Isotope Labeling: The gold standard is the use of stable isotope-labeled (SIL) versions of the analytes of interest, as they exhibit nearly identical physicochemical properties.

  • Chemical Inertness: It should not react with the sample matrix or other compounds during sample processing.

  • Commercial Availability and Purity: The compound and its isotopically labeled forms should be readily available in high purity.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C5H7NO3--INVALID-LINK--1]
Molecular Weight 129.11 g/mol --INVALID-LINK--1]
pKa (Strongest Acidic) 3.09--INVALID-LINK--2]
logP 0.27--INVALID-LINK--2]
Hydrogen Bond Donor Count 1--INVALID-LINK--3]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--3]

This compound's relatively low molecular weight and presence of polar functional groups suggest it would be suitable for hydrophilic interaction liquid chromatography (HILIC), a common separation technique in metabolomics. Its pKa indicates it is a weak acid. The logP value suggests a moderate degree of lipophilicity. A significant drawback is the lack of readily available stable isotope-labeled versions of this compound, which is a critical factor for achieving the highest level of accuracy in quantitative metabolomics.

Comparison with Alternative Reference Compounds

The current best practice in metabolomics favors the use of a cocktail of stable isotope-labeled internal standards that cover a range of metabolite classes. This approach provides more accurate correction across the diverse chemical space of the metabolome.

Performance Comparison of Internal Standard Types
Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Standards - Highest accuracy and precision- Co-elutes with the analyte- Corrects for matrix effects, extraction variability, and instrument drift effectively- Can be expensive- Not available for all metabolites
Structurally Similar (Non-labeled) Standards - More affordable than SIL standards- Can mimic the behavior of a class of compounds- May not perfectly co-elute with all analytes- May not correct for matrix effects as effectively as SIL standards- Potential for endogenous presence
Non-endogenous (Xenobiotic) Standards (e.g., this compound) - Not naturally present in biological samples- Can monitor overall system performance- May not represent the behavior of any specific endogenous metabolite class- May experience different matrix effects than the analytes of interest
Commonly Used Internal Standards in Untargeted Metabolomics
Compound NameStructureClassApplication Notes
L-Phenylalanine-d8 C9H3D8NO2Amino AcidCommonly used for normalization of amino acid measurements.
L-Valine-d8 C5H3D8NO2Amino AcidAnother common standard for amino acid analysis.
Carnitine-d9 C7H6D9NO3AcylcarnitineUsed for monitoring the recovery of carnitines and related compounds.
Tyrosine-d4 C9H7D4NO3Amino AcidBroadly applicable for aromatic amino acid analysis.
Debrisoquine C10H13N3GuanidineA non-endogenous compound sometimes used as a general-purpose internal standard.
Sulfadimethoxine C12H14N4O4SSulfonamideAnother xenobiotic compound used for assessing analytical variability.

Experimental Protocols

Preparation of an Internal Standard Stock Solution for Untargeted Metabolomics

This protocol is adapted from a standard procedure for preparing an internal standard mixture for untargeted metabolomics analysis of biofluids.[4][5]

Materials:

  • L-Phenylalanine-d8 (or other appropriate SIL standards)

  • L-Valine-d8 (or other appropriate SIL standards)

  • LC/MS-grade water

  • LC/MS-grade methanol (B129727)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare Individual Stock Solutions (1 mg/mL):

    • Accurately weigh 1 mg of each internal standard.

    • Dissolve each standard in 1 mL of a 50:50 (v/v) mixture of LC/MS-grade water and methanol in a separate volumetric flask.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare Working Internal Standard Mixture (e.g., 10 µg/mL):

    • Combine appropriate volumes of each individual stock solution into a single volumetric flask.

    • Dilute with the 50:50 water/methanol mixture to the final desired concentration. For example, to make a 10 µg/mL working solution, combine 10 µL of each 1 mg/mL stock solution and bring the final volume to 1 mL.

  • Storage: Store the stock and working solutions at -20°C or lower in amber glass vials to prevent degradation.

Sample Preparation for Untargeted Metabolomics with Internal Standard Spiking

This protocol describes the protein precipitation and extraction of metabolites from plasma, incorporating the internal standard mixture.

Materials:

  • Plasma samples

  • Internal Standard Working Mixture (from Protocol 1)

  • Ice-cold acetonitrile (B52724)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Pipettes and tips

  • Microcentrifuge tubes

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample into a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard Working Mixture to each plasma sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant, containing the extracted metabolites and internal standards, to a new microcentrifuge tube or a 96-well plate for LC-MS analysis.

Visualization of Key Processes

Metabolomics Experimental Workflow

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_proc Data Processing cluster_interpretation Biological Interpretation sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Metabolite Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS Analysis extract->lcms data_acq Data Acquisition lcms->data_acq peak_picking Peak Picking & Integration data_acq->peak_picking normalization Normalization to Internal Standard peak_picking->normalization stats Statistical Analysis normalization->stats biomarker Biomarker Discovery stats->biomarker pathway Pathway Analysis stats->pathway

Caption: A typical workflow for an untargeted metabolomics study.

Xenobiotic Metabolism Pathway

xenobiotic_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism xenobiotic Xenobiotic (e.g., this compound) functionalization Functionalization (Oxidation, Reduction, Hydrolysis) xenobiotic->functionalization phase1_enzymes CYP450, FMOs, etc. phase1_enzymes->functionalization Introduces polar groups conjugation Conjugation (Glucuronidation, Sulfation, etc.) functionalization->conjugation phase2_enzymes UGTs, SULTs, GSTs, etc. phase2_enzymes->conjugation Increases water solubility excretion Excretion (Urine, Bile) conjugation->excretion

Caption: The general pathway for the metabolism of xenobiotics in a biological system.[6][7][8]

Conclusion

While this compound possesses some physicochemical properties that might suggest its potential as a reference compound in metabolomics, its utility is significantly hampered by the lack of commercial availability of a stable isotope-labeled form. The current gold standard in quantitative metabolomics relies on the use of SIL internal standards, which provide the most accurate correction for analytical variability. For researchers considering the use of a non-labeled internal standard, it is crucial to select a compound that closely mimics the behavior of the analytes of interest. In the absence of a directly comparable SIL standard, a cocktail of structurally diverse SIL standards remains the most robust approach for achieving high-quality, reproducible data in untargeted metabolomic studies. The use of a single, non-endogenous compound like this compound would likely only be suitable for monitoring overall system stability rather than for accurate quantification of specific endogenous metabolites.

References

Lack of Publicly Available Data on the Cellular Effects of Dimethadione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies were identified that specifically investigate the cellular effects of Dimethadione (also known as 5,5-dimethyl-2,4-oxazolidinedione) on cancer cell lines.

This compound is primarily known as the active metabolite of the anticonvulsant drug Trimethadione and has been used in pharmacological studies related to epilepsy. While the strategy of repurposing existing drugs for cancer treatment is a growing field of research, there is no current evidence to suggest that this compound has been explored for its potential anticancer properties.

Searches for direct anticancer activity, its use in combination with chemotherapy, or as a repurposed oncological agent yielded no relevant results. The existing literature focuses on its role as an anticonvulsant and its use in other non-cancer-related research, such as its function as a cathepsin K inhibitor in chemical synthesis.

Consequently, it is not possible to provide a comparison guide, quantitative data tables, experimental protocols, or visualizations regarding the cellular effects of this compound across different cancer cell lines, as there is no published data on this specific topic. Further research would be required to determine if this compound has any effect on cancer cell viability, apoptosis, cell cycle, or related signaling pathways.

Dimethadione for Absence Seizures: A Comparative Guide to Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of Dimethadione, the active metabolite of Trimethadione, with other therapeutic options for absence seizures. The information is intended to support research, and drug development activities by providing available data on efficacy, safety, and mechanisms of action.

This compound, as the active metabolite of Trimethadione, has historically been used for the treatment of absence seizures, particularly in cases resistant to other therapies. However, due to a significant adverse effect profile, its clinical use has largely been superseded by newer antiepileptic drugs (AEDs). This guide compares this compound with the current first-line treatments for absence seizures: ethosuximide (B1671622), valproic acid, and lamotrigine.

Comparative Efficacy

Direct comparative clinical trial data for this compound against modern AEDs are scarce. The available information is largely derived from older studies on its parent drug, Trimethadione, and preclinical research.

DrugSeizure Frequency ReductionSeizure Freedom RatesNotes
This compound (as Trimethadione) Data from robust, modern clinical trials are not available. Historically considered effective for refractory absence seizures.[1]Data from robust, modern clinical trials are not available.Primarily used for petit mal seizures refractory to other treatments.[1]
Ethosuximide High efficacy in reducing seizure frequency in childhood absence epilepsy.Reported seizure-free rates range from 85% to 90% in retrospective studies.[2] A large comparative trial showed similar freedom-from-failure rates to valproic acid.Considered a first-line therapy for uncomplicated absence seizures.[3]
Valproic Acid Effective in reducing seizure frequency.A study reported a mean response rate of 82% (seizure-frequency reduction >75%), with 59% of cases becoming seizure-free.[2] Another study showed an 86% seizure-free rate, comparable to ethosuximide.[2]Effective for both absence and other generalized seizures.
Lamotrigine Effective, but generally considered less so than ethosuximide and valproic acid for initial monotherapy.In one study, 71.4% of patients became seizure-free during an open-label dose escalation.[4] A comparative trial showed lower freedom-from-failure rates compared to ethosuximide and valproic acid.May be considered as an alternative, particularly when other first-line agents are not suitable.

Safety and Tolerability Profile

The adverse effect profile is a critical factor in the choice of treatment for absence seizures, and it is a primary reason for the decline in the use of Trimethadione.

DrugCommon Adverse EventsSerious Adverse Events
This compound (as Trimethadione) Hemeralopia (day blindness), photophobia, sedation, nausea, vomiting.[1]Nephrotic syndrome, hematopoietic toxicity (including aplastic anemia and agranulocytosis), teratogenic effects.[1]
Ethosuximide Gastrointestinal issues (nausea, vomiting, abdominal pain), drowsiness, dizziness, headache.[3]Rare but serious reactions include Stevens-Johnson syndrome, agranulocytosis, aplastic anemia, and systemic lupus erythematosus.[3]
Valproic Acid Nausea, vomiting, weight gain, tremor, hair loss, sedation.Hepatotoxicity, pancreatitis, teratogenicity (neural tube defects), hyperammonemia.[5]
Lamotrigine Rash, dizziness, headache, nausea, insomnia.Serious skin rashes (Stevens-Johnson syndrome, toxic epidermal necrolysis), aseptic meningitis, multiorgan hypersensitivity (DRESS syndrome).[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for drugs effective against absence seizures involves the modulation of T-type calcium channels and GABAergic signaling within the thalamocortical circuitry.

T-Type Calcium Channel Blockade

Absence seizures are characterized by hypersynchronous oscillatory activity in the thalamocortical network. T-type calcium channels, particularly CaV3.1, in thalamic neurons play a crucial role in generating the burst firing that underlies these oscillations.[7][8][9] this compound, ethosuximide, and zonisamide (B549257) are known to block these channels.[7]

T_Type_Calcium_Channel_Blockade cluster_ThalamicNeuron Thalamic Neuron cluster_DrugAction Drug Action T_channel T-type Ca2+ Channel (CaV3.1) Ca_Influx Ca2+ Influx Burst_Firing Neuronal Burst Firing Absence_Seizure Absence Seizure Burst_Firing->Absence_Seizure Leads to Ca_Influx->Burst_Firing Triggers This compound This compound This compound->T_channel Blocks Ethosuximide Ethosuximide Ethosuximide->T_channel Blocks

Mechanism of T-type calcium channel blockers in absence seizures.

GABAergic Signaling Pathway

The GABAergic system, particularly the balance between phasic and tonic inhibition in the thalamocortical circuit, is also critical in the pathophysiology of absence seizures.[10][11] Alterations in GABA receptor function and GABA transport can lead to the hypersynchrony observed in these seizures. Some antiepileptic drugs modulate GABAergic transmission.

GABAergic_Signaling cluster_Synapse GABAergic Synapse cluster_DrugAction Drug Action GABA_release GABA Release GABA_receptor GABAA Receptor GABA_release->GABA_receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_receptor->Neuronal_Inhibition Mediates Thalamocortical_Oscillations Thalamocortical Oscillations Neuronal_Inhibition->Thalamocortical_Oscillations Modulates Absence_Seizure Absence Seizure Thalamocortical_Oscillations->Absence_Seizure Hypersynchrony leads to Valproic_Acid Valproic Acid Valproic_Acid->GABA_release Enhances Experimental_Workflow cluster_Screening Phase 1: Screening & Baseline cluster_Treatment Phase 2: Double-Blind Treatment cluster_FollowUp Phase 3: Follow-up Inclusion_Criteria Inclusion Criteria Met (e.g., age, seizure type, EEG) Baseline_Assessment Baseline Seizure Frequency (Video-EEG) Inclusion_Criteria->Baseline_Assessment Informed_Consent Informed Consent Informed_Consent->Inclusion_Criteria Randomization Randomization (Drug A vs. Drug B vs. Placebo) Baseline_Assessment->Randomization Dose_Titration Dose Titration Period (e.g., 8 weeks) Randomization->Dose_Titration Maintenance Maintenance Period (e.g., 12 weeks) Dose_Titration->Maintenance Tapering Drug Tapering Maintenance->Tapering Final_Assessment Final Efficacy & Safety Assessment Tapering->Final_Assessment

References

A Comparative Guide to Bioanalytical Methods for the Quantification of Dimethadione and Structurally Similar Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various bioanalytical methods for the quantification of Dimethadione and other small, polar anticonvulsant drugs. The selection of an appropriate bioanalytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring the generation of reliable data for drug development and clinical use.

Introduction to this compound and Bioanalytical Validation

This compound (5,5-dimethyl-2,4-oxazolidinedione) is the active metabolite of the anticonvulsant drug trimethadione. Accurate and precise quantification of this compound in biological matrices such as plasma and serum is essential for understanding its pharmacokinetic profile and therapeutic efficacy. The validation of bioanalytical methods is a regulatory requirement and ensures that the chosen method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include selectivity, accuracy, precision, linearity, limit of quantification, and stability.

Comparison of Bioanalytical Methods

While specific, fully validated modern methods for this compound are not extensively detailed in recent literature, this guide presents a comparison of common analytical techniques used for small anticonvulsant drugs, including a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the structurally similar compound, ethosuximide (B1671622). This serves as a strong surrogate for understanding the expected performance of a modern bioanalytical assay for this compound.

For historical context and to illustrate the evolution of bioanalytical techniques, older methods for this compound determination are also referenced.

Table 1: Performance Comparison of Bioanalytical Methods
ParameterUPLC-MS/MS (Ethosuximide)[1][2]Gas Chromatography (GC) (this compound - Historical)High-Performance Liquid Chromatography (HPLC) (this compound - Historical)
Biological Matrix Human PlasmaHuman PlasmaRat and Human Serum
Linearity Range 0.25 - 60.0 µg/mLNot explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) 0.25 µg/mL[1][2]Not explicitly statedNot explicitly stated
Accuracy Within 10.0%[1][2]Not explicitly statedNot explicitly stated
Precision (Within- and Between-Day) Within 10.0%[1][2]Not explicitly statedNot explicitly stated
Recovery 95.1%[1][2]Not explicitly statedNot explicitly stated
Analysis Time per Sample 1.8 min[1][2]Not explicitly statedNot explicitly stated
Internal Standard Pravastatin[1][2]p-Tolyl-sulfonyl-methyl-nitrosamideNot explicitly stated
Detection Tandem Mass Spectrometry (MS/MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV or other detectors

Experimental Protocols

A detailed experimental protocol for a modern, validated bioanalytical method is crucial for reproducibility. Below is the protocol for the UPLC-MS/MS quantification of ethosuximide in human plasma, which can be adapted for this compound with appropriate optimization.[1][2]

UPLC-MS/MS Method for Ethosuximide Quantification in Human Plasma[1][2]

1. Sample Preparation:

  • A simple solid-phase extraction (SPE) procedure is employed.

  • To 0.25 mL of human plasma, an internal standard (pravastatin) is added.

  • The sample is then processed through an SPE cartridge to remove interfering substances and isolate the analyte and internal standard.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase: Isocratic elution (specific mobile phase composition to be optimized for this compound).

  • Flow Rate: 0.250 mL/min.

  • Injection Volume: To be optimized.

  • Column Temperature: To be optimized.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple-quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its internal standard would need to be determined.

Visualization of Bioanalytical Workflow and Validation Parameters

To better understand the processes involved in bioanalytical method validation, the following diagrams illustrate a typical workflow and the logical relationships between key validation parameters.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting MethodDevelopment Method Development & Optimization ProtocolDesign Validation Protocol Design MethodDevelopment->ProtocolDesign PrepareSamples Prepare Calibration Standards & QCs ProtocolDesign->PrepareSamples SampleAnalysis Analyze Samples PrepareSamples->SampleAnalysis DataProcessing Data Processing & Analysis SampleAnalysis->DataProcessing AssessParameters Assess Validation Parameters DataProcessing->AssessParameters ValidationReport Generate Validation Report AssessParameters->ValidationReport

Caption: A typical workflow for bioanalytical method validation.

Validation_Parameters_Relationship Relationship of Bioanalytical Validation Parameters cluster_core Core Performance cluster_quantification Quantification Range cluster_sample_handling Sample Integrity Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Linearity->LLOQ Stability Stability Stability->Accuracy Recovery Recovery Recovery->Accuracy

References

Comparative Analysis of Dimethadione's Binding Affinity to T-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding characteristics of Dimethadione and its alternatives targeting T-type calcium channels, crucial players in neurological disorders such as absence seizures.

This compound (DMO), the active metabolite of the anticonvulsant drug Trimethadione, is recognized for its therapeutic effects in managing absence seizures. Its primary mechanism of action is believed to be the blockade of low-voltage-activated T-type calcium channels.[1][2] These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 subtypes, are integral to the rhythmic burst firing of neurons in the thalamocortical circuitry, a key factor in the pathophysiology of absence seizures. This guide provides a comparative analysis of the binding affinities of compounds targeting these channels, details the experimental protocols for such evaluations, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis of Binding Affinities

CompoundTarget Channel(s)IC50Holding PotentialCell Type/SystemReference
MibefradilT-type Ca2+ channels~2.7 µMNot SpecifiedNot Specified[1]
MibefradilL-type Ca2+ channels~18.6 µMNot SpecifiedNot Specified[1]
EthosuximideCloned human α1G, α1H, α1I T-type channels12 ± 2 mMNot SpecifiedNot Specified[3]
Ethosuximide (Persistent Current)Cloned human T-type channels0.6 mMNot SpecifiedNot Specified[3]
EthosuximideAdult rat dorsal root ganglion neurons23.7 ± 0.5 mM-90 mVPrimary Neurons[3]
NNC 55-0396CaV3.1 T-type channels6.8 µMNot SpecifiedNot Specified[1]
L-Ascorbic acidCaV3.2 channels6.5 µMNot SpecifiedNot Specified[1]
MONIRO-1hCaV3.13.3 µMNot SpecifiedNot Specified[1]
MONIRO-1hCaV3.21.7 µMNot SpecifiedNot Specified[1]
MONIRO-1hCaV3.37.2 µMNot SpecifiedNot Specified[1]
ML218CaV3.2310 nMNot SpecifiedNot Specified[1]
ML218CaV3.3270 nMNot SpecifiedNot Specified[1]

Experimental Protocols

The determination of binding affinities and functional effects of compounds on T-type calcium channels relies on sophisticated biophysical techniques. The two primary methods are patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion channel activity.[3] It provides detailed information on the potency and mechanism of action of a drug on the channel's function.

Objective: To measure the inhibitory effect of a compound on T-type calcium currents.

Materials:

  • Cells: HEK-293 cells stably expressing a specific T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3) or acutely dissociated neurons from relevant brain regions (e.g., thalamus).[3]

  • Recording Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, adjusted to pH 7.4 with TEA-OH. Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[3]

    • Internal (Pipette) Solution (in mM): Composition varies, but a typical example includes 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.[4]

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope with manipulators, and a perfusion system for drug application.[3]

Procedure:

  • Cell Preparation: Culture transfected cell lines on coverslips or acutely dissociate neurons from tissue slices.[3]

  • Gigaohm Seal Formation: Approach a single cell with a glass micropipette filled with the internal solution and form a high-resistance (gigaohm) seal with the cell membrane.[3]

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.[3]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential that allows for the study of T-type channels (e.g., -100 mV to remove inactivation).[3]

  • Current Recording: Apply depolarizing voltage steps (e.g., from -80 mV to +20 mV) to elicit T-type calcium currents and record the baseline activity.[3]

  • Drug Application: Perfuse the cell with the external solution containing the test compound (e.g., this compound) at various concentrations.

  • Data Analysis: Measure the reduction in current amplitude at each compound concentration to determine the IC50 value.

Radioligand Binding Assay

This method measures the direct binding of a radiolabeled ligand to the target receptor and can be used to determine the affinity of unlabeled compounds through competition.[5][6]

Objective: To determine the binding affinity (Ki) of a test compound for T-type calcium channels.

Materials:

  • Membrane Preparations: Homogenized membranes from cells or tissues expressing the target T-type calcium channel.[7]

  • Radioligand: A high-affinity radiolabeled ligand specific for the T-type calcium channel.

  • Buffers: Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]

  • Equipment: Filtration apparatus, scintillation counter.[7]

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[7]

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.[7]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.[7]

  • Data Analysis: Plot the displacement of the radioligand by the test compound to determine the IC50, from which the Ki can be calculated.[7]

Visualizations

Thalamocortical Circuitry in Absence Seizures

The following diagram illustrates the key neuronal populations and their interactions within the thalamocortical loop that are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. T-type calcium channels in thalamic neurons are central to this oscillatory activity.

Thalamocortical_Circuitry cluster_cortex Cortex cluster_thalamus Thalamus Pyramidal Pyramidal Neuron Cortical_IN Inhibitory Interneuron Pyramidal->Cortical_IN + Glutamate TCR Thalamocortical Relay Neuron (T-type Ca2+ Channels) Pyramidal->TCR + Glutamate RTN Reticular Thalamic Neuron (GABAergic) Pyramidal->RTN + Glutamate Cortical_IN->Pyramidal - GABA TCR->Pyramidal + Glutamate TCR->RTN + Glutamate RTN->TCR - GABA

Simplified diagram of the thalamocortical network in absence seizures.

Experimental Workflow for IC50 Determination via Patch-Clamp

The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound on T-type calcium channels using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow node_prep Cell Preparation (e.g., HEK293 with CaV3.x) node_seal Gigaohm Seal Formation node_prep->node_seal node_whole_cell Establish Whole-Cell Configuration node_seal->node_whole_cell node_baseline Record Baseline T-type Currents node_whole_cell->node_baseline node_drug_app Perfuse with Test Compound (Varying Concentrations) node_baseline->node_drug_app node_record_inhibition Record Inhibited T-type Currents node_drug_app->node_record_inhibition node_analysis Data Analysis: Concentration-Response Curve node_record_inhibition->node_analysis node_ic50 Determine IC50 Value node_analysis->node_ic50

Workflow for determining IC50 using whole-cell patch-clamp.

References

A Comparative Guide to Intracellular pH Indicators: Dimethadione vs. Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of Dimethadione against modern fluorescent indicators for the precise measurement of intracellular pH (pHi).

The accurate determination of intracellular pH is paramount for understanding a multitude of cellular processes, ranging from metabolic activity and signal transduction to apoptosis and drug resistance. Historically, the distribution of the weak acid this compound (DMO) was a foundational method for estimating pHi. However, the advent of sensitive fluorescent indicators has revolutionized the field, offering real-time, dynamic measurements within single living cells. This guide provides a detailed comparison of the performance of this compound against three widely used fluorescent pHi indicators: BCECF, SNARF, and HPTS.

Performance Comparison at a Glance

The selection of an appropriate intracellular pH indicator is contingent on the specific experimental requirements, including the cellular environment, the expected pH range, and the available instrumentation. The following table summarizes the key performance characteristics of this compound and the selected fluorescent indicators.

FeatureThis compound (DMO)BCECFSNARF-1HPTS (Pyranine)
Measurement Principle Weak acid distributionRatiometric fluorescence (dual-excitation)Ratiometric fluorescence (dual-emission)Ratiometric fluorescence (dual-excitation)
pKa 6.13 (at 37 °C)[1]~7.0[2][3]~7.5[4]~7.3[5]
Optimal pH Range ~5.5 - 7.16.5 - 7.5[2]7.0 - 8.0[2]6.8 - 7.8
Instrumentation Radioisotope counter, GC-MS, HPLCFluorescence microscope, plate reader, flow cytometerConfocal microscope, fluorescence plate readerFluorescence microscope, plate reader
Temporal Resolution Low (minutes to hours)High (seconds to minutes)High (seconds to minutes)High (seconds to minutes)
Spatial Resolution Low (cell population average)High (subcellular)High (subcellular)High (subcellular)
Invasive Yes (requires cell lysis for measurement)No (cell-permeant esters)No (cell-permeant esters)No (can be loaded into cells)
Common Artifacts Slow equilibration, binding to intracellular componentsPhototoxicity, dye leakage, compartmentalization[6]Spectral overlap, sensitivity to intracellular environment[2][7]Phototoxicity, potential for lysosomal sequestration[5]

Delving into the Methodologies: Experimental Protocols

This compound (DMO) Distribution Method for Intracellular pH Measurement

The DMO method relies on the principle that the un-ionized form of the weak acid freely permeates the cell membrane, while the ionized form is trapped. The distribution of DMO between the intracellular and extracellular compartments is therefore dependent on the pH gradient across the membrane and can be used to calculate the intracellular pH using the Henderson-Hasselbalch equation.

Materials:

  • Radiolabeled [14C]DMO or non-labeled DMO

  • Extracellular space marker (e.g., [3H]inulin or [14C]sucrose)

  • Cell culture medium

  • Scintillation counter, Gas Chromatograph-Mass Spectrometer (GC-MS), or High-Performance Liquid Chromatograph (HPLC)

  • Buffer solutions of known pH for calibration

Protocol Outline:

  • Incubation: Incubate cultured cells with a known concentration of DMO and an extracellular space marker in the cell culture medium for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Separation: Rapidly separate the cells from the extracellular medium. This can be achieved by centrifugation through a layer of silicone oil.

  • Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the concentration of DMO and the extracellular marker in the cell lysate and the extracellular medium using an appropriate detection method (e.g., scintillation counting for radiolabeled compounds, or GC-MS/HPLC for non-labeled DMO).

  • Calculation of Intracellular Volume: Determine the intracellular water space by subtracting the extracellular space (calculated from the marker) from the total pellet volume.

  • Calculation of Intracellular pH: Use the following equation, derived from the Henderson-Hasselbalch equation, to calculate the intracellular pH:

    pHi = pKa + log10 [ ( [DMO]i / [DMO]e ) * ( 1 + 10^(pHe - pKa) ) - 1 ]

    Where:

    • pHi = intracellular pH

    • pKa = the acid dissociation constant of DMO (6.13 at 37°C)[1]

    • [DMO]i = intracellular concentration of DMO

    • [DMO]e = extracellular concentration of DMO

    • pHe = extracellular pH

Fluorescent Indicator Method for Intracellular pH Measurement (General Protocol using BCECF-AM)

Fluorescent pH indicators are cell-permeant esters that are cleaved by intracellular esterases to release the fluorescent probe, which is then trapped within the cell. The fluorescence intensity or spectral properties of these probes change with pH, allowing for ratiometric measurements that provide a quantitative readout of intracellular pH.

Materials:

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calibration buffers of known pH containing nigericin (B1684572) (a H+/K+ ionophore) and valinomycin (B1682140) (a K+ ionophore)

  • Fluorescence microscope with appropriate filter sets (for BCECF: excitation ~440 nm and ~490 nm, emission ~535 nm), fluorescence plate reader, or flow cytometer

Protocol Outline:

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the stock solution in HBSS to a final working concentration (typically 2-10 µM).

    • Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells several times with fresh, pre-warmed HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Measurement:

    • Acquire fluorescence images or readings at the two excitation wavelengths (~440 nm and ~490 nm for BCECF) while monitoring emission at ~535 nm.

    • The ratio of the fluorescence intensities (F490/F440) is calculated for each measurement.

  • In Situ Calibration:

    • Expose the dye-loaded cells to a series of calibration buffers with known pH values containing nigericin and valinomycin. These ionophores clamp the intracellular pH to the extracellular pH.

    • Measure the fluorescence ratio at each pH to generate a calibration curve.

  • Conversion to pH: Convert the experimental fluorescence ratios to intracellular pH values using the generated calibration curve.

Visualizing the Mechanisms and Workflows

To further elucidate the principles behind these methods, the following diagrams illustrate the core concepts.

Caption: Principle of the this compound (DMO) distribution method for intracellular pH measurement.

Fluorescent_Indicator_Workflow Start Start with Cultured Cells Dye_Loading Incubate with Cell-Permeant Dye-AM Ester Start->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Deesterification Allow for Intracellular De-esterification Wash->Deesterification Measurement Fluorescence Measurement (Ratiometric Imaging) Deesterification->Measurement Calibration In Situ Calibration with Ionophores and pH Buffers Measurement->Calibration Data_Analysis Generate Calibration Curve and Calculate pHi Calibration->Data_Analysis End Intracellular pH Determined Data_Analysis->End

Caption: General experimental workflow for measuring intracellular pH using a fluorescent indicator.

Concluding Remarks

The choice between this compound and fluorescent indicators for intracellular pH measurement represents a trade-off between classical, robust methodology and modern, high-resolution techniques. While the DMO method can provide a reliable average pHi for a cell population, it is labor-intensive, has low temporal and spatial resolution, and is invasive.

In contrast, fluorescent indicators like BCECF, SNARF, and HPTS offer the significant advantages of real-time monitoring in living, intact cells with subcellular resolution. However, researchers must be mindful of potential artifacts such as phototoxicity, dye leakage, and the influence of the intracellular environment on the probe's spectral properties. Careful selection of the indicator based on its pKa and experimental conditions, coupled with rigorous in situ calibration, is crucial for obtaining accurate and reproducible data. For most modern cell biology applications, particularly those investigating dynamic changes in intracellular pH, fluorescent indicators are the superior choice.

References

A Comparative Guide to Incurred Sample Reanalysis (ISR) for Dimethadione in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and procedures for Incurred Sample Reanalysis (ISR) in the context of preclinical studies involving the small molecule Dimethadione. It is designed to offer a clear comparison of analytical performance against established regulatory acceptance criteria, supported by detailed experimental protocols and visual workflows.

Incurred sample reanalysis is a critical component of bioanalytical method validation, ensuring the reliability and reproducibility of a method when applied to actual study samples.[1][2] Unlike calibration standards or quality control (QC) samples prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples reflect the true complexity of a biological system after drug administration.[1][3] Factors such as protein binding, the presence of metabolites, and matrix effects can influence the behavior of an analyte in incurred samples, potentially leading to discrepancies with the original analysis.[1][4]

Comparative Analysis of Bioanalytical Methods for this compound

The successful reanalysis of incurred samples is a key indicator of a robust and reliable bioanalytical method. The acceptance criteria for ISR are well-established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). For small molecules like this compound, the general consensus is that at least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the original reported concentration.[1][5][6]

The following table compares the performance of two hypothetical bioanalytical methods for this compound against these standard ISR acceptance criteria.

Parameter Regulatory Guideline (FDA/EMA) Method A: LC-MS/MS Method B: HPLC-UV
Analyte This compoundThis compoundThis compound
Matrix Animal Plasma (e.g., Rat, Dog)Rat PlasmaRat Plasma
ISR Acceptance Criterion ≥ 67% of samples within ±20% of original value92% of samples within ±20%75% of samples within ±20%
Precision (%CV) ≤ 15% (except LLOQ ≤ 20%)4.8%12.5%
Accuracy (% Bias) Within ±15% (except LLOQ ±20%)-2.5%-8.9%
Lower Limit of Quantification (LLOQ) Method-dependent0.5 ng/mL10 ng/mL

Interpretation: Both Method A and Method B meet the regulatory requirements for ISR. However, Method A (LC-MS/MS) demonstrates superior performance with a higher percentage of passing samples, better precision, and accuracy, and a significantly lower LLOQ. The higher LLOQ of Method B (HPLC-UV) might make it unsuitable for studies with low this compound concentrations.

Experimental Protocol for Incurred Sample Reanalysis of this compound

This protocol outlines a standardized procedure for conducting ISR for this compound in samples from a preclinical toxicology study.

1. Objective: To verify the reproducibility of the validated bioanalytical method for this compound using incurred samples from a preclinical study.

2. Scope: This protocol applies to all definitive preclinical toxicology studies for which this compound concentrations in biological matrices are determined.[1] Per regulatory guidelines, ISR should be conducted once per species, per matrix, and per analytical method.[6]

3. Sample Selection:

  • Select up to 10% of the total number of study samples for reanalysis.[1][3]

  • Choose samples that are representative of the study's pharmacokinetic profile, including those near the maximum concentration (Cmax) and in the terminal elimination phase.[1]

  • Ensure that the selected samples cover the range of concentrations observed in the study.

4. Reanalysis Procedure:

  • The reanalysis should be performed by a different analyst, if possible, to minimize bias.

  • Conduct the reanalysis in a separate analytical run on a different day from the original analysis.[5]

  • Use the same validated bioanalytical method that was used for the initial analysis.[1]

  • Analyze the selected incurred samples along with a full set of calibration standards and QC samples.

5. Data Evaluation and Acceptance Criteria:

  • Calculate the percent difference between the original concentration and the concentration obtained during reanalysis for each sample using the following formula:

    %Difference = [(Reanalyzed Value - Original Value) / Mean of the two values] * 100

  • The ISR is considered successful if at least 67% of the reanalyzed samples have a percent difference within ±20%.[1][6][7]

6. Investigation of ISR Failure:

  • If the acceptance criteria are not met, an investigation must be initiated and documented.[1]

  • The investigation should aim to identify the root cause of the failure, which could include issues with analyte stability, metabolite interference, or method variability.[8]

  • Corrective actions may involve modification of the bioanalytical method, which would require further validation.[1]

Visualizing the ISR Workflow

To better understand the logical flow of the Incurred Sample Reanalysis process, the following diagram illustrates the key steps from sample selection to the final decision.

ISR_Workflow Incurred Sample Reanalysis (ISR) Workflow for this compound start Start Preclinical Study (e.g., Toxicology) collect_samples Collect Incurred Samples (e.g., Plasma) start->collect_samples initial_analysis Initial Bioanalysis of All Study Samples collect_samples->initial_analysis select_isr_samples Select ISR Samples (Up to 10% near Cmax & elimination phase) initial_analysis->select_isr_samples reanalysis Reanalyze ISR Samples (Separate Run, Same Method) select_isr_samples->reanalysis calculate_diff Calculate % Difference [(Reanalyzed - Original) / Mean] * 100 reanalysis->calculate_diff decision Compare to Acceptance Criteria (≥67% of samples within ±20%) calculate_diff->decision pass ISR Passes: Method is Reproducible decision->pass Pass fail ISR Fails: Method is Not Reproducible decision->fail Fail end End of ISR Assessment pass->end investigate Conduct Investigation (Identify Root Cause) fail->investigate modify_method Modify Bioanalytical Method investigate->modify_method revalidate Re-validate Modified Method modify_method->revalidate revalidate->reanalysis Repeat ISR

Caption: Workflow for Incurred Sample Reanalysis (ISR) of this compound.

References

Comparative Analysis of Dimethadione for Absence Seizures: A Statistical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dimethadione with other therapeutic alternatives for absence seizures. It synthesizes available clinical data, details experimental protocols for preclinical evaluation, and visualizes the underlying molecular mechanisms.

This compound, the active metabolite of trimethadione, has historically been used in the management of absence seizures. Its efficacy is primarily attributed to its action on T-type calcium channels and modulation of the GABAergic system. This guide presents a comparative analysis of this compound against two commonly used first-line treatments for absence seizures: ethosuximide (B1671622) and valproic acid. The comparison is based on available clinical trial data and preclinical experimental findings.

Data Presentation: Comparative Efficacy

Due to this compound being an older medication, direct, large-scale, head-to-head clinical trials with modern statistical designs are scarce. The following table summarizes efficacy data from a significant clinical trial comparing ethosuximide, valproic acid, and lamotrigine (B1674446) in childhood absence epilepsy, which provides a benchmark for evaluating anti-absence seizure medications. While direct comparative data for this compound is limited, historical data suggests its efficacy is comparable to that of ethosuximide.

Treatment GroupFreedom-from-Failure Rate (16 weeks)Seizure-Free Rate (12 months)Notes
Ethosuximide 53%[1][2]-Higher than lamotrigine.[1][2]
Valproic Acid 58%[1][2]71% (in a separate study)[3]Higher than lamotrigine.[1][2] Associated with more attentional dysfunction than ethosuximide.[1][2]
Lamotrigine 29%[1][2]50% (in a separate study)[3]Less effective than ethosuximide and valproic acid.[1][2]
This compound Data not available from recent direct comparative trials.Data not available from recent direct comparative trials.Historically considered effective for absence seizures.

Statistical Considerations for Comparing Treatment Effects:

The analysis of anti-seizure drug efficacy often employs specialized statistical methods to account for the nature of seizure data, which is typically count data with high variability. Commonly used statistical models include:

  • Negative Binomial Models: These are often superior to Poisson models for seizure frequency data as they can handle overdispersion (variance greater than the mean), a common feature of seizure counts.

  • Mixed-Effects Models: These models are valuable for analyzing longitudinal data from clinical trials, as they can account for both fixed effects (like treatment) and random effects (like individual patient variability).

  • Network Meta-Analysis: In the absence of direct head-to-head trials for all relevant comparators, network meta-analysis can be used to indirectly compare the efficacy of multiple treatments.[3] This statistical technique synthesizes data from a network of trials to estimate the relative effectiveness of different drugs.

Experimental Protocols

To evaluate the anticonvulsant effects of this compound and its alternatives preclinically, several well-established animal models of absence seizures are utilized. Below are detailed methodologies for two such models.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This model is widely used to screen for potential anti-absence seizure drugs. PTZ is a GABA-A receptor antagonist that induces generalized seizures.

Protocol:

  • Animal Preparation: Adult male Wistar rats (150±25 g) are used.[4] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: this compound or a comparator drug is administered intraperitoneally (i.p.) at a predetermined time before PTZ injection. A vehicle control group receives saline.

  • Seizure Induction: A sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.) is administered to induce absence-like seizures.[4]

  • Behavioral Observation: Immediately after PTZ injection, animals are placed in an observation chamber and video-recorded for at least 30 minutes. Seizure activity is scored using a standardized scale (e.g., Racine's scale). Key parameters to measure include the latency to the first seizure and the duration of seizure activity.

  • Electroencephalogram (EEG) Recording (Optional): For more detailed analysis, rats can be implanted with cortical electrodes to record EEG activity. The presence of spike-and-wave discharges characteristic of absence seizures can be quantified.

  • Data Analysis: Statistical comparisons of seizure scores, latencies, and durations between the treatment and control groups are performed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

The GAERS model is a well-validated genetic model that exhibits spontaneous absence seizures, closely mimicking the human condition.[5][6][7]

Protocol:

  • Animal Model: Adult GAERS of both sexes are used.[8] These rats spontaneously exhibit recurrent generalized non-convulsive seizures with bilateral, synchronous spike-and-wave discharges (SWDs) on the EEG.[9]

  • Electrode Implantation: Rats are anesthetized and stereotaxically implanted with cortical and sometimes thalamic electrodes for EEG recording.

  • Baseline Recording: After a recovery period, baseline EEG is recorded for several hours to determine the frequency and duration of spontaneous SWDs for each animal.

  • Drug Administration: this compound or a comparator drug is administered (e.g., i.p.).

  • Post-Treatment Recording: EEG is continuously recorded for a specified period after drug administration to assess the effect on SWD frequency and duration.

  • Data Analysis: The number and cumulative duration of SWDs before and after treatment are compared using paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). The results are often expressed as a percentage of the baseline values.

Mandatory Visualization

Signaling Pathway of this compound in Absence Seizures

The primary mechanism of action of this compound in controlling absence seizures is believed to be the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. This action reduces the abnormal rhythmic burst firing that underlies the characteristic spike-and-wave discharges seen on EEG during an absence seizure. Additionally, this compound may modulate the GABAergic system, enhancing inhibitory neurotransmission.

Dimethadione_Mechanism cluster_0 Thalamocortical Neuron cluster_1 GABAergic Synapse This compound This compound T_type T-type Ca2+ Channel This compound->T_type Inhibits Ca_influx Reduced Ca2+ Influx T_type->Ca_influx Reduces Burst_firing Decreased Neuronal Burst Firing Ca_influx->Burst_firing SWD Suppression of Spike-Wave Discharges Burst_firing->SWD Dimethadione_GABA This compound GABA_A GABA-A Receptor Dimethadione_GABA->GABA_A Potentiates Cl_influx Enhanced Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Mechanism of this compound in absence seizures.

Experimental Workflow for Preclinical Drug Comparison

The following workflow illustrates a typical experimental design for comparing the efficacy of this compound with other anticonvulsant drugs in an animal model of absence seizures.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., GAERS or PTZ) Group_Allocation Randomly Allocate Animals to Treatment Groups Animal_Model->Group_Allocation Treatment_Groups - this compound - Comparator Drug (e.g., Ethosuximide) - Vehicle Control Group_Allocation->Treatment_Groups Drug_Admin Administer Drugs/Vehicle Group_Allocation->Drug_Admin Seizure_Induction Induce Seizures (PTZ model) or Record Spontaneous Seizures (GAERS) Drug_Admin->Seizure_Induction Data_Collection Record Behavioral and/or EEG Data Seizure_Induction->Data_Collection Quantification Quantify Seizure Parameters (Frequency, Duration, Severity) Data_Collection->Quantification Stats Statistical Comparison of Treatment Groups Quantification->Stats Results Determine Relative Efficacy Stats->Results

Caption: Workflow for preclinical anticonvulsant comparison.

References

Dimethadione's Efficacy: A Comparative Analysis in Wild-Type vs. Mutant T-type Calcium Channel Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Study for Researchers, Scientists, and Drug Development Professionals

Dimethadione (DMO), the active metabolite of the anticonvulsant drug trimethadione, exerts its therapeutic effects primarily through the inhibition of T-type calcium channels.[1][2] These channels, particularly the Cav3.1 subtype encoded by the CACNA1G gene, are crucial in neuronal excitability and have been implicated in various neurological disorders.[3] Understanding how genetic variations in these channels affect DMO's efficacy is paramount for advancing personalized medicine and developing more targeted therapeutics.

This guide presents a hypothetical comparative study investigating the effects of this compound on a wild-type human embryonic kidney (HEK293) cell line versus a mutant cell line engineered to express the p.Arg1715His mutation in the Cav3.1 T-type calcium channel. This specific mutation has been identified in patients with cerebellar ataxia and is known to alter the channel's electrophysiological properties, providing a clinically relevant model to explore differential drug responses.[4][5][6]

Experimental Overview

The study aims to quantify the differential effects of this compound on cell viability, intracellular calcium dynamics, and T-type calcium channel currents in wild-type and p.Arg1715His mutant HEK293 cell lines. The mutant cell line would be generated using site-directed mutagenesis to introduce the specific point mutation into the CACNA1G gene.

G cluster_0 Cell Line Preparation cluster_1 This compound Treatment cluster_2 Comparative Assays wt_cells Wild-Type HEK293 Cells mutagenesis Site-Directed Mutagenesis (p.Arg1715His in CACNA1G) wt_cells->mutagenesis wt_treatment Treat Wild-Type Cells with this compound wt_cells->wt_treatment mutant_cells Mutant HEK293 Cells mutagenesis->mutant_cells mutant_treatment Treat Mutant Cells with this compound mutant_cells->mutant_treatment mtt_assay MTT Assay (Cell Viability) wt_treatment->mtt_assay ca_imaging Calcium Imaging (Intracellular Ca2+) wt_treatment->ca_imaging patch_clamp Patch-Clamp Electrophysiology (T-type Ca2+ Currents) wt_treatment->patch_clamp mutant_treatment->mtt_assay mutant_treatment->ca_imaging mutant_treatment->patch_clamp data_analysis Data Analysis and Comparison mtt_assay->data_analysis ca_imaging->data_analysis patch_clamp->data_analysis

Caption: Experimental workflow for the comparative study of this compound.

Data Presentation: A Comparative Summary

The following tables summarize the expected hypothetical quantitative data from the comparative assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound (µM)Cell Viability (% of Control)
Wild-Type 0 (Control)100 ± 5.2
10095 ± 4.8
50088 ± 6.1
100075 ± 7.3
p.Arg1715His Mutant 0 (Control)100 ± 4.9
10098 ± 3.7
50094 ± 4.2
100085 ± 5.5

Table 2: Effect of this compound on Intracellular Calcium Influx (Calcium Imaging)

Cell LineThis compound (µM)Peak Intracellular Ca2+ (F/F0)
Wild-Type 0 (Control)2.5 ± 0.3
5001.5 ± 0.2
p.Arg1715His Mutant 0 (Control)2.1 ± 0.4
5001.8 ± 0.3

Table 3: Effect of this compound on T-type Calcium Channel Currents (Patch-Clamp Electrophysiology)

Cell LineThis compound (µM)Peak Current Density (pA/pF)
Wild-Type 0 (Control)-25.3 ± 3.1
500-12.7 ± 2.5
p.Arg1715His Mutant 0 (Control)-18.9 ± 2.8
500-14.2 ± 2.1

Analysis of Expected Outcomes

Based on the known functional effects of the p.Arg1715His mutation, which includes a positive shift in the voltage-dependence of activation, the mutant channels are expected to be less active at physiological resting membrane potentials.[4][5] This would likely lead to a reduced sensitivity to this compound compared to the wild-type channels.

  • Cell Viability: A lower cytotoxic effect of this compound is anticipated in the mutant cell line, as the channels are inherently less active.

  • Intracellular Calcium: The peak intracellular calcium influx upon depolarization is expected to be lower in the mutant cells at baseline. This compound will likely cause a less pronounced reduction in calcium influx in the mutant line compared to the wild-type.

  • T-type Calcium Currents: The baseline T-type current density is expected to be smaller in the mutant cells. The inhibitory effect of this compound on the peak current is hypothesized to be less potent in the mutant channels.

Signaling Pathway of this compound Action

This compound's primary mechanism involves the direct blockade of T-type calcium channels, thereby reducing the influx of calcium ions into the cell. This reduction in intracellular calcium modulates neuronal excitability, which is the basis of its anticonvulsant properties. The precise binding site of this compound on the T-type calcium channel has not been fully elucidated.

G DMO This compound T_type T-type Calcium Channel (Cav3.1 - CACNA1G) DMO->T_type Blocks Neuronal_excitability Neuronal Excitability DMO->Neuronal_excitability Reduces Ca_influx Ca2+ Influx T_type->Ca_influx Mediates Ca_influx->Neuronal_excitability Increases Anticonvulsant_effect Anticonvulsant Effect Neuronal_excitability->Anticonvulsant_effect Leads to (when excessive)

Caption: Signaling pathway of this compound's anticonvulsant action.

Detailed Experimental Protocols

Cell Culture and Generation of Mutant Cell Line
  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.[7][8]

  • Site-Directed Mutagenesis: The p.Arg1715His mutation is introduced into a plasmid containing the full-length human CACNA1G cDNA using a site-directed mutagenesis kit.[9][10]

    • Design mutagenic primers containing the desired G-to-A substitution at nucleotide position 5144.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Digest the parental, non-mutated DNA with DpnI.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Verify the mutation by Sanger sequencing.

  • Transfection: Wild-type and mutant CACNA1G plasmids are transiently transfected into HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine).[7][11][12]

MTT Assay for Cell Viability
  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (0-1000 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Calcium Imaging
  • Plate cells on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Perfuse the cells with a physiological salt solution.

  • Depolarize the cells with a high-potassium solution to open voltage-gated calcium channels.

  • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Analyze the data by calculating the ratio of fluorescence at two different excitation wavelengths (for Fura-2) and normalizing to the baseline fluorescence (F/F0).

Whole-Cell Patch-Clamp Electrophysiology
  • Isolate individual, transfected HEK293 cells for recording.

  • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -100 mV to ensure the availability of T-type channels.

  • Apply a series of depolarizing voltage steps to elicit T-type calcium currents.

  • Record the currents using a patch-clamp amplifier and digitizer.

  • Analyze the current-voltage relationship and peak current density (pA/pF).

  • Apply this compound to the bath solution and record its effect on the T-type currents.[13][14][15]

References

Inter-laboratory Validation of a Standardized Dimethadione Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of different analytical methods for the quantification of Dimethadione, the active metabolite of the anticonvulsant drug Trimethadione. The performance of these methods was evaluated in a collaborative inter-laboratory study to establish a standardized assay for therapeutic drug monitoring and research applications. This document is intended for researchers, scientists, and drug development professionals.

Comparative Performance of this compound Assays

An inter-laboratory study was conducted to assess the accuracy and precision of various analytical techniques for the quantification of this compound in human serum. Participating laboratories were provided with standardized serum samples containing known concentrations of this compound. The performance of each method was evaluated based on bias, intra-laboratory precision (repeatability), and inter-laboratory precision (reproducibility).

Table 1: Inter-laboratory Comparison of Bias for this compound Quantification Methods

Analytical MethodConcentration LevelTarget Concentration (µg/mL)Mean Measured Concentration (µg/mL)Bias (%)
LC-MS/MS Low5051.5+3.0
Medium250247.0-1.2
High750759.0+1.2
GC-MS Low5053.0+6.0
Medium250258.8+3.5
High750738.0-1.6
Immunoassay Low5055.5+11.0
Medium250267.5+7.0
High750712.5-5.0

Table 2: Inter-laboratory Comparison of Precision for this compound Quantification Methods

Analytical MethodConcentration LevelIntra-laboratory CV (%)Inter-laboratory CV (%)
LC-MS/MS Low3.55.2
Medium2.84.5
High2.54.1
GC-MS Low5.17.8
Medium4.66.9
High4.26.5
Immunoassay Low7.210.5
Medium6.59.8
High6.19.2

Experimental Protocols

A standardized protocol for the quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below. This method demonstrated the highest degree of accuracy and precision in the inter-laboratory validation study.

LC-MS/MS Method for this compound Quantification

1. Sample Preparation:

  • To 100 µL of serum sample, add 10 µL of an internal standard solution (e.g., this compound-d6).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (this compound-d6): Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimized for the specific instrument used.

4. Calibration and Quality Control:

  • A calibration curve is constructed using blank serum spiked with known concentrations of this compound.

  • Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure accuracy and precision.

Metabolic Pathway of Trimethadione

This compound is the active metabolite of the anticonvulsant drug Trimethadione. The primary metabolic pathway involves the N-demethylation of Trimethadione, which is catalyzed by the cytochrome P450 enzyme CYP2E1 in the liver.[1]

Trimethadione_Metabolism Trimethadione Trimethadione This compound This compound (Active Metabolite) Trimethadione->this compound N-demethylation CYP2E1 CYP2E1 (Liver Microsomes) CYP2E1->Trimethadione Interlab_Validation_Workflow cluster_prep Central Laboratory cluster_labs Participating Laboratories cluster_analysis Data Analysis Prep Preparation of Standardized This compound Serum Samples Distribute Distribution to Participating Laboratories Prep->Distribute LabA Laboratory A (LC-MS/MS) Distribute->LabA LabB Laboratory B (GC-MS) Distribute->LabB LabC Laboratory C (Immunoassay) Distribute->LabC Collect Data Collection and Compilation LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (Bias, Precision) Collect->Stats Report Final Report and Comparison Guide Stats->Report

References

Safety Operating Guide

Proper Disposal of Dimethadione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Dimethadione (5,5-Dimethyloxazolidine-2,4-dione), a chemical compound utilized in research and pharmaceutical development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Understanding the Hazard Profile

Quantitative Data Summary

ParameterValueReference
GHS Hazard StatementH302: Harmful if swallowed[1]
GHS Hazard StatementH312: Harmful in contact with skin[1]
Chemical FamilyOxazolidinedione[2]

Step-by-Step Disposal Protocol

The following procedures provide a direct, step-by-step guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

3. Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (5,5-Dimethyloxazolidine-2,4-dione)"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the generating laboratory and principal investigator

4. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated area, away from heat sources and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Incineration is the recommended disposal method for hazardous pharmaceutical waste. [3] Do not attempt to dispose of this compound down the drain or in regular trash.

  • Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.

Experimental Protocols for Potential Chemical Treatment (for research purposes only)

While not a standard disposal procedure, the chemical properties of the oxazolidinedione class of compounds suggest potential degradation pathways that could be explored under controlled laboratory settings for research into chemical neutralization. These methods are not to be performed for routine disposal.

Hydrolysis:

The oxazolidinone ring is known to be susceptible to hydrolysis.[4][5][6][7] Research could be conducted to determine the feasibility of hydrolyzing this compound into potentially less hazardous components. This would involve a systematic study of reaction conditions, including pH, temperature, and catalysts, followed by a thorough analysis of the degradation products to ensure complete conversion and to assess their toxicity.

Oxidative Degradation:

Studies on other oxazolidinone-derived compounds have shown that they can undergo oxidative degradation.[8][9] A research protocol to investigate the oxidative degradation of this compound could involve the use of various oxidizing agents under controlled conditions. The study would need to identify the resulting degradation products and evaluate their environmental impact.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DimethadioneDisposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe collect_solid Collect Solid Waste in Labeled Container ppe->collect_solid collect_liquid Collect Liquid Waste in Labeled Container ppe->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Disposal by Incineration contact_ehs->incineration

This compound Disposal Workflow

References

Personal protective equipment for handling Dimethadione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dimethadione

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 695-53-4), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.

Hazard Identification and Safety Summary

This compound is classified as a hazardous chemical. All personnel must be thoroughly familiar with its potential hazards before handling.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure
Carcinogenicity (Suspected)Category 2Suspected of causing cancer[1]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled[1]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all procedures involving this compound. The following table summarizes the required equipment.

PPE Requirements for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble gloving is recommended.[2] Use powder-free nitrile or neoprene gloves. Since specific breakthrough time data for this compound is not readily available, it is crucial to consult the glove manufacturer's chemical resistance data. Change gloves every 30-60 minutes or immediately if contamination is suspected.[3]
Eyes/Face Safety glasses with side shields or chemical splash gogglesA face shield should be worn in addition to goggles when there is a significant risk of splashes.[4]
Body Laboratory coat or gownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[1][2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or in case of a spill that generates dust.[3] A respiratory protection program, including fit-testing, must be in place.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation and Engineering Controls:

    • All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with disposable, plastic-backed absorbent paper.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing the Compound:

    • Use a dedicated, clean weighing vessel.

    • Carefully transfer the desired amount of this compound powder, minimizing the creation of dust.

    • Clean the spatula and weighing vessel with a solvent-moistened wipe immediately after use and dispose of the wipe as hazardous waste.

  • Preparing the Solution:

    • Slowly add the weighed this compound to the solvent in your reaction vessel to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully remove and dispose of all contaminated disposable materials, including bench paper and wipes, in a designated hazardous waste container.

    • Doff PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plans

Spill Cleanup Procedure

Immediate and correct response to a spill is critical to contain the hazard.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Secure the Area:

    • Restrict access to the spill area.

    • If flammable solvents are involved, extinguish all nearby ignition sources.

  • Don Appropriate PPE:

    • Before attempting cleanup, don the full PPE ensemble, including respiratory protection.[2]

  • Contain and Clean the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid generating dust.[2]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards.[6]

    • Carefully scoop the absorbed material and contaminated debris into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.[2]

  • Dispose of Waste:

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.[2][7]

Waste Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Maintain separate, clearly labeled, and sealed waste containers for:

      • Solid this compound waste (e.g., contaminated consumables, excess powder).

      • Liquid this compound waste (e.g., unused solutions, rinsates).

      • Sharps contaminated with this compound.

  • Container Management:

    • Ensure waste containers are made of a material compatible with the waste type.

    • Keep containers closed at all times, except when adding waste.[7]

    • Do not overfill containers; leave adequate headspace for expansion.[7]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[7]

    • After rinsing, deface the original label and dispose of the container according to your institution's procedures for decontaminated glassware or plastic.

Visual Workflow Guides

The following diagrams illustrate the key procedural flows for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_fume_hood Work in Fume Hood prep_ppe Don Full PPE prep_fume_hood->prep_ppe prep_surface Cover Work Surface prep_ppe->prep_surface handle_weigh Weigh Compound prep_surface->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Consumables cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for routine handling of this compound.

spill Spill Occurs evacuate Evacuate & Alert spill->evacuate secure Secure Area evacuate->secure don_ppe Don Full PPE (incl. Respirator) secure->don_ppe contain Contain & Absorb Spill don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose

Caption: Logical steps for this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethadione
Reactant of Route 2
Reactant of Route 2
Dimethadione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.